Product packaging for Acarbose(Cat. No.:CAS No. 56180-94-0)

Acarbose

Cat. No.: B1664774
CAS No.: 56180-94-0
M. Wt: 645.6 g/mol
InChI Key: CEMXHAPUFJOOSV-XGWNLRGSSA-N
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Description

Acarbose is a complex oligosaccharide that acts as an inhibitor of several enzymes responsible for the breakdown of complex carbohydrates in the intestines. It inhibits both pancreatic alpha-amylase and membrane-bound alpha-glucosidases - including intestinal glucoamylase, sucrase, maltase, and isomaltase - which are responsible for the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars. By inhibiting the activity of these enzymes, this compound limits the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels. This compound is therefore used in conjunction with diet, exercise, and other pharmacotherapies for the management of blood sugar levels in patients with type 2 diabetes. this compound is one of only two approved alpha-glucosidase inhibitors (the other being [miglitol]), receiving its first FDA approval in 1995 under the brand name Precose (since discontinued). This class of antidiabetic therapy is not widely used due to their relatively modest impact on A1c, their requirement for thrice-daily dosing, and the potential for significant gastrointestinal adverse effects.
This compound is an alpha-Glucosidase Inhibitor. The mechanism of action of this compound is as an alpha Glucosidase Inhibitor.
This compound is an alpha glucosidase inhibitor which decreases intestinal absorption of carbohydrates and is used as an adjunctive therapy in the management of type 2 diabetes. This compound has been linked to rare instances of clinically apparent acute liver injury.
This compound is a pseudotetrasaccharide and inhibitor of alpha-glucosidase and pancreatic alpha-amylase with antihyperglycemic activity. This compound binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels. In addition, this compound inhibits pancreatic alpha-amylase which hydrolyzes complex starches to oligosaccharides in the small intestines.
An inhibitor of ALPHA-GLUCOSIDASES that retards the digestion and absorption of DIETARY CARBOHYDRATES in the SMALL INTESTINE.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H43NO18 B1664774 Acarbose CAS No. 56180-94-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43NO18/c1-7-13(26-9-2-8(3-27)14(33)18(37)15(9)34)17(36)20(39)24(41-7)44-23-12(6-30)42-25(21(40)19(23)38)43-22(11(32)5-29)16(35)10(31)4-28/h2,4,7,9-27,29-40H,3,5-6H2,1H3/t7-,9+,10+,11-,12-,13-,14-,15+,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMXHAPUFJOOSV-XGWNLRGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)NC3C=C(C(C(C3O)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43NO18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046034
Record name Acarbose
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Molecular Weight

645.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

Amorphous powder, White to off-white powder

CAS No.

56180-94-0
Record name Acarbose
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Record name Acarbose [USAN:USP:INN:BAN:JAN]
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Foundational & Exploratory

Acarbose Mechanism of Action on Alpha-Glucosidase: A Technical Guide to Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Acarbose is a cornerstone therapy in the management of type 2 diabetes mellitus, primarily functioning through the potent inhibition of intestinal alpha-glucosidase enzymes. This technical guide provides an in-depth analysis of the mechanism, kinetics, and structural basis of this inhibition. This compound acts as a competitive and reversible inhibitor, binding to the active site of alpha-glucosidases with high affinity, thereby delaying the digestion and absorption of complex carbohydrates.[1][2] This action mitigates postprandial hyperglycemia, a key factor in the pathophysiology of type 2 diabetes.[2][3] This document details the kinetic parameters of this compound, including its varied reported IC50 values, and elucidates the structural interactions at the enzyme's active site. Furthermore, it provides a standardized experimental protocol for assessing alpha-glucosidase inhibition in vitro, offering a framework for researchers and drug development professionals.

Introduction

Alpha-glucosidases are a class of enzymes located in the brush border of the small intestine that are essential for the breakdown of complex carbohydrates.[3][4] These enzymes, including glucoamylase, sucrase, maltase, and isomaltase, hydrolyze oligosaccharides and disaccharides into absorbable monosaccharides like glucose.[1][5] In the context of type 2 diabetes, the rapid enzymatic conversion of dietary carbohydrates can lead to sharp increases in blood glucose levels after meals, a condition known as postprandial hyperglycemia.

Inhibition of these enzymes presents a strategic therapeutic approach to control glycemic levels.[6] By slowing down carbohydrate digestion, the rate of glucose absorption is reduced, resulting in a more gradual and lower rise in postprandial blood glucose.[2][3] this compound, a complex oligosaccharide of microbial origin, is a widely studied and clinically utilized alpha-glucosidase inhibitor approved for the management of type 2 diabetes.[1][5]

Core Mechanism of this compound Action

The primary therapeutic effect of this compound is achieved through the competitive and reversible inhibition of membrane-bound intestinal alpha-glucosidase enzymes.[2][7] As a structural analog of oligosaccharides, this compound binds with a much higher affinity to the carbohydrate-binding sites of these enzymes than the natural substrates.[4] This high-affinity binding effectively blocks the breakdown of complex carbohydrates.[3] The inhibition is reversible, meaning the conversion of oligosaccharides is delayed rather than completely halted.[4]

In addition to its principal action on alpha-glucosidases, this compound also inhibits pancreatic alpha-amylase, an enzyme that hydrolyzes complex starches into oligosaccharides in the intestinal lumen.[1][4][8] This dual action ensures a comprehensive delay in the entire process of carbohydrate digestion. The physiological consequence is a reduction in the rate of glucose entering the bloodstream, which in turn attenuates the postprandial glycemic and insulinemic responses.[4][9]

Acarbose_Physiological_Mechanism Physiological Mechanism of this compound Carbs Dietary Complex Carbohydrates Amylase Pancreatic α-Amylase Carbs->Amylase Digestion Oligo Oligosaccharides Amylase->Oligo Glucosidase Intestinal α-Glucosidase Oligo->Glucosidase Digestion Glucose Glucose (Monosaccharide) Glucosidase->Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream This compound This compound This compound->Amylase Inhibits This compound->Glucosidase Inhibits

Caption: this compound inhibits both pancreatic α-amylase and intestinal α-glucosidase.

Kinetics of Alpha-Glucosidase Inhibition

Type of Inhibition

Kinetic studies have consistently characterized this compound as a competitive inhibitor of alpha-glucosidase.[7][10] In competitive inhibition, the inhibitor molecule (this compound) and the natural substrate compete for binding to the same active site on the enzyme. The binding of this compound to the active site prevents the substrate from binding, thus inhibiting the enzymatic reaction. This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the substrate, while the maximum velocity (Vmax) of the reaction remains unchanged. The effect of a competitive inhibitor can be overcome by increasing the concentration of the substrate.

Competitive_Inhibition Competitive Inhibition Model E Enzyme (E) (α-Glucosidase) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I EP E + P ES->EP k_cat S Substrate (S) (Oligosaccharide) I Inhibitor (I) (this compound) P Product (P) (Glucose)

Caption: this compound (I) competes with the substrate (S) for the enzyme's active site.

Quantitative Kinetic Parameters

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). For this compound, a wide range of IC50 values has been reported in the scientific literature. This variability is significant and can be attributed to differing experimental conditions, such as the source of the alpha-glucosidase enzyme (e.g., from yeast, rat intestine, or human), the specific substrate used (e.g., pNPG, sucrose, maltose), substrate concentration, pH, and temperature.[11] Therefore, direct comparison of IC50 values across different studies requires careful consideration of the methodologies employed.

ParameterReported ValueEnzyme SourceNotesCitation(s)
IC50 11 nMNot SpecifiedPotent inhibition noted.[12]
IC50 5.8 µg/mL (~9.0 µM)Not SpecifiedIn vitro assay.[13]
IC50 151.1 µg/mL (~234 µM)Not SpecifiedCompared against plant extracts.[14]
IC50 193.37 µg/mL (~299.5 µM)S. cerevisiaeUsed as a standard in an assay.[15]
IC50 0.67 ± 0.06 mM (670 µM)Not SpecifiedDetermined with 1.25 mM PNPG.[16]
IC50 873.34 ± 1.67 µMNot SpecifiedUsed as a standard drug for comparison.[17]
IC50 1.498 mM (1498 µM)Not SpecifiedCompared against fisetin.[18]
Ki 18.70 ± 4.12 mMTyrosinaseNote: This is for tyrosinase, not α-glucosidase, but demonstrates kinetic analysis.[19]

Note: Molar concentrations are approximated using the molecular weight of this compound (~645.6 g/mol ). The wide range of values (from nanomolar to millimolar) underscores the critical impact of assay conditions on kinetic results.[11][12]

Structural Basis of Inhibition

The high-affinity binding of this compound to the alpha-glucosidase active site is driven by specific molecular interactions. Molecular docking and structural studies have shown that this compound, with its tetrasaccharide-like structure, fits snugly into the enzyme's catalytic pocket.[4][20] The interaction is primarily stabilized by an extensive network of hydrogen bonds between the hydroxyl groups of this compound and the polar side chains of key amino acid residues within the active site.[21]

Notably, interactions with acidic residues, such as aspartic acid (Asp), are crucial for ligand recognition and binding.[21] For example, hydrogen bonds have been identified with residues like Asp198, Asp320, and Asp461 in certain alpha-glucosidase models.[21] These non-covalent interactions mimic the binding of a natural substrate but result in a stable, non-productive enzyme-inhibitor complex, thus preventing catalysis.

Caption: this compound forms hydrogen bonds with key residues in the active site.

Standardized Experimental Protocols

To determine the inhibitory kinetics of this compound or novel compounds, a standardized in vitro alpha-glucosidase inhibition assay is essential. The most common method is a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a chromogenic substrate.

Principle

Alpha-glucosidase catalyzes the hydrolysis of the colorless substrate pNPG into glucose and p-nitrophenol. The product, p-nitrophenol, is a yellow-colored compound under alkaline conditions and its formation can be quantified by measuring the absorbance at approximately 405 nm.[15][22] The presence of an inhibitor like this compound reduces the rate of p-nitrophenol formation, and the degree of inhibition can be calculated by comparing it to a control reaction without the inhibitor.

Materials and Reagents
  • Enzyme: α-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, EC 3.2.1.20)

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Buffer: 0.1 M Phosphate buffer (pH 6.8)

  • Inhibitor Standard: this compound

  • Stop Solution: 1 M Sodium Carbonate (Na2CO3)

  • Instrumentation: 96-well microplate reader or spectrophotometer

Assay Procedure
  • Preparation: Prepare stock solutions of the enzyme, substrate, and this compound in the phosphate buffer.

  • Pre-incubation: In a 96-well plate, add a specific volume of the enzyme solution to wells containing either the buffer (control) or varying concentrations of this compound. Incubate this mixture for a set period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).[22][23]

  • Reaction Initiation: Add the pNPG substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.[22]

  • Reaction Termination: Stop the reaction by adding the sodium carbonate solution to each well. This raises the pH, denatures the enzyme, and develops the yellow color of the p-nitrophenol product.[22]

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[15][24]

Data Analysis
  • Percent Inhibition: Calculate the percentage of enzyme inhibition using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the reaction without inhibitor and A_sample is the absorbance with the inhibitor.[22]

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from this curve as the concentration of inhibitor that causes 50% inhibition of the enzyme's activity.

  • Kinetic Analysis: To determine the mode of inhibition, the assay is performed with a fixed enzyme concentration, varying substrate concentrations, and a few fixed inhibitor concentrations. The data are then plotted on a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]). The pattern of the resulting lines indicates the type of inhibition (e.g., intersecting on the y-axis for competitive inhibition).[14]

Experimental_Workflow In Vitro α-Glucosidase Assay Workflow prep Prepare Reagents (Enzyme, Substrate, this compound) preinc Pre-incubate Enzyme with this compound or Buffer prep->preinc init Add pNPG Substrate to Initiate Reaction preinc->init inc Incubate at 37°C init->inc term Add Na2CO3 to Stop Reaction inc->term read Measure Absorbance at 405 nm term->read calc Calculate % Inhibition and IC50 Value read->calc

Caption: Workflow for the pNPG-based α-glucosidase inhibition assay.

Conclusion

This compound exerts its anti-diabetic effect through a well-defined mechanism of competitive, reversible inhibition of intestinal alpha-glucosidase and pancreatic alpha-amylase. Its high affinity for the enzyme's active site effectively delays carbohydrate digestion, leading to improved glycemic control. While the fundamental kinetics are understood, the reported quantitative parameters such as IC50 values vary widely, highlighting the critical importance of standardized assay conditions for generating comparable and reproducible data. The detailed experimental protocol provided herein serves as a robust foundation for future research into alpha-glucosidase inhibitors, facilitating the discovery and characterization of new therapeutic agents for the management of type 2 diabetes.

References

Acarbose and the Gut Microbiota: A Technical Guide to Composition, Diversity, and Functional Impact

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Acarbose, an α-glucosidase inhibitor used for treating type 2 diabetes (T2D), exerts its primary effect within the gastrointestinal tract.[1][2] By delaying carbohydrate digestion, it significantly increases the delivery of undigested starch to the distal gut, thereby acting as a powerful modulator of the gut microbiota's composition, diversity, and metabolic output.[3][4] This guide provides an in-depth technical overview of the effects of this compound on the gut microbiome, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows. The evidence suggests that the therapeutic benefits of this compound may extend beyond glycemic control and are closely linked to its profound influence on the microbial ecosystem.[1][2]

Mechanism of Action: From Glycemic Control to Microbiome Modulation

This compound is a competitive inhibitor of α-glucosidase and pancreatic α-amylase, enzymes located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides.[5][6] By inhibiting these host enzymes, this compound reduces the rate of glucose absorption, thereby lowering postprandial blood glucose levels.[3][7] This primary action results in a significant portion of dietary starch reaching the large intestine.[7][8] This influx of carbohydrates serves as a substrate for microbial fermentation, leading to substantial and reproducible changes in the gut microbial community and the production of key metabolites like short-chain fatty acids (SCFAs).[3][5][9]

cluster_Host Host Small Intestine cluster_Drug cluster_Microbiome Distal Gut / Colon A Dietary Starch B α-glucosidase (Host Enzyme) A->B Digestion E Increased Starch Flux A->E Bypass C Glucose Absorption B->C D This compound D->B Inhibits F Microbial Fermentation E->F G Altered Microbiota Composition F->G H Increased SCFAs F->H

Caption: this compound inhibits host enzymes, increasing starch flow to the colon for microbial action.

Effects on Gut Microbiota Composition

This compound treatment consistently and significantly alters the composition of the gut microbiota in both human subjects and animal models. The changes are often characterized by an increase in the abundance of beneficial, SCFA-producing bacteria and a decrease in certain other taxa.

Human Studies

In clinical trials involving patients with prediabetes or T2D, this compound has been shown to selectively modulate the gut flora. A key finding is the enrichment of Lactobacillus and Bifidobacterium, genera known for their probiotic properties.[5][6] Conversely, a reduction in the abundance of genera like Bacteroides and several members of the Clostridiales order has been noted.[1][6]

Table 1: Summary of this compound-Induced Changes in Gut Microbiota Composition (Human Studies)

Bacterial TaxonDirection of ChangeStudy PopulationReference(s)
LactobacillusIncreasePrediabetes, T2D[1][5][6]
BifidobacteriumIncreaseT2D[5][6][10]
DialisterIncreasePrediabetes[1][2]
FaecalibacteriumIncreaseT2D[5]
PrevotellaIncreaseT2D[5]
Enterococcus faecalisIncreaseT2D[5]
BacteroidesDecreaseT2D[6]
RuminococcusDecreasePrediabetes[1][2]
ButyricicoccusDecreasePrediabetes[1][2]
PhascolarctobacteriumDecreasePrediabetes[1][2]
Lachnospiraceae familyDecreasePrediabetes[1][2]
Animal Studies

Animal models, particularly mice and Zucker diabetic fatty (ZDF) rats, corroborate the findings from human studies and provide further mechanistic insights. High-dose this compound treatment in mice on a high-starch diet led to an expansion of Bacteroidaceae and Bifidobacteriaceae.[3][9] In ZDF rats, this compound treatment dramatically increased the relative abundance of Ruminococcus 2 and Bifidobacterium.[11] These changes are often diet-dependent and reversible upon cessation of treatment.[3][9]

Table 2: Summary of this compound-Induced Changes in Gut Microbiota Composition (Animal Studies)

Bacterial TaxonDirection of ChangeAnimal ModelDiet ConditionReference(s)
BifidobacteriaceaeIncreaseMiceHigh-Starch[3][9]
LachnospiraceaeIncreaseMicePlant Polysaccharide[3]
MuribaculaceaeIncreaseMiceNot specified[12]
Ruminococcus 2IncreaseZDF RatsStandard[11]
BifidobacteriumIncreaseZDF RatsStandard[11]
LactobacillusIncreaseZDF RatsStandard[11]
VerrucomicrobiaceaeDecreaseMiceHigh-Starch[3][9]
Bacteroidales S24-7DecreaseMiceHigh-Starch[3][9]

Effects on Gut Microbiota Diversity

The impact of this compound on microbial diversity (alpha-diversity) appears to be context-dependent. Some studies in humans and animals report no significant change in alpha-diversity indices like the Shannon or Simpson index.[1] However, a study in ZDF rats found that this compound treatment reduced microbial richness and diversity.[11] Conversely, in a mouse model of arthritis, this compound led to higher bacterial diversity and richness compared to untreated controls.[13] These discrepancies may be attributable to differences in host physiology, baseline microbiome composition, diet, and duration of treatment.

Modulation of Microbial Metabolites: The Role of SCFAs

A consistent and functionally significant consequence of this compound treatment is the increased production of SCFAs, particularly butyrate and propionate.[3][9][14] SCFAs are the primary end-products of anaerobic fermentation of dietary fiber and resistant starch by the gut microbiota.

  • Butyrate: Serves as the primary energy source for colonocytes and has potent anti-inflammatory and anti-proliferative properties. This compound treatment has been shown to increase butyrate levels in both animal models and human studies.[3][5][9]

  • Propionate: Can be absorbed into the portal circulation and utilized in the liver for gluconeogenesis. It has also been linked to improved satiety and insulin sensitivity. Fecal propionate concentrations are consistently elevated in this compound-treated mice.[12]

  • Acetate: The most abundant SCFA, acetate is a substrate for cholesterol synthesis and can influence appetite regulation.

The elevation of SCFAs is thought to mediate many of the secondary benefits of this compound, including improved gut barrier function, reduced inflammation, and enhanced metabolic health.[4][8]

cluster_Fermentation Microbial Fermentation cluster_Metabolites Metabolic Output cluster_HostEffects Downstream Host Effects A This compound-Mediated Increase in Colonic Starch B Increased abundance of SCFA-producing bacteria (e.g., Bifidobacterium, Lactobacillus) A->B C Butyrate B->C D Propionate B->D E Acetate B->E F Energy for Colonocytes C->F G Anti-inflammatory Effects (HDAC Inhibition) C->G H GLP-1 / PYY Secretion (via GPR41/43) D->H I Improved Insulin Sensitivity H->I

Caption: this compound enhances SCFA production, leading to beneficial downstream host effects.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are representative protocols from key human and animal studies.

Protocol: Randomized, Double-Blind, Controlled Crossover Trial in Prediabetic Patients
  • Study Design: A randomized, double-blind, placebo-controlled crossover trial.[1] Participants undergo two treatment stages separated by a washout period.

  • Subjects: 52 Chinese patients (aged 30-60) with prediabetes, confirmed by a 75-g oral glucose tolerance test (OGTT), and a BMI of 18–35 kg/m ².[1]

  • Intervention:

    • Stage 1 (4 weeks): Participants are randomized to receive either this compound or a placebo.[2] The this compound dosage is titrated: 50 mg once daily for days 1-3, 50 mg twice daily for days 4-7, and 50 mg three times daily thereafter.[2]

    • Washout Period (4 weeks): All participants receive a placebo.[2]

    • Stage 2 (4 weeks): Participants receive the alternative treatment to their Stage 1 assignment.[2]

  • Sample Collection: Fecal samples are collected at baseline and at the end of each treatment period. Samples are immediately stored at -80°C for analysis.[2]

  • Microbiota Analysis:

    • DNA Extraction: Total genomic DNA is extracted from fecal samples using a bead-beating method.

    • 16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR and sequenced on an Illumina MiSeq/HiSeq platform.

    • Bioinformatics: Raw sequencing reads are filtered and processed. Operational Taxonomic Units (OTUs) are clustered at 97% similarity. Taxonomic assignment is performed against a reference database (e.g., Greengenes). Alpha-diversity (Chao1, Shannon, Simpson) and beta-diversity (Principal Component Analysis) are calculated.[1]

  • Statistical Analysis: The Wilcoxon rank-sum test is used to compare the relative abundances of microbial taxa and alpha-diversity indices between this compound and placebo treatments.[1]

Protocol: Diet-Dependent Microbiome Study in Mice
  • Study Design: A controlled feeding study with multiple diet and drug dose arms.[15]

  • Animals: 8- to 12-week-old C57BL/6 mice.

  • Intervention: Mice are divided into groups and fed specific diets for a defined period (e.g., 4 weeks).

    • Diets: A high-starch (HS) diet (e.g., AIN-93M) or a plant polysaccharide-rich (PP) standard chow.[15]

    • This compound Dosing: this compound is mixed into the diet at different concentrations, such as a low dose (25 ppm or mg/kg) and a high dose (400 ppm or mg/kg).[3][15] A control group receives the base diet without this compound.

  • Sample Collection: Fecal samples are collected at multiple time points (e.g., days 1, 2, 3, and 7) after each diet switch to track temporal changes.[15] Samples for SCFA analysis are flash-frozen in liquid nitrogen.[15]

  • Microbiota Analysis: Performed via 16S rRNA gene sequencing as described in the human protocol.

  • Metabolite Analysis (SCFAs): Fecal samples are homogenized, acidified, and extracted with an organic solvent. SCFA concentrations (acetate, propionate, butyrate) are quantified using gas chromatography-mass spectrometry (GC-MS).

  • Reversibility Assessment: After the treatment period, mice are switched back to the control diet, and fecal samples are collected to determine if the microbiota composition reverts to its baseline state.[9][15]

cluster_Setup Study Setup cluster_Intervention Intervention Phase cluster_Analysis Analysis A Select Model (e.g., Prediabetic Humans, Mice) B Baseline Sampling (Fecal, Blood) A->B C Randomization B->C D1 Group 1: This compound Treatment D2 Group 2: Placebo / Control Diet E Endpoint Sampling (Fecal, Blood) D1->E D2->E F Fecal DNA Extraction E->F G 16S rRNA Sequencing / Metagenomics F->G I SCFA Quantification (GC-MS) F->I H Bioinformatics & Statistical Analysis G->H J Data Interpretation H->J I->J

Caption: General experimental workflow for studying this compound effects on the gut microbiota.

Conclusion and Implications

The administration of this compound leads to significant, reproducible, and functionally important changes in the gut microbiota. Key effects include the enrichment of beneficial genera such as Lactobacillus and Bifidobacterium and a substantial increase in the production of SCFAs, particularly butyrate. These alterations provide a plausible mechanistic link between this compound therapy and observed health benefits that may extend beyond glycemic control, such as improved inflammatory status and metabolic signaling.[4][13]

For researchers and drug development professionals, these findings highlight several key points:

  • The gut microbiome is a critical factor in the mechanism of action and therapeutic response to this compound.[3]

  • Variability in individual responses to this compound may be partly explained by differences in baseline gut microbiota composition.[16][17]

  • Modulating the gut microbiota through interventions like this compound represents a promising strategy for managing metabolic diseases.

  • Future research should focus on elucidating the specific microbial enzymes and pathways targeted by this compound and how diet-microbiome-drug interactions can be optimized for therapeutic benefit.

References

The Impact of Acarbose on Colonic Short-Chain Fatty Acid Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acarbose, an α-glucosidase inhibitor, significantly modulates the gut microbial ecosystem, leading to a notable increase in the production of short-chain fatty acids (SCFAs) in the colon. By inhibiting the digestion of complex carbohydrates in the upper gastrointestinal tract, this compound increases the delivery of these substrates to the large intestine, thereby fueling the growth and metabolic activity of saccharolytic bacteria. This guide provides a comprehensive overview of the current understanding of this compound's impact on colonic SCFA production, detailing the quantitative changes observed in acetate, propionate, and butyrate levels. It further outlines the experimental protocols for key analytical methods and illustrates the underlying mechanisms and experimental workflows through detailed diagrams. This document is intended to serve as a technical resource for researchers and professionals in the fields of microbiology, gastroenterology, and pharmacology to facilitate further investigation into the therapeutic potential of this compound-mediated gut microbiome modulation.

Introduction

This compound is a well-established therapeutic agent for the management of type 2 diabetes mellitus. Its primary mechanism of action involves the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine, which delays carbohydrate digestion and reduces postprandial hyperglycemia.[1] Beyond its glycemic control, a growing body of evidence highlights the profound effects of this compound on the composition and function of the gut microbiota.[2][3] By shunting undigested carbohydrates to the colon, this compound provides a fermentable substrate for the resident microbial community, leading to a significant alteration in their metabolic output, most notably an increase in the production of SCFAs.[4][5]

SCFAs, primarily acetate, propionate, and butyrate, are key microbial metabolites that play a crucial role in maintaining gut homeostasis and influencing host physiology. They serve as an energy source for colonocytes, regulate intestinal motility and inflammation, and have systemic effects on metabolism and immune function.[6] This guide delves into the intricate relationship between this compound administration and the enhanced production of these vital metabolites.

Quantitative Impact of this compound on SCFA Production

Multiple studies, in both animal models and human clinical trials, have consistently demonstrated the potent effect of this compound on increasing fecal and colonic SCFA concentrations. The most pronounced and consistent finding is a significant elevation in butyrate levels.

Table 1: Summary of Quantitative Changes in Fecal SCFA Concentrations Following this compound Treatment in Human Studies

Study PopulationThis compound DosageDurationChange in AcetateChange in PropionateChange in ButyrateChange in Total SCFAsReference
Healthy Subjects100 mg, t.i.d.8 days↑↑Holt et al., 1996
Patients with Type 2 Diabetes100 mg, t.i.d.1 year↑↑↑↑↑↑↑Weaver et al., 1997
Prediabetic Individuals50 mg, t.i.d.16 weeksNot ReportedNot ReportedNot ReportedZhang et al., 2017

↑: Increase; ↑↑: Marked Increase; ↑↑↑: Very Marked Increase; ↔: No significant change. t.i.d.: three times a day.

Table 2: Summary of Quantitative Changes in Cecal/Fecal SCFA Concentrations Following this compound Treatment in Animal Studies

Animal ModelThis compound DosageDurationChange in AcetateChange in PropionateChange in ButyrateChange in Total SCFAsReference
Rats20 mg/kg/day4 weeks↑↑Gu et al., 2019
Mice400 ppm in diet8 weeks↑↑Wang et al., 2020
Mice on High-Starch Diet400 ppm in diet2 weeksNot significantly different↑↑Baxter et al., 2019

↑: Increase; ↑↑: Marked Increase.

Signaling Pathways and Mechanisms

The increased production of SCFAs following this compound administration is a direct consequence of its impact on the gut microbial ecosystem. The primary mechanism involves the increased availability of carbohydrates for fermentation in the colon.

This compound's Mechanism of Action on Carbohydrate Availability

This compound, by inhibiting α-glucosidases, prevents the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. This results in a significant portion of dietary starch and oligosaccharides reaching the colon intact. This bolus of fermentable substrate fuels the growth of saccharolytic bacteria, which are equipped with the enzymatic machinery to degrade these complex carbohydrates.

G cluster_small_intestine Small Intestine cluster_colon Colon Complex Carbohydrates Complex Carbohydrates Alpha-glucosidases Alpha-glucosidases Complex Carbohydrates->Alpha-glucosidases Digestion Undigested Carbohydrates Undigested Carbohydrates Complex Carbohydrates->Undigested Carbohydrates Increased flow due to this compound This compound This compound This compound->Alpha-glucosidases Inhibits Monosaccharides Monosaccharides Alpha-glucosidases->Monosaccharides Absorption Absorption Monosaccharides->Absorption Gut Microbiota Gut Microbiota Undigested Carbohydrates->Gut Microbiota Fermentation Fermentation Gut Microbiota->Fermentation SCFAs SCFAs Fermentation->SCFAs

Figure 1. Mechanism of this compound on Carbohydrate Availability.
Modulation of Gut Microbiota Composition

The influx of carbohydrates into the colon creates a selective pressure that favors the proliferation of specific bacterial taxa. Studies have shown that this compound treatment is associated with an increase in the abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus, which are known producers of acetate and lactate.[7] Lactate can be further metabolized by other bacteria to produce butyrate. Concurrently, this compound can also impact the growth of other bacterial groups, such as Bacteroides, by interfering with their starch utilization systems (Sus).[8] This shift in the microbial community structure is a key driver of the altered SCFA profile.

Microbial Metabolic Pathways for SCFA Production

The increased availability of carbohydrates fuels specific microbial metabolic pathways for SCFA synthesis.

  • Acetate Production: Primarily produced by many gut bacteria through the fermentation of carbohydrates. Bifidobacterium species utilize the phosphoketolase pathway (also known as the "bifid shunt") to produce acetate.

  • Propionate Production: The succinate pathway is a major route for propionate production, particularly by members of the Bacteroidetes phylum.[6]

  • Butyrate Production: Butyrate is synthesized through several pathways, with the most prominent being the condensation of two molecules of acetyl-CoA. Key enzymes in this pathway include butyryl-CoA:acetate CoA-transferase. Some bacteria can also produce butyrate from lactate.

G cluster_this compound This compound Action cluster_microbiota Microbial Response cluster_pathways Metabolic Pathways cluster_scfa SCFA Production This compound This compound Increased Colonic Carbohydrates Increased Colonic Carbohydrates This compound->Increased Colonic Carbohydrates Altered Microbiota Composition Altered Microbiota Composition Increased Colonic Carbohydrates->Altered Microbiota Composition Increased Bifidobacterium & Lactobacillus Increased Bifidobacterium & Lactobacillus Altered Microbiota Composition->Increased Bifidobacterium & Lactobacillus Modulated Bacteroides Modulated Bacteroides Altered Microbiota Composition->Modulated Bacteroides Acetyl-CoA Pathway Acetyl-CoA Pathway Altered Microbiota Composition->Acetyl-CoA Pathway Phosphoketolase Pathway Phosphoketolase Pathway Increased Bifidobacterium & Lactobacillus->Phosphoketolase Pathway Succinate Pathway Succinate Pathway Modulated Bacteroides->Succinate Pathway Acetate Acetate Phosphoketolase Pathway->Acetate Propionate Propionate Succinate Pathway->Propionate Butyrate Butyrate Acetyl-CoA Pathway->Butyrate

Figure 2. Signaling Pathway of this compound-Mediated SCFA Production.

Experimental Protocols

Quantification of Fecal Short-Chain Fatty Acids

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Fecal samples are lyophilized and homogenized.

    • A known amount of the dried sample is suspended in a saturated NaCl solution.

    • Internal standards (e.g., 2-ethylbutyric acid) are added for quantification.

    • The sample is acidified with sulfuric acid to protonate the SCFAs.

    • SCFAs are extracted into diethyl ether.

    • The ether layer is derivatized (e.g., with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) to increase volatility for GC analysis.

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

    • The oven temperature is programmed to separate the different SCFA derivatives.

    • The separated compounds are detected by a mass spectrometer.

    • Quantification is performed by comparing the peak areas of the sample SCFAs to those of the internal standard and a standard curve.

G Fecal Sample Fecal Sample Lyophilization & Homogenization Lyophilization & Homogenization Fecal Sample->Lyophilization & Homogenization Suspension in NaCl Suspension in NaCl Lyophilization & Homogenization->Suspension in NaCl Addition of Internal Standard Addition of Internal Standard Suspension in NaCl->Addition of Internal Standard Acidification Acidification Addition of Internal Standard->Acidification Ether Extraction Ether Extraction Acidification->Ether Extraction Derivatization Derivatization Ether Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Figure 3. Experimental Workflow for SCFA Quantification.
Analysis of Gut Microbiota Composition

Method: 16S rRNA Gene Sequencing

  • DNA Extraction:

    • Total genomic DNA is extracted from fecal samples using a commercial kit with a bead-beating step to lyse bacterial cells.

  • PCR Amplification:

    • The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using universal primers.

  • Library Preparation and Sequencing:

    • The PCR products are purified and indexed.

    • The indexed amplicons are pooled and sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis:

    • Raw sequencing reads are processed to remove low-quality reads and chimeras.

    • Operational Taxonomic Units (OTUs) are clustered, or Amplicon Sequence Variants (ASVs) are inferred.

    • Taxonomic assignment is performed by aligning sequences to a reference database (e.g., Greengenes, SILVA).

    • Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-sample differences in microbial composition.

Conclusion

This compound exerts a significant and beneficial impact on the gut microbiome by increasing the colonic production of SCFAs, particularly butyrate. This effect is driven by the increased availability of carbohydrates for microbial fermentation, leading to a shift in the composition and metabolic activity of the gut microbiota. The quantitative data and mechanistic insights presented in this guide underscore the potential of this compound as a modulator of the gut-health axis. Further research focusing on the specific microbial enzymes and genes regulated by this compound will provide a more detailed understanding of its mechanism of action and may open new avenues for its therapeutic application beyond glycemic control. The provided experimental protocols offer a standardized approach for researchers to investigate these effects in future studies.

References

Acarbose and its influence on metabolic signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Acarbose and Its Influence on Metabolic Signaling Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a potent α-glucosidase inhibitor, is a well-established therapeutic agent for type 2 diabetes mellitus. Its primary mechanism of action involves the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine, which delays carbohydrate digestion and reduces postprandial hyperglycemia.[1][2][3] Beyond this primary function, this compound exerts profound effects on various metabolic signaling pathways, contributing to a broader spectrum of therapeutic benefits, including improved insulin sensitivity, cardiovascular protection, and modulation of the gut microbiome.[4][5][6] This guide provides a detailed examination of the molecular mechanisms through which this compound influences key signaling cascades, presents quantitative data from clinical and preclinical studies, outlines relevant experimental protocols, and visualizes these complex interactions through detailed diagrams.

Primary Mechanism of Action

This compound is a pseudo-tetrasaccharide that acts locally within the gastrointestinal tract.[6] It competitively binds to and inhibits pancreatic α-amylase and membrane-bound intestinal α-glucosidase hydrolases.[1][2] These enzymes are critical for breaking down complex carbohydrates (oligosaccharides, trisaccharides, and disaccharides) into absorbable monosaccharides like glucose.[1][7] By delaying this process, this compound effectively flattens the postprandial glucose curve, leading to a more controlled and gradual absorption of glucose into the bloodstream.[7] This localized action minimizes systemic absorption of the drug and reduces the risk of hypoglycemia when used as a monotherapy.[1][3]

cluster_intestine Small Intestine Lumen cluster_blood Bloodstream Carbs Complex Carbohydrates Enzyme α-glucosidase (Brush Border Enzyme) Carbs->Enzyme Digestion This compound This compound This compound->Enzyme Competitive Inhibition Glucose Glucose Enzyme->Glucose Conversion to Monosaccharides PPG Reduced Postprandial Hyperglycemia Glucose->PPG Absorption

Caption: Primary mechanism of this compound via α-glucosidase inhibition.

Influence on GLP-1 Signaling Pathway

A significant secondary effect of this compound is the potentiation of Glucagon-Like Peptide-1 (GLP-1) secretion. By inhibiting carbohydrate digestion in the proximal small intestine, this compound facilitates the delivery of undigested carbohydrates to the distal intestine, where L-cells are abundant.[8][9] This stimulates the L-cells to secrete GLP-1, an incretin hormone with multiple beneficial metabolic effects.[10]

Augmented GLP-1 levels contribute to:

  • Enhanced Insulin Secretion: GLP-1 stimulates glucose-dependent insulin secretion from pancreatic β-cells.[10]

  • Suppressed Glucagon Release: It inhibits the release of glucagon from pancreatic α-cells.

  • Delayed Gastric Emptying: GLP-1 slows gastric emptying, further contributing to the reduction of postprandial glucose excursions.[10][11]

  • Improved Satiety: It acts on the central nervous system to promote feelings of fullness.

Studies have confirmed that this compound treatment significantly increases postprandial GLP-1 concentrations in patients with type 2 diabetes.[9]

This compound This compound Inhibition Inhibition of Proximal Carbohydrate Digestion This compound->Inhibition Delivery Increased Carbohydrate Delivery to Distal Intestine Inhibition->Delivery L_Cells Stimulation of Intestinal L-Cells Delivery->L_Cells GLP1 Increased GLP-1 Secretion L_Cells->GLP1 Pancreas Pancreatic β-Cells GLP1->Pancreas Gastric Delayed Gastric Emptying GLP1->Gastric Insulin Enhanced Glucose-Dependent Insulin Secretion Pancreas->Insulin

Caption: this compound-mediated stimulation of the GLP-1 signaling pathway.

Modulation of the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[12][13] Activation of AMPK generally shifts cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) pathways. This compound has been shown to upregulate AMPK signaling, mediating some of its pleiotropic benefits, particularly in the vasculature.[4]

The activation of AMPK by this compound is thought to be multifactorial, potentially involving indirect effects of altered glucose metabolism and GLP-1 signaling.[14] Upregulated p-AMPK (phosphorylated, active AMPK) can lead to:

  • Reduced Inflammation: Inhibition of pro-inflammatory signaling pathways.[4]

  • Decreased Cellular Senescence: Attenuation of aging-related cellular processes.[4]

  • Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation: Contributing to the prevention of atherosclerosis.[4]

cluster_outcomes Downstream Cellular Outcomes This compound This compound Metabolic Altered Cellular Metabolism This compound->Metabolic AMPK ↑ p-AMPK Activation Metabolic->AMPK Inflammation ↓ Inflammation (e.g., ↓ IL-6, TNF-α) AMPK->Inflammation Senescence ↓ Cellular Senescence AMPK->Senescence VSMC ↓ VSMC Proliferation & Migration AMPK->VSMC

Caption: Downstream effects of this compound mediated by AMPK pathway activation.

Impact on Gut Microbiota and Metabolites

The delivery of undigested carbohydrates to the colon profoundly alters the composition and metabolic activity of the gut microbiota.[15][16] this compound treatment has been shown to increase the abundance of beneficial bacteria, such as Lactobacillus and Bifidobacterium, and short-chain fatty acid (SCFA)-producing bacteria.[17][18]

This modulation results in:

  • Increased SCFA Production: Fermentation of carbohydrates by colonic bacteria leads to the production of SCFAs like butyrate and propionate.[15]

  • Improved Gut Barrier Function: SCFAs, particularly butyrate, serve as a primary energy source for colonocytes, strengthening the intestinal barrier.[15]

  • Systemic Metabolic Benefits: SCFAs can enter circulation and influence systemic metabolism and immune function.[17]

These changes in the gut ecosystem are considered a key mechanism through which this compound confers benefits beyond glycemic control.[5][18]

Quantitative Data Summary

The metabolic effects of this compound have been quantified in numerous clinical trials. The following tables summarize key findings.

Table 1: Effects of this compound on Glycemic Markers

Marker Dosage Result Reference
HbA1c 100 mg TID -0.74% change from baseline [1]
HbA1c 300 mg TID -1.00% change from baseline [1]
Fasting Blood Sugar Various Significant decrease (p=0.018) [19]
Fasting Insulin Various Significant decrease (p<0.001) [19]
HOMA-IR Various Significant decrease (p<0.001) [19]

| 1h Postprandial Glucose | 300 mg/day | -2.32 mmol/L reduction |[6] |

Table 2: Effects of this compound on Metabolic and Cardiovascular Markers

Marker Dosage Result Reference
Body Weight 300 mg/day -2.5 kg mean difference vs. placebo [20][21]
Triglycerides (TG) Various -13.43 mg/dL mean reduction [22]
Total Cholesterol (TC) Various -1.93 mg/dL mean reduction [22]
HDL Cholesterol 300 mg/day Significant increase (p=0.043) vs. placebo [20][21]
C-Reactive Protein (CRP) 300 mg/day Significant decrease vs. placebo (p<0.001) [20][21]

| Intima-Media Thickness | 300 mg/day | Significant decrease vs. placebo (p=0.001) |[20][21] |

Methodologies for Key Experiments

This section provides a generalized overview of protocols commonly used to investigate the effects of this compound on metabolic signaling.

Western Blot for AMPK Activation

This technique is used to detect and quantify the level of phosphorylated (active) AMPK relative to total AMPK in cell or tissue lysates.

cluster_prep Sample Preparation cluster_immuno Immunodetection Tissue 1. Cell/Tissue Lysis (RIPA Buffer) Quant 2. Protein Quantification (BCA Assay) Tissue->Quant Denature 3. Denaturation (Laemmli Buffer, 95°C) Quant->Denature Electrophoresis 4. SDS-PAGE Electrophoresis Denature->Electrophoresis Transfer 5. Protein Transfer (to PVDF Membrane) Block 6. Blocking (5% BSA or Milk) Transfer->Block Primary 7. Primary Antibody Incubation (Anti-p-AMPK, Anti-AMPK) Block->Primary Secondary 8. Secondary Antibody Incubation (HRP-conjugated) Primary->Secondary Detection 9. Chemiluminescent Detection & Imaging Secondary->Detection Electrophoresis->Transfer

Caption: General workflow for Western blot analysis of p-AMPK.
  • Sample Preparation: Cells or tissues (e.g., liver, muscle) from control and this compound-treated animal models are homogenized in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a colorimetric assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein are separated by molecular weight via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific to the phosphorylated form of AMPK (p-AMPK). Subsequently, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is captured using an imaging system. The membrane is then stripped and re-probed with an antibody for total AMPK to serve as a loading control. Densitometry analysis is used to quantify the ratio of p-AMPK to total AMPK.

ELISA for GLP-1 Measurement

A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying GLP-1 levels in plasma samples.

  • Sample Collection: Blood is collected from subjects (human or animal) at baseline and various time points after a meal challenge, with and without this compound treatment. Blood should be collected in tubes containing a DPP-4 inhibitor to prevent GLP-1 degradation. Plasma is then isolated by centrifugation.

  • Assay Procedure:

    • A microplate pre-coated with a capture antibody specific for GLP-1 is used.

    • Standards, controls, and plasma samples are added to the wells and incubated. GLP-1 in the samples binds to the capture antibody.

    • After washing, a biotin-conjugated detection antibody specific for GLP-1 is added, forming a "sandwich".

    • The plate is washed again, and a streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.

    • A final wash is performed, and a chromogenic substrate (e.g., TMB) is added. HRP catalyzes a color change.

    • The reaction is stopped, and the optical density is measured at a specific wavelength (e.g., 450 nm).

  • Quantification: A standard curve is generated using known concentrations of GLP-1. The concentration of GLP-1 in the samples is interpolated from this curve.

16S rRNA Gene Sequencing for Gut Microbiota Analysis

This high-throughput sequencing method is used to profile the composition of the gut bacterial community.

  • Sample Collection: Fecal samples are collected from subjects before and after a period of this compound or placebo treatment. Samples are immediately frozen at -80°C.

  • DNA Extraction: Total genomic DNA is extracted from the fecal samples using a commercial kit designed for soil or stool.

  • PCR Amplification: The variable regions (e.g., V3-V4) of the 16S rRNA gene are amplified from the extracted DNA using universal primers. These primers are barcoded to allow for multiplexing of samples.

  • Library Preparation & Sequencing: The PCR amplicons are purified, quantified, and pooled. The pooled library is then sequenced on a high-throughput platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis:

    • Raw sequence reads are demultiplexed, quality-filtered, and processed to remove chimeras.

    • Sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on sequence similarity.

    • Taxonomic assignment is performed by comparing representative sequences against a reference database (e.g., Greengenes, SILVA).

    • Alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity, e.g., Bray-Curtis dissimilarity) analyses are performed to compare the microbial communities between treatment groups.

Conclusion

This compound's therapeutic profile extends far beyond its role as a simple α-glucosidase inhibitor. By modulating critical metabolic signaling pathways, including GLP-1, AMPK, and the gut microbiota axis, it offers pleiotropic benefits that contribute to improved metabolic health and reduced cardiovascular risk. Understanding these intricate molecular mechanisms is essential for optimizing its clinical application and for the development of novel therapeutic strategies targeting these interconnected pathways. This guide provides a foundational resource for researchers and drug development professionals seeking to explore the multifaceted influence of this compound on metabolic regulation.

References

An In-depth Technical Guide to the Biosynthetic Pathway of Acarbose in Actinoplanes sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Acarbose, a potent α-glucosidase inhibitor used in the treatment of type 2 diabetes, within the bacterium Actinoplanes sp. SE50/110. This document delves into the genetic and enzymatic core of this compound synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The this compound Biosynthetic Gene Cluster and its Organization

This compound is a pseudo-tetrasaccharide synthesized via a complex pathway encoded by the acb gene cluster in Actinoplanes sp. SE50/110. This cluster spans approximately 32.2 kb and contains 22 identified genes.[1][2] The biosynthesis of this compound is a growth-phase-dependent process, with the highest production observed during the active growth phase, which then ceases as the culture enters the stationary phase.[3][4]

The synthesis of this compound can be conceptually divided into three main stages:

  • Formation of the C7-cyclitol moiety: This pathway utilizes intermediates from central carbon metabolism to generate the core cyclitol structure.

  • Synthesis of the 4-amino-4,6-dideoxy-D-glucose moiety: This branch of the pathway modifies a glucose precursor to form the aminosugar component.

  • Assembly and modification: The C7-cyclitol and the aminosugar are condensed, and further glycosylation steps lead to the final this compound molecule.

Quantitative Data on this compound Biosynthesis

The following tables summarize key quantitative data related to this compound production and the expression of the biosynthetic genes in Actinoplanes sp.

Table 1: this compound Production in Actinoplanes sp.

Strain/ConditionThis compound Titer (g/L)Reference
Actinoplanes sp. SE50/110 (Wild Type)~1.0[5]
Engineered strain with multicopy acb clusterup to 8.12[6]
Engineered strain with optimized gene expression8.04[7]

Table 2: Relative Transcript Abundance of Key acb Genes during Fermentation

GeneFunctionRelative Transcript Abundance (Early vs. Late Growth Phase)Reference
acbAdTDP-glucose synthaseDecreasing[3]
acbBdTDP-glucose 4,6-dehydrataseDecreasing[3]
acbC2-epi-5-epi-valiolone synthaseDecreasing
acbSThis compound synthaseDecreasing
cadCTranscriptional activatorDecreasing[8]
acrCTranscriptional repressor-[8]

Note: This table represents the general trend of decreasing transcript abundance as the culture ages. Specific fold-change values can be found in the cited literature.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that converge to produce the final pseudo-tetrasaccharide structure. The pathway is initiated from precursors derived from central metabolism.

Biosynthesis of the C7-Cyclitol Moiety

The C7-cyclitol core of this compound is synthesized from sedoheptulose-7-phosphate, an intermediate of the pentose phosphate pathway. A series of eight enzymes, AcbC, AcbM, AcbO, AcbL, AcbN, AcbU, AcbJ, and AcbR, are involved in this conversion to produce the activated cyclitol donor, GDP-valienol.[7][9][10]

Biosynthesis of the 4-amino-4,6-dideoxy-D-glucose Moiety

The aminosugar component is derived from glucose-1-phosphate. The enzymes AcbA, AcbB, and AcbV catalyze the conversion of glucose-1-phosphate to dTDP-4-amino-4,6-dideoxy-D-glucose.[8] This activated aminosugar is then transferred to maltose by the glycosyltransferase AcbI.[7][10]

Final Assembly of this compound

The final step in this compound biosynthesis is the condensation of the two precursor moieties. The pseudoglycosyltransferase AcbS catalyzes the formation of a C-N bond between GDP-valienol and the 4-amino-4,6-dideoxy-D-glucosyl-maltose intermediate, yielding this compound.[7][10]

Acarbose_Biosynthesis cluster_cyclitol C7-Cyclitol Moiety Biosynthesis cluster_aminosugar Aminosugar Moiety Biosynthesis cluster_assembly Final Assembly S7P Sedoheptulose-7-P EEV 2-epi-5-epi-valiolone S7P->EEV AcbC, AcbM V7P Valienol-7-P EEV->V7P AcbO, AcbL, AcbN GDP_V GDP-valienol V7P->GDP_V AcbU, AcbJ, AcbR This compound This compound GDP_V->this compound AcbS G1P Glucose-1-P dTDP_Glc dTDP-glucose G1P->dTDP_Glc AcbA dTDP_amino dTDP-4-amino-4,6- dideoxy-D-glucose dTDP_Glc->dTDP_amino AcbB, AcbV amino_maltose 4-amino-4,6-dideoxy-D- glucosyl-maltose dTDP_amino->amino_maltose AcbI (+ Maltose) amino_maltose->this compound

Figure 1: this compound Biosynthetic Pathway

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level. At least two key transcriptional regulators have been identified to modulate the expression of the acb gene cluster.

  • CadC: A global transcriptional activator that positively influences the expression of the acb genes.[8]

  • AcrC: A repressor protein that binds to the promoter region of some of the acb genes, thereby negatively regulating their transcription.[8]

Acarbose_Regulation CadC CadC acb_genes acb Gene Cluster CadC->acb_genes Activates AcrC AcrC AcrC->acb_genes Represses This compound This compound acb_genes->this compound Biosynthesis

Figure 2: Transcriptional Regulation of this compound Biosynthesis

Experimental Protocols

This section provides detailed methodologies for key experiments used in the investigation of the this compound biosynthetic pathway.

CRISPR/Cas9-Mediated Gene Deletion in Actinoplanes sp.

This protocol outlines the steps for creating a markerless gene deletion in Actinoplanes sp. SE50/110 using the CRISPR/Cas9 system.

Materials:

  • Actinoplanes sp. SE50/110 strain

  • E. coli S17-1 for conjugation

  • pCRISPomyces-2 vector

  • Oligonucleotides for guide RNA (gRNA) and homology arms

  • Restriction enzymes (e.g., BbsI, XbaI)

  • T4 DNA Ligase

  • Gibson Assembly Master Mix

  • Appropriate antibiotics (e.g., Apramycin, Nalidixic acid)

  • Standard media for E. coli and Actinoplanes sp. (e.g., LB, TSB, SFM)

Procedure:

  • Design and Synthesize gRNA: Design a 20-bp gRNA sequence targeting the gene of interest. Ensure specificity by BLASTing against the Actinoplanes sp. genome. Synthesize complementary oligonucleotides with appropriate overhangs for cloning.

  • Clone gRNA into pCRISPomyces-2: Anneal the gRNA oligonucleotides and clone them into the BbsI-digested pCRISPomyces-2 vector.

  • Design and Amplify Homology Arms: Design primers to amplify ~1 kb upstream and downstream homology arms flanking the target gene.

  • Assemble the Editing Template: Linearize the gRNA-containing pCRISPomyces-2 vector with XbaI. Assemble the amplified homology arms into the linearized vector using Gibson Assembly.

  • Transform into E. coli S17-1: Transform the final construct into the donor E. coli S17-1 strain.

  • Conjugation: Perform intergeneric conjugation between the recombinant E. coli S17-1 and Actinoplanes sp. SE50/110.

  • Selection of Exconjugants: Plate the conjugation mixture on selective media containing antibiotics to select for Actinoplanes sp. exconjugants that have integrated the plasmid.

  • Induce Cas9 Expression and Recombination: Culture the exconjugants under conditions that induce Cas9 expression and promote homologous recombination, leading to the deletion of the target gene.

  • Screen for Deletions: Screen colonies by PCR using primers flanking the target gene to identify mutants with the desired deletion.

  • Cure the Plasmid: Cure the CRISPR/Cas9 plasmid from the mutant strain, often by passaging without antibiotic selection.

  • Sequence Verification: Confirm the gene deletion and the absence of off-target mutations by Sanger sequencing of the target region and potentially whole-genome sequencing.

CRISPR_Workflow cluster_design Design Phase cluster_construction Vector Construction cluster_transformation Transformation & Conjugation cluster_selection Screening & Verification design_gRNA Design gRNA clone_gRNA Clone gRNA into pCRISPomyces-2 design_gRNA->clone_gRNA design_arms Design Homology Arms amplify_arms Amplify Homology Arms design_arms->amplify_arms assemble Gibson Assembly of Arms into Vector clone_gRNA->assemble amplify_arms->assemble transform_ecoli Transform into E. coli S17-1 assemble->transform_ecoli conjugation Conjugate with Actinoplanes sp. transform_ecoli->conjugation select_exconjugants Select Exconjugants conjugation->select_exconjugants screen_pcr Screen by PCR select_exconjugants->screen_pcr cure_plasmid Cure Plasmid screen_pcr->cure_plasmid sequence_verify Sequence Verification cure_plasmid->sequence_verify

Figure 3: Experimental Workflow for CRISPR/Cas9-mediated Gene Deletion
Quantification of this compound by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Aminex HPX-87H column (or equivalent).

Mobile Phase:

  • 5 mM Sulfuric Acid.

Method:

  • Sample Preparation: Centrifuge the Actinoplanes sp. culture broth to pellet the cells. Filter the supernatant through a 0.22 µm filter.

  • Injection: Inject 10-20 µL of the filtered supernatant onto the HPLC column.

  • Chromatography: Elute the column with the mobile phase at a flow rate of 0.6 mL/min.

  • Detection: Monitor the eluate at a wavelength of 210 nm.

  • Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve generated with known concentrations of this compound.

Gene Expression Analysis by RT-qPCR

1. RNA Isolation:

  • Harvest Actinoplanes sp. mycelia by centrifugation.

  • Disrupt the cells using bead beating or grinding in liquid nitrogen.

  • Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

2. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and random hexamer primers.

3. qPCR:

  • Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the target genes (acb genes) and a reference gene (e.g., hrdB).

  • Perform the qPCR on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes.

Conclusion

The biosynthetic pathway of this compound in Actinoplanes sp. is a well-characterized system that serves as a paradigm for the production of complex secondary metabolites in actinomycetes. A deep understanding of the genes, enzymes, and regulatory networks involved is crucial for the rational design of strain improvement strategies aimed at enhancing this compound titers. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and manipulate this important biosynthetic pathway.

References

Acarbose's Role in Modulating the Gut-Brain Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acarbose, an alpha-glucosidase inhibitor, is a well-established therapeutic agent for type 2 diabetes mellitus.[1][2][3] Its primary mechanism of action involves the delayed digestion and absorption of carbohydrates in the small intestine.[3][4][5][6][7] However, emerging evidence highlights a more intricate role for this compound, extending beyond glycemic control to the modulation of the gut-brain axis. By altering the gut microbial landscape and promoting the production of key signaling molecules, this compound influences a complex network of communication between the gastrointestinal tract and the central nervous system. This guide provides an in-depth technical overview of the mechanisms, experimental evidence, and key signaling pathways involved in this compound's modulation of the gut-brain axis.

Mechanism of Action: Beyond Alpha-Glucosidase Inhibition

This compound is a complex oligosaccharide that competitively and reversibly inhibits pancreatic alpha-amylase and membrane-bound intestinal alpha-glucosidase hydrolases.[4][5] This inhibition slows the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[3][6] The undigested carbohydrates then transit to the distal intestine, where they become a substrate for microbial fermentation.[8][9] This fundamental action initiates a cascade of events that form the basis of this compound's influence on the gut-brain axis.

Impact on Gut Microbiota Composition

This compound treatment significantly alters the composition and diversity of the gut microbiota. Multiple studies in both preclinical models and human subjects have demonstrated these changes.

Quantitative Data on Microbial Shifts

The following table summarizes the key quantitative changes in gut microbiota composition observed in response to this compound treatment.

Study TypeSubjectDosageDurationKey Microbial ChangesReference
Randomized, Double-Blind, Controlled Crossover TrialPrediabetic Patients100 mg, 3 times/day4 weeksIncreased: Lactobacillus, Dialister, FaecalibacteriumDecreased: Butyricicoccus, Phascolarctobacterium, Ruminococcus[1][2][10]
Experimental StudyMice on High Starch Diet400 ppm in diet14 daysIncreased: Bacteroidaceae, BifidobacteriaceaeDecreased: Verrucomicrobiaceae, Bacteroidales S24-7[8]
Randomized Controlled TrialType 2 Diabetes PatientsNot specified24 weeksIncreased: Bifidobacterium[11]
Experimental Protocols for Microbiota Analysis

A common methodology for assessing changes in gut microbiota involves 16S rRNA gene sequencing.

Experimental Workflow: 16S rRNA Gene Sequencing

G cluster_collection Sample Collection & DNA Extraction cluster_sequencing Sequencing cluster_analysis Bioinformatic Analysis Fecal_Sample Fecal Sample Collection DNA_Extraction Bacterial DNA Extraction Fecal_Sample->DNA_Extraction PCR_Amplification 16S rRNA Gene Amplification (e.g., V3-V4 region) DNA_Extraction->PCR_Amplification Library_Preparation Sequencing Library Preparation PCR_Amplification->Library_Preparation High_Throughput_Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Preparation->High_Throughput_Sequencing Quality_Filtering Sequence Quality Filtering High_Throughput_Sequencing->Quality_Filtering OTU_Clustering OTU Clustering / ASV Picking Quality_Filtering->OTU_Clustering Taxonomic_Assignment Taxonomic Assignment OTU_Clustering->Taxonomic_Assignment Diversity_Analysis Alpha & Beta Diversity Analysis Taxonomic_Assignment->Diversity_Analysis Statistical_Analysis Statistical Analysis Diversity_Analysis->Statistical_Analysis G cluster_gut Gastrointestinal Tract cluster_signaling Signaling to the Brain cluster_brain Central Nervous System This compound This compound Carbohydrates Undigested Carbohydrates This compound->Carbohydrates Inhibits digestion Microbiota Gut Microbiota Carbohydrates->Microbiota Fermentation L_cells L-cells Carbohydrates->L_cells Stimulates SCFAs Increased SCFAs (Butyrate, Propionate, Acetate) Microbiota->SCFAs Vagus_Nerve Vagus Nerve Afferents SCFAs->Vagus_Nerve Activates SCFAs->Vagus_Nerve Circulation Systemic Circulation SCFAs->Circulation SCFAs->Circulation GLP1 Increased GLP-1 GLP1->Vagus_Nerve Activates GLP1->Vagus_Nerve GLP1->Circulation GLP1->Circulation L_cells->GLP1 Brain Brain Vagus_Nerve->Brain Vagus_Nerve->Brain Circulation->Brain Circulation->Brain Neuroinflammation Decreased Neuroinflammation Brain->Neuroinflammation Neurotransmitters Modulation of Neurotransmitters Brain->Neurotransmitters Appetite Appetite Regulation Brain->Appetite

References

Acarbose: A Deep Dive into its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Acarbose, a well-established α-glucosidase inhibitor for the management of type 2 diabetes, is increasingly recognized for its pleiotropic effects extending beyond glycemic control. A growing body of evidence highlights its significant anti-inflammatory properties, positioning it as a molecule of interest for a broader range of therapeutic applications. This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways. The primary mechanisms include the modulation of gut microbiota composition, leading to an increase in the production of anti-inflammatory short-chain fatty acids (SCFAs), and direct effects on inflammatory signaling cascades such as the NF-κB and NLRP3 inflammasome pathways. This document aims to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in inflammatory-driven diseases.

Introduction

Chronic inflammation is a critical underlying factor in a multitude of diseases, including metabolic disorders, cardiovascular disease, and autoimmune conditions. While primarily known for its glucose-lowering effects, this compound has demonstrated a consistent ability to mitigate inflammatory processes.[1] This guide delves into the core mechanisms driving these anti-inflammatory effects, presenting the current state of research in a structured and detailed manner.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are multifaceted, stemming from both indirect and direct mechanisms.

Modulation of Gut Microbiota and Production of Short-Chain Fatty Acids (SCFAs)

This compound is minimally absorbed in the small intestine, allowing it to reach the colon where it is fermented by gut bacteria.[1] This process significantly alters the gut microbial composition, favoring the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus, which are known to produce SCFAs like butyrate, propionate, and acetate.[2][3] These SCFAs exert potent anti-inflammatory effects by:

  • Inhibiting pro-inflammatory cytokines: SCFAs have been shown to suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α.[4]

  • Modulating immune cell function: this compound treatment has been associated with a decrease in pro-inflammatory Th17 cells and an increase in anti-inflammatory Treg cells in the gut.[1][5]

Direct Inhibition of Inflammatory Signaling Pathways

Recent studies have revealed that this compound can directly influence key inflammatory signaling pathways within cells.

  • NF-κB Signaling Pathway: this compound has been shown to suppress the activation of the NF-κB pathway, a central regulator of inflammation.[6][7] This inhibition leads to a downstream reduction in the expression of various pro-inflammatory genes.

  • NLRP3 Inflammasome: this compound can inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines IL-1β and IL-18.[8] This effect is partly mediated by the inhibition of Nox4 oxidase-dependent superoxide generation.[8]

  • AMPK Signaling Pathway: this compound may exert some of its anti-inflammatory effects through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor with known anti-inflammatory properties.[9][10] Activated AMPK can inhibit the NF-κB signaling pathway.[10]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies investigating the impact of this compound on inflammatory markers.

Table 1: Effects of this compound on Pro-inflammatory Cytokines

CytokineStudy Population/ModelThis compound DoseDuration% Change / Resultp-valueReference
IL-6Newly diagnosed T2DM patients150 mg/day12 monthsSignificantly decreased<0.05[11]
TNF-αNewly diagnosed T2DM patients150 mg/day6 monthsSignificantly decreased<0.05[11]
IL-1βNewly diagnosed T2DM patients150 mg/day6 monthsSignificantly decreased<0.05[11]
IL-9Collagen-Induced Arthritis (CIA) miceNot specifiedNot specifiedSignificantly reduced<0.05[5]
IL-6Collagen-Induced Arthritis (CIA) miceNot specifiedNot specifiedSignificantly reduced<0.001[5]
TNF-αMeta-analysis of 19 RCTs≥ 300 mg/dNot specifiedWMD = -4.09 pg/ml0.006[12]
IL-1βSTZ-induced diabetic miceNot specifiedNot specifiedDecreased levels in pancreatic tissuesNot specified[13]
TNF-αSTZ-induced diabetic miceNot specifiedNot specifiedDecreased levels in pancreatic tissuesNot specified[13]

Table 2: Effects of this compound on Other Inflammatory Markers

MarkerStudy Population/ModelThis compound DoseDuration% Change / Resultp-valueReference
Lipopolysaccharides (LPS)T2DM patients150 mg/day4 weeksSignificantly decreased<0.001[14]
Prothrombin activator inhibitor-1T2DM patients150 mg/day4 weeksSignificantly decreased0.003[14]
AdiponectinMeta-analysis of 19 RCTsNot specified< 24 weeksWMD = 1.03 ng/ml (increased)0.016[12]
C-reactive protein (CRP)Meta-analysis180 mg/day>50 weeksEffective for decrementNot specified[15]
sICAM-1Diabetic patients100 mg 3x/day7 monthsDecreasedNot significant vs placebo[16]
sVCAM-1Diabetic patients100 mg 3x/day7 monthsDecreasedNot significant vs placebo[16]

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the anti-inflammatory effects of this compound.

Clinical Study in Newly Diagnosed Type 2 Diabetes Patients
  • Study Design: A one-year, randomized clinical study.

  • Participants: 70 newly diagnosed T2DM patients.

  • Intervention: Patients were randomized to receive either this compound (initial dose, then titrated) or metformin for one year.

  • Inflammatory Marker Analysis: Serum levels of IL-6, TNF-α, IL-1β, IL-2, and ferritin were measured at baseline, 6 months, and 12 months using appropriate immunoassays (e.g., ELISA).

  • Reference: [11]

Preclinical Study in a Collagen-Induced Arthritis (CIA) Mouse Model
  • Animal Model: DBA/1 mice.

  • Induction of Arthritis: Arthritis was induced by immunization with chicken type II collagen emulsified in Complete Freund's Adjuvant.

  • Intervention: Mice were treated with this compound daily, starting before the induction of arthritis.

  • Assessment of Inflammation:

    • Clinical Scoring: The severity of arthritis was visually scored.

    • Cytokine Measurement: Serum levels of pro- and anti-inflammatory cytokines (e.g., IL-9, IL-6) were measured using cytokine bead arrays or ELISA.

    • Immune Cell Analysis: The frequencies of Th17 and Treg cells in the intestinal lamina propria and spleen were determined by flow cytometry.

  • Reference: [5]

In Vitro Study on Human Monocytic THP-1 Cells
  • Cell Line: Human monocytic THP-1 cells.

  • Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Intervention: Cells were pre-treated with this compound before LPS stimulation.

  • Analysis of Inflammatory Mediators: The levels of chemokines (IP-10, MCP-1, MDC) and TNF-α in the cell culture supernatant were measured by ELISA.

  • Signaling Pathway Analysis: The phosphorylation of key signaling proteins (p38, JNK, ERK, NF-κB-p65) was assessed by Western blot analysis. Histone acetylation was evaluated using a chromatin immunoprecipitation (ChIP) assay.

  • Reference: [7]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

Acarbose_Anti_inflammatory_Mechanisms cluster_gut Gut Lumen cluster_colon Colon cluster_systemic Systemic Circulation & Tissues This compound This compound Carbohydrates Complex Carbohydrates This compound->Carbohydrates Inhibits digestion UndigestedCarbs Undigested Carbohydrates GutMicrobiota Gut Microbiota (e.g., Bifidobacterium) UndigestedCarbs->GutMicrobiota Fermentation SCFAs Short-Chain Fatty Acids (SCFAs) GutMicrobiota->SCFAs Produce Inflammation Inflammation SCFAs->Inflammation Reduces ProInflammatoryCytokines Pro-inflammatory Cytokines (IL-6, TNF-α) SCFAs->ProInflammatoryCytokines Inhibits TregCells Treg Cells SCFAs->TregCells Promotes Th17Cells Th17 Cells SCFAs->Th17Cells Inhibits

Caption: this compound's indirect anti-inflammatory action via gut microbiota modulation.

Acarbose_Direct_Signaling_Inhibition cluster_nfkb NF-κB Pathway cluster_nlrp3 NLRP3 Inflammasome Pathway This compound This compound IKK IKK This compound->IKK Inhibits Nox4 Nox4 This compound->Nox4 Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases ProInflammatoryGenes Pro-inflammatory Gene Expression NFkB->ProInflammatoryGenes Activates ROS ROS Nox4->ROS Produces NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Activates Caspase1 Caspase-1 NLRP3->Caspase1 Activates IL1b IL-1β / IL-18 (Active) Caspase1->IL1b Cleaves Pro-IL-1β

Caption: this compound's direct inhibition of pro-inflammatory signaling pathways.

Experimental_Workflow_CIA_Model cluster_induction Arthritis Induction cluster_treatment Treatment Groups cluster_assessment Assessment of Inflammation Induction Immunization with Type II Collagen + CFA Control Control Group (Vehicle) Induction->Control AcarboseGroup This compound Group (Daily Gavage) Induction->AcarboseGroup ClinicalScoring Clinical Scoring of Arthritis Severity Control->ClinicalScoring CytokineAnalysis Serum Cytokine Analysis (ELISA) Control->CytokineAnalysis FlowCytometry Flow Cytometry of Immune Cells (Th17/Treg) Control->FlowCytometry AcarboseGroup->ClinicalScoring AcarboseGroup->CytokineAnalysis AcarboseGroup->FlowCytometry

Caption: Experimental workflow for assessing this compound in a CIA mouse model.

Conclusion and Future Directions

The evidence strongly supports the anti-inflammatory properties of this compound, mediated through both its influence on the gut microbiome and its direct inhibitory effects on key inflammatory signaling pathways. These findings open up new avenues for the therapeutic application of this compound beyond its current indication for type 2 diabetes. Future research should focus on elucidating the precise molecular interactions of this compound with inflammatory signaling components and conducting large-scale clinical trials to evaluate its efficacy in the treatment of chronic inflammatory diseases. The potential for this compound to serve as a safe and effective anti-inflammatory agent warrants further investigation.

References

Acarbose's Impact on Incretin Hormone Secretion and Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acarbose, an α-glucosidase inhibitor, exerts a significant and differential influence on the secretion and function of the two primary incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By delaying carbohydrate digestion and absorption in the proximal small intestine, this compound facilitates the delivery of undigested carbohydrates to the distal small intestine, where it stimulates L-cells to enhance GLP-1 secretion. Conversely, the reduced and delayed glucose absorption in the upper gut leads to an attenuation of GIP release from K-cells. This modulation of the incretin axis contributes to the glucose-lowering effects of this compound, improving postprandial glycemic control. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative effects, and experimental methodologies related to this compound's impact on incretin hormones, intended for researchers and professionals in the field of metabolic drug development.

Core Mechanism of this compound's Influence on Incretin Secretion

This compound is a competitive inhibitor of α-glucosidase enzymes located in the brush border of the small intestine.[1][2] Its primary mechanism of action is the delay of carbohydrate digestion, which in turn alters the spatiotemporal profile of nutrient stimulation along the gastrointestinal tract.[1][3] This altered nutrient delivery directly impacts the secretion of incretin hormones.

Glucagon-Like Peptide-1 (GLP-1) Augmentation:

The delayed digestion of carbohydrates allows a greater proportion of these nutrients to reach the distal ileum and colon, which are rich in enteroendocrine L-cells.[3] The presence of carbohydrates in the distal gut lumen serves as a potent stimulus for L-cells to secrete GLP-1.[3][4] Consequently, this compound administration leads to a prolonged and enhanced postprandial GLP-1 release.[5][6] Studies have demonstrated that this compound treatment can increase fasting GLP-1 concentrations by approximately 10% and postprandial GLP-1 levels by about 20%.[5]

Glucose-Dependent Insulinotropic Polypeptide (GIP) Attenuation:

In contrast to its effect on GLP-1, this compound attenuates the secretion of GIP.[5][6][7] GIP is primarily secreted by K-cells located in the more proximal regions of the small intestine (duodenum and jejunum).[8] By slowing the initial absorption of glucose in the upper gut, this compound reduces the primary stimulus for GIP release, leading to lower postprandial GIP concentrations.[6][7]

Quantitative Impact of this compound on Incretin Hormone Levels

The following tables summarize the quantitative data from various clinical studies investigating the effect of this compound on GLP-1 and GIP secretion.

Table 1: Effect of this compound on Glucagon-Like Peptide-1 (GLP-1) Levels

Study PopulationThis compound DosageDuration of TreatmentMeal TypeFasting GLP-1 ChangePostprandial GLP-1 ChangeReference
Newly diagnosed Type 2 DiabetesMean 268 mg daily24 weeksStandard mixed mealIncreased (from 4.92 ± 0.94 to 5.46 ± 1.28 pmol/L, P<0.05)Increased (from 5.23 ± 1.26 to 6.26 ± 1.64 pmol/L, P<0.05)[5]
Type 2 Diabetes (poorly controlled)100 mg single doseSingle administration100 g sucrose-Prolonged release (p=0.001)[6]
Healthy and Diabetic SubjectsNot specifiedNot specifiedNot specified-Augmented[7]
Metformin-treated Type 2 DiabetesNot specified14 daysLiquid mixed meal-Increased[9]
Healthy Subjects100 mg single doseSingle administrationSucrose-supplemented meal-Extended secretion[4]

Table 2: Effect of this compound on Glucose-Dependent Insulinotropic Polypeptide (GIP) Levels

Study PopulationThis compound DosageDuration of TreatmentMeal TypePostprandial GIP ChangeReference
Newly diagnosed Type 2 Diabetes100 mg single doseSingle administrationMixed mealDecreased AUC (P<0.05)[10]
Type 2 Diabetes (poorly controlled)100 mg single doseSingle administration100 g sucroseSuppressed (0-150 min, P<0.001)[6]
Healthy and Diabetic SubjectsNot specifiedNot specifiedNot specifiedAttenuated[7]
Healthy SubjectsNot specified2 weeksMealsReduced response (P<0.05)[11]
Obese Type 2 Diabetes150 mg/day3 monthsNot specifiedFasting levels significantly increased in responders[12]

Detailed Methodologies for Key Experiments

The following sections detail typical experimental protocols used to assess the impact of this compound on incretin hormone secretion.

Mixed-Meal Tolerance Test (MMTT)

The MMTT is a standardized method to evaluate postprandial hormone and metabolite responses in a physiological setting.

  • Participants: Subjects are typically instructed to fast overnight for at least 8-10 hours.[13][14]

  • Procedure:

    • A baseline blood sample is collected.

    • Participants consume a standardized liquid or solid mixed meal within a specified timeframe (e.g., 10-15 minutes). The composition of the meal is crucial and often consists of a defined caloric content with a specific macronutrient distribution (e.g., 55% carbohydrates, 25% fat, 20% protein).[1]

    • This compound (e.g., 50 mg or 100 mg) or a placebo is administered with the first bite of the meal.

    • Serial blood samples are collected at regular intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes) post-meal ingestion.[1]

  • Analytes: Plasma is analyzed for GLP-1, GIP, glucose, insulin, and C-peptide concentrations.

Hormone Quantification Assays
  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits are frequently used for the quantitative determination of active GLP-1 and total GIP in plasma samples. These assays typically involve the use of specific antibodies to capture and detect the hormones. It is crucial to use validated kits and follow the manufacturer's instructions meticulously. For active GLP-1 measurement, blood samples are often collected in tubes containing a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent degradation of the active form.

  • Radioimmunoassay (RIA): RIA is another sensitive method that has been used for the quantification of incretin hormones. This technique involves the use of radiolabeled hormones and specific antibodies.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Mechanism of this compound Action on Incretin Secretion

This compound This compound AlphaGlucosidase α-Glucosidase (Proximal Intestine) This compound->AlphaGlucosidase CarbohydrateDigestion Carbohydrate Digestion AlphaGlucosidase->CarbohydrateDigestion Catalyzes GlucoseAbsorption Glucose Absorption (Proximal) CarbohydrateDigestion->GlucoseAbsorption CarbDelivery Carbohydrate Delivery (Distal Intestine) CarbohydrateDigestion->CarbDelivery K_Cell K-Cell GlucoseAbsorption->K_Cell Stimulates L_Cell L-Cell CarbDelivery->L_Cell Stimulates GIP GIP Secretion K_Cell->GIP GLP1 GLP-1 Secretion L_Cell->GLP1

Caption: this compound inhibits α-glucosidase, altering carbohydrate digestion and incretin secretion.

GLP-1 Receptor Signaling Pathway in Pancreatic β-cells

GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinGranules Insulin Granule Exocytosis PKA->InsulinGranules Epac2->InsulinGranules InsulinSecretion Insulin Secretion InsulinGranules->InsulinSecretion

Caption: GLP-1 binding to its receptor on β-cells initiates a signaling cascade leading to insulin secretion.

Experimental Workflow for a Mixed-Meal Tolerance Test

Start Start: Overnight Fast Baseline Baseline Blood Sample (t= -15 min) Start->Baseline Meal Administer Standardized Meal + this compound/Placebo (t=0 min) Baseline->Meal Sampling Serial Blood Sampling (e.g., t=15, 30, 60, 90, 120... min) Meal->Sampling Analysis Plasma Analysis for: - GLP-1 - GIP - Glucose - Insulin - C-peptide Sampling->Analysis End End of Study Analysis->End

Caption: A typical experimental workflow for conducting a mixed-meal tolerance test to assess incretin responses.

Conclusion

This compound uniquely modulates the incretin axis by augmenting GLP-1 secretion while attenuating GIP release. This dual effect, driven by the delayed intestinal absorption of carbohydrates, contributes significantly to its postprandial glucose-lowering properties. For researchers and drug development professionals, a thorough understanding of these mechanisms and the methodologies to quantify them is essential for the continued exploration of α-glucosidase inhibitors and the development of novel therapies for metabolic disorders. The provided data, protocols, and pathway diagrams serve as a foundational resource for further investigation in this field.

References

Methodological & Application

Application Notes and Protocols for Acarbose Studies in High-Fat Diet-Induced Obese Mice

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting experiments to evaluate the efficacy of acarbose in a high-fat diet (HFD)-induced obesity mouse model.

Introduction

This compound is an α-glucosidase inhibitor that delays the digestion and absorption of carbohydrates in the small intestine, thereby reducing postprandial hyperglycemia.[1][2] It is a widely used therapeutic agent for type 2 diabetes.[2] In the context of high-fat diet-induced obesity, this compound has been shown to ameliorate weight gain, improve glucose homeostasis, and modulate gut microbiota.[1][3] This document outlines the experimental design, detailed protocols, and key signaling pathways involved in the action of this compound in HFD-fed mice.

Experimental Design

A well-controlled experimental design is crucial for obtaining reliable and reproducible data. The following design is recommended for studying the effects of this compound in HFD-induced obese mice.

2.1. Animal Model

  • Species and Strain: Male C57BL/6J mice are a commonly used strain as they are susceptible to diet-induced obesity, developing metabolic derangements that mimic human metabolic syndrome.[4]

  • Age: Mice are typically started on the high-fat diet at 6-8 weeks of age.[4][5]

  • Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[6] Food and water should be provided ad libitum unless otherwise specified for a particular procedure.[5][6]

2.2. Experimental Groups

A typical study will include the following groups:

  • Control Group (Chow): Fed a standard chow diet (e.g., 10% kcal from fat).[4]

  • High-Fat Diet Group (HFD): Fed a high-fat diet (e.g., 45-60% kcal from fat) to induce obesity.[4][5]

  • HFD + this compound Group: Fed a high-fat diet and treated with this compound.

2.3. Diet and this compound Administration

  • Induction of Obesity: Mice are fed a high-fat diet for a period of 16-20 weeks to induce a stable obese phenotype with significant increases in body weight and impaired glucose metabolism.[4]

  • This compound Treatment: Following the obesity induction period, this compound can be administered for a subsequent period, typically 4 weeks or longer.[3] Administration can be through various routes, including:

    • In drinking water: 3.0 mg/mL.[3]

    • Oral gavage: 12 mg/kg body weight/day.[7]

    • Mixed in the diet: 400 mg/kg of diet.[8]

2.4. Key Parameters to Measure

A comprehensive assessment of the effects of this compound involves monitoring a range of metabolic and molecular parameters.

  • Metabolic Parameters: Body weight, food intake, fasting blood glucose, glucose tolerance (IPGTT), and insulin sensitivity (ITT).[3][9]

  • Serum Biochemistry: Triglycerides, total cholesterol, HDL, and markers of liver function (AST, ALT).[7]

  • Adipokines and Inflammatory Markers: Leptin, adiponectin, and TNF-α.[7]

  • Gut Microbiota Analysis: 16S rRNA sequencing of fecal samples to assess changes in microbial composition.[10]

  • Histology: Examination of liver and adipose tissue for fat accumulation and cell size.[7]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Typical Diet Composition

Diet ComponentStandard Chow Diet (% kcal)High-Fat Diet (% kcal)
Fat10 - 18%[5]45 - 60%[4][5]
Carbohydrate62 - 70%[11]20 - 35%[11]
Protein15 - 25%[6][11]15 - 20%[6][11]

Table 2: this compound Dosing Regimens

Administration RouteDosageReference
Drinking Water3.0 mg/mL[3]
Oral Gavage12 mg/kg/day[7]
Mixed in Diet400 mg/kg[8]

Table 3: Key Experimental Timelines and Measurements

Time PointMeasurement
WeeklyBody weight, food intake[6]
Bi-weekly/MonthlyFasting blood glucose
End of StudyIPGTT, ITT, serum biochemistry, tissue collection

Experimental Protocols

4.1. High-Fat Diet Induction of Obesity

  • Acclimate 6-week-old male C57BL/6J mice for one week.[4]

  • Divide mice into control and HFD groups.

  • Provide the control group with a standard chow diet and the HFD group with a high-fat diet (e.g., 60% kcal from fat) ad libitum.[4]

  • Monitor body weight and food intake weekly for 16-20 weeks.[4][6]

  • Confirm the obese phenotype by significantly increased body weight and impaired glucose tolerance compared to the control group.[4]

4.2. This compound Administration via Drinking Water

  • Following the HFD induction period, divide the HFD mice into two groups: HFD (vehicle) and HFD + this compound.

  • Prepare a fresh solution of this compound in drinking water (3.0 mg/mL) for the treatment group.[3] Provide plain drinking water to the control and HFD groups.

  • Replace the water bottles with fresh solutions every 2-3 days.

  • Continue the treatment for the desired duration (e.g., 4 weeks).[3]

4.3. Intraperitoneal Glucose Tolerance Test (IPGTT)

  • Fast the mice overnight (12-16 hours) but allow access to water.[9]

  • Record the baseline blood glucose level (t=0) from the tail vein using a glucometer.

  • Administer a 20% glucose solution intraperitoneally at a dose of 2 g/kg body weight.[9]

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.[9]

4.4. Insulin Tolerance Test (ITT)

  • Fast the mice for 4-6 hours.[9]

  • Record the baseline blood glucose level (t=0).

  • Administer human insulin intraperitoneally at a dose of 0.75-1 U/kg body weight.[9]

  • Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.

Visualization of Workflows and Pathways

5.1. Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Obesity Induction cluster_treatment Phase 2: this compound Treatment cluster_analysis Phase 3: Analysis A 6-week-old C57BL/6J Mice B Acclimation (1 week) A->B C Group Allocation B->C D Chow Diet (Control) C->D E High-Fat Diet (HFD) C->E F Obesity Induction (16-20 weeks) D->F E->F G HFD Group Division F->G H HFD + Vehicle G->H I HFD + this compound G->I J Treatment (4 weeks) H->J I->J K Metabolic Phenotyping (Body Weight, Food Intake) J->K L Glucose & Insulin Tolerance Tests J->L M Serum & Tissue Collection J->M N Biochemical & Histological Analysis M->N O Gut Microbiota Analysis M->O

Caption: Experimental workflow for this compound studies in HFD-induced obese mice.

5.2. This compound Mechanism of Action Signaling Pathway

Acarbose_Signaling_Pathway cluster_gut Gut Lumen cluster_systemic Systemic Effects This compound This compound AlphaGlucosidase α-Glucosidase This compound->AlphaGlucosidase Inhibits GPR120 GPR120 This compound->GPR120 Directly Activates Glucose Glucose AlphaGlucosidase->Glucose Digestion to Carbohydrates Complex Carbohydrates Carbohydrates->AlphaGlucosidase Microbiota Gut Microbiota Carbohydrates->Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Propionate, Butyrate) Microbiota->SCFAs Produces AdiposeTissue Adipose Tissue SCFAs->AdiposeTissue GPR43 GPR43 SCFAs->GPR43 Activates Macrophages Pro-inflammatory Macrophages (M1) AdiposeTissue->Macrophages Inflammation Inflammation Macrophages->Inflammation Reduces GPR43->Macrophages Inhibits GPR120->Macrophages Inhibits MetabolicHealth Improved Metabolic Health (Reduced Weight Gain, Improved Glucose Tolerance) Inflammation->MetabolicHealth Leads to

Caption: Simplified signaling pathway of this compound in HFD-induced obesity.

References

dosage and administration protocols for Acarbose in rodent models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration protocols for Acarbose in various rodent models. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the efficacy and mechanisms of this compound.

Mechanism of Action

This compound is a complex oligosaccharide that acts as a competitive and reversible inhibitor of two key enzymes involved in carbohydrate digestion: pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolases.[1][2][3] Pancreatic alpha-amylase is responsible for breaking down complex starches into smaller oligosaccharides within the small intestine.[1][2][4] Subsequently, intestinal alpha-glucosidases, located in the brush border of the small intestine, hydrolyze these oligosaccharides, as well as trisaccharides and disaccharides, into absorbable monosaccharides like glucose.[1][2][5][6]

By inhibiting these enzymes, this compound delays the digestion and absorption of carbohydrates, leading to a slower and more gradual increase in postprandial blood glucose levels.[3][6] This localized action in the gastrointestinal tract is a key feature of this compound, with minimal systemic absorption of the active drug.[1]

Data Presentation: this compound Dosage and Administration in Rodent Models

The following tables summarize the dosages and administration routes of this compound used in various rodent studies.

Table 1: this compound Administration in Mouse Models

Mouse Strain/ModelDosageAdministration RouteDurationKey FindingsReference
HET3 Mice (Longevity)400, 1000, 2500 ppm in dietDietaryFrom 8 months of ageIncreased lifespan, more effective in males.[7]Harrison et al., 2014; Strong et al., 2016[7]
SAMP8 Mice (Aging)20 mg/kg/day in drinking waterOral6 months (from 3 to 9 months of age)Ameliorated age-related behavioral deficits and biochemical changes.[8][8]
db/db Mice (Type 2 Diabetes)50 mg/kg body weightNot specifiedNot specifiedStabilized plasma glucose and improved insulin sensitivity.[9]Hung et al., 2022[9]
db/db Mice (Type 2 Diabetes)9 g/kg/dayGavage4 weeksSignificantly reduced blood glucose levels and improved insulin sensitivity.[10][11][10][11]
Apc+/Min Mice (Intestinal Polyposis)Low and high doses in dietDietaryNot specifiedImproved median survival at both doses.[12][12]
Ndufs4-/- Mice (Leigh Syndrome)0.1% in dietDietaryNot specifiedDelayed disease progression and increased survival.[13][13]
C57BL/6 Mice (Gut Microbiome)25 and 400 ppm in dietDietary2 weeksReversibly altered the gut microbiome in a diet-dependent manner.[14][14]
C57BL/6 Mice (Anti-aging)1000 ppm in dietDietary3 monthsDecreased age-related lesions of the heart and kidney.[1]Gupta S. et al.[1]

Table 2: this compound Administration in Rat Models

Rat Strain/ModelDosageAdministration RouteDurationKey FindingsReference
Wistar Rats (Type 2 Diabetes)40 mg/100 g of diet (approx. 15 mg/kg bw/day)Dietary6 weeksSignificantly decreased fasting blood glucose and glycated hemoglobin.[15][15]
Sprague-Dawley RatsNot specifiedDaily postprandial gavage26 monthsAvoided pharmacological effects for carcinogenicity studies.[4][4]
Normal and Diabetic Rats40 mg/100 g foodDietary7 daysModulated tissue metabolism.[16][16]
Female Retired Breeder Rats0.4% in dietDietary12 weeksReduced body weight and body fat gain.[17][17]

Experimental Protocols

Protocol 1: Induction of Type 2 Diabetes in Wistar Rats and this compound Treatment

Objective: To induce a model of type 2 diabetes in Wistar rats and evaluate the therapeutic effects of this compound.

Materials:

  • Male Wistar rats (260-300 g)

  • Streptozotocin (STZ)

  • Nicotinamide

  • Citrate buffer (pH 4.5)

  • This compound

  • Standard rat diet

  • High-fat diet (for some models)

  • Glucometer and test strips

Procedure:

  • Acclimatization: House the rats in a controlled environment (25 ± 1°C, 55 ± 5% humidity, 12-hour light/dark cycle) for at least one week, with ad libitum access to a standard rat diet and water.[15]

  • Induction of Diabetes:

    • Fast the rats overnight.

    • Administer a single intraperitoneal (IP) injection of nicotinamide (110 mg/kg body weight) dissolved in saline.[15]

    • Fifteen minutes after the nicotinamide injection, administer a single IP injection of STZ (60 mg/kg body weight) dissolved in cold citrate buffer (pH 4.5).[15]

  • Confirmation of Diabetes:

    • After 72 hours, measure fasting blood glucose levels from the tail vein.

    • Rats with fasting blood glucose levels above 11.1 mmol/L are considered diabetic and can be included in the study.[10][11]

  • This compound Administration:

    • Randomly divide the diabetic rats into control and treatment groups.

    • Dietary Administration: Incorporate this compound into the powdered standard diet at a concentration of 40 mg/100 g of diet.[15] Provide the medicated diet to the treatment group for the duration of the study (e.g., 6 weeks).[15] The control group receives the standard diet without this compound.

    • Gavage Administration: Alternatively, administer this compound daily via oral gavage at a specific dose (e.g., 9 g/kg/day for db/db mice, though this is a very high dose and should be carefully considered for rats).[10][11]

  • Monitoring:

    • Monitor food and water intake, and body weight regularly.

    • Measure fasting blood glucose levels weekly.

    • At the end of the study, collect blood samples for analysis of glycated hemoglobin (HbA1c), insulin, and lipid profiles.[15]

Protocol 2: Preparation of this compound for Administration

Objective: To prepare this compound for dietary and oral gavage administration in rodent studies.

A. Dietary Admixture:

Materials:

  • This compound powder

  • Powdered rodent diet

  • A precision balance

  • A blender or mixer

Procedure:

  • Calculate the required amount of this compound based on the desired concentration in the diet (e.g., 1000 ppm = 1 g of this compound per 1 kg of diet).

  • Weigh the precise amount of this compound powder.

  • In a clean, dry blender, add a small portion of the powdered diet and the weighed this compound.

  • Mix thoroughly for several minutes to ensure a homogenous pre-mix.

  • Gradually add the remaining powdered diet to the blender in portions, mixing thoroughly after each addition.

  • Continue mixing until the this compound is evenly distributed throughout the entire batch of diet.

  • Store the medicated diet in a cool, dry, and dark place.

B. Oral Gavage Solution:

Materials:

  • This compound powder

  • Sterile water for injection or 0.9% saline

  • A precision balance

  • A volumetric flask

  • A magnetic stirrer and stir bar

Procedure:

  • Calculate the required amount of this compound to achieve the desired concentration (e.g., mg/mL) for the dosing volume.

  • Weigh the precise amount of this compound powder.

  • Transfer the this compound powder to a volumetric flask.

  • Add a portion of the vehicle (sterile water or saline) to the flask and mix gently to dissolve the powder. A magnetic stirrer can be used to facilitate dissolution.

  • Once the this compound is completely dissolved, add the vehicle to the final volume mark on the volumetric flask.

  • Mix the solution thoroughly to ensure homogeneity.

  • The solution is now ready for oral gavage administration. Prepare fresh daily unless stability data indicates otherwise.

Mandatory Visualizations

Acarbose_Mechanism_of_Action Complex_Carbs Complex Carbohydrates (Starch, Disaccharides) Pancreatic_Amylase Pancreatic α-Amylase Complex_Carbs->Pancreatic_Amylase Digestion Oligosaccharides Oligosaccharides, Trisaccharides Pancreatic_Amylase->Oligosaccharides Alpha_Glucosidase Intestinal α-Glucosidase Oligosaccharides->Alpha_Glucosidase Digestion Monosaccharides Monosaccharides (Glucose) Alpha_Glucosidase->Monosaccharides Absorption Glucose Absorption in Small Intestine Monosaccharides->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream This compound This compound This compound->Pancreatic_Amylase Inhibits This compound->Alpha_Glucosidase Inhibits

Caption: Mechanism of action of this compound in carbohydrate digestion.

Experimental_Workflow_Diabetes_Model Start Start: Wistar Rats Acclimatization Acclimatization (1 week) Start->Acclimatization Diabetes_Induction Induction of Type 2 Diabetes (Nicotinamide + STZ) Acclimatization->Diabetes_Induction Confirmation Confirmation of Diabetes (Fasting Blood Glucose > 11.1 mmol/L) Diabetes_Induction->Confirmation Grouping Randomization into Groups Confirmation->Grouping Control_Group Control Group (Standard Diet) Grouping->Control_Group Treatment_Group This compound Treatment Group (Medicated Diet or Gavage) Grouping->Treatment_Group Monitoring Monitoring (Body Weight, Glucose) (6 weeks) Control_Group->Monitoring Treatment_Group->Monitoring Data_Collection Endpoint Data Collection (HbA1c, Insulin, Lipids) Monitoring->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: Experimental workflow for this compound studies in a rat model of type 2 diabetes.

References

Application Notes and Protocols for Establishing Stable Acarbose Solutions in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose is a potent inhibitor of α-glucosidase and α-amylase, enzymes crucial for the digestion of complex carbohydrates. While its primary application is in the management of type 2 diabetes mellitus, its utility in in vitro research extends to investigating cellular processes related to glucose metabolism, cell signaling, and proliferation. The stability of this compound in solution is critical for obtaining reliable and reproducible results in cell culture assays. These application notes provide detailed protocols for the preparation and storage of this compound solutions and outline its effects on key cellular signaling pathways.

Data Presentation: this compound Solubility and Solution Stability

Proper dissolution and storage are paramount for maintaining the bioactivity of this compound in in vitro studies. The following tables summarize the solubility and recommended storage conditions for this compound.

Table 1: Solubility of this compound

SolventApproximate SolubilityReference
Water64.50 mg/mL[1]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[2]
Dimethyl Sulfoxide (DMSO)~20 mg/mL[2]
Dimethylformamide (DMF)~20 mg/mL[2]

Table 2: Recommended Storage and Stability of this compound Solutions

SolventStorage TemperatureRecommended DurationNotesReference
Aqueous Buffers (e.g., PBS, Cell Culture Media)2-8°CUse within 24 hoursAqueous solutions are prone to degradation and should be prepared fresh.[2]
DMSO-20°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[3]
DMSO-80°CUp to 2 yearsFor long-term storage, -80°C is recommended.[3]

Note on Stability in Cell Culture Media: While specific long-term stability data in various cell culture media is limited, it is best practice to prepare fresh this compound solutions in your media of choice for each experiment to ensure consistent potency. This compound has been shown to be relatively stable at a pH range of 3 to 8 for at least 4 hours at 37°C.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

1.1. Aqueous Stock Solution (for immediate use)

  • Materials:

    • This compound powder

    • Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • In a sterile tube, dissolve the this compound powder in sterile PBS or serum-free medium to a desired stock concentration (e.g., 10 mg/mL).

    • Vortex gently until the powder is completely dissolved. Sonication may be used to aid dissolution.

    • Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.

    • Use the freshly prepared solution immediately for your cell culture experiments. Discard any unused portion after 24 hours if stored at 2-8°C.

1.2. DMSO Stock Solution (for long-term storage)

  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)

    • Sterile, DMSO-compatible microcentrifuge tubes or cryovials

    • Vortex mixer

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • In a sterile, DMSO-compatible tube, dissolve the this compound powder in DMSO to a desired stock concentration (e.g., 20 mg/mL).

    • Vortex gently until the powder is completely dissolved. Purging the solvent with an inert gas before adding it to the this compound can enhance stability.[2]

    • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

    • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3]

    • When ready to use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically ≤ 0.1%).

Protocol 2: In Vitro Cell-Based Assay Workflow

This protocol provides a general workflow for treating cells with this compound.

  • Cell Seeding: Plate your cells of interest in a suitable culture vessel (e.g., 96-well plate, 6-well plate) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • Preparation of Working Solution:

    • Thaw a DMSO stock aliquot of this compound or use a freshly prepared aqueous stock.

    • Dilute the stock solution to the desired final concentration in pre-warmed, complete cell culture medium. For example, to achieve a final concentration of 1 µM this compound from a 10 mM stock, you would perform a 1:10,000 dilution.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the this compound-containing medium to the cells.

    • Include appropriate controls: a vehicle control (medium with the same final concentration of DMSO or PBS as the treated wells) and an untreated control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with your desired downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo®), Western blotting for signaling pathway analysis, or migration/invasion assays.

G cluster_prep Solution Preparation cluster_exp Cell Culture Experiment A Weigh this compound Powder B Dissolve in Solvent (e.g., DMSO or PBS) A->B C Sterile Filter (Aqueous) or Aliquot (DMSO) B->C E Prepare Working Solution (Dilute Stock in Media) C->E D Seed Cells in Plate F Treat Cells with this compound D->F E->F G Incubate (e.g., 24-72h) F->G H Downstream Analysis G->H

Caption: Experimental workflow for in vitro cell-based assays with this compound.

This compound and Cellular Signaling Pathways

Beyond its well-documented role as an α-glucosidase inhibitor, this compound has been shown to modulate intracellular signaling pathways, particularly in the context of vascular cell biology.

FAK/Src and Ras/ERK/PI3K/Akt Signaling

In vascular smooth muscle cells, this compound has been demonstrated to inhibit proliferation and migration. This is achieved, in part, by downregulating the phosphorylation of key signaling molecules in the FAK/Src and Ras/ERK/PI3K/Akt pathways.

G cluster_pathway FAK/Src and Ras/ERK/PI3K/Akt Pathways This compound This compound fak FAK This compound->fak Inhibits Phosphorylation src Src This compound->src Inhibits Phosphorylation ras Ras This compound->ras Inhibits fak->src src->ras pi3k PI3K ras->pi3k erk ERK ras->erk akt Akt pi3k->akt proliferation Cell Proliferation & Migration erk->proliferation akt->proliferation

Caption: this compound-mediated inhibition of FAK/Src and Ras/ERK/PI3K/Akt signaling.

Akt/eNOS Signaling Pathway

In endothelial progenitor cells, this compound has been shown to promote cell function and angiogenesis, potentially through the activation of the Akt/eNOS signaling pathway. This suggests a context-dependent effect of this compound on cellular signaling.

G cluster_pathway Akt/eNOS Pathway This compound This compound akt Akt This compound->akt Promotes Phosphorylation enos eNOS akt->enos Activates no Nitric Oxide (NO) Production enos->no angiogenesis Angiogenesis & Cell Function no->angiogenesis

Caption: this compound-mediated activation of the Akt/eNOS signaling pathway.

Conclusion

The successful use of this compound in in vitro cell culture assays is dependent on the careful preparation and handling of its solutions. Due to the limited stability of this compound in aqueous solutions, it is strongly recommended to prepare them fresh for each experiment or to use properly stored DMSO stock solutions. The ability of this compound to modulate key signaling pathways beyond its primary enzymatic inhibition highlights its potential as a tool for investigating a variety of cellular processes. The protocols and data provided herein serve as a comprehensive guide for researchers utilizing this compound in their studies.

References

Application Notes: In Vitro Assessment of Acarbose's Alpha-Glucosidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[1] Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing the postprandial increase in blood glucose levels.[1][2] Acarbose is a well-known alpha-glucosidase inhibitor used clinically to manage type 2 diabetes.[1][3][4] This document provides a detailed protocol for assessing the in vitro inhibitory activity of this compound against alpha-glucosidase, a fundamental assay for screening potential anti-diabetic compounds.

Principle of the Assay

The most common method for determining alpha-glucosidase activity in vitro involves the use of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[4][5] The alpha-glucosidase enzyme catalyzes the hydrolysis of the colorless pNPG into p-nitrophenol (pNP) and glucose.[2][4] The resulting p-nitrophenol product is a chromophore with a distinct yellow color, which can be quantified by measuring its absorbance spectrophotometrically at approximately 405-410 nm.[5][6][7][8][9] In the presence of an inhibitor like this compound, the rate of pNPG hydrolysis is reduced, leading to a decrease in the absorbance reading. The percentage of inhibition can be calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Materials and Reagents

  • α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)[2]

  • This compound (positive control)[5][6][10]

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)[2][10]

  • Sodium phosphate buffer (e.g., 100 mM, pH 6.8)[8]

  • Sodium carbonate (Na₂CO₃) (e.g., 0.1 M) to stop the reaction[6][10]

  • Dimethyl sulfoxide (DMSO) (optional, to dissolve compounds)[5]

  • 96-well clear, flat-bottom microplate[6][11]

  • Microplate reader with a 405 nm filter[6][10]

  • Incubator set to 37°C[6][10]

  • Multichannel pipette and pipette tips

Experimental Protocol

This protocol is designed for a 96-well plate format, allowing for high-throughput analysis.

Reagent Preparation
  • Phosphate Buffer (100 mM, pH 6.8): Prepare by dissolving the appropriate amount of sodium phosphate salts in distilled water and adjusting the pH to 6.8.

  • α-Glucosidase Enzyme Solution (1.0 U/mL): Reconstitute the lyophilized enzyme in cold phosphate buffer to the desired stock concentration. Dilute with the buffer to a working concentration of 1.0 U/mL just before use.[6] Keep the enzyme solution on ice.[7][11]

  • pNPG Substrate Solution (5 mM): Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.[6]

  • This compound Stock Solution: Prepare a stock solution of this compound in the phosphate buffer. From this stock, create a series of dilutions to determine the IC₅₀ value (e.g., concentrations ranging from 10 to 1000 µg/mL).[6]

  • Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in distilled water to a final concentration of 0.1 M.

Assay Procedure in 96-Well Plate
  • Plate Setup: Designate wells for the blank, control, and test samples.

    • Blank Wells: Contain buffer and substrate, but no enzyme. This accounts for any non-enzymatic hydrolysis of the substrate.

    • Control Wells (100% Enzyme Activity): Contain buffer, enzyme, and substrate. This represents the maximum enzymatic activity without any inhibitor.

    • Test Wells: Contain buffer, enzyme, substrate, and varying concentrations of this compound.

  • Inhibitor and Enzyme Incubation:

    • Add 50 µL of phosphate buffer to all wells.

    • Add 10 µL of the various this compound dilutions to the 'Test' wells. Add 10 µL of phosphate buffer to the 'Control' and 'Blank' wells.

    • Add 10 µL of the α-glucosidase solution (1 U/mL) to the 'Control' and 'Test' wells. Add 10 µL of phosphate buffer to the 'Blank' wells.

    • Mix the contents gently and pre-incubate the plate at 37°C for 15 minutes.[6]

  • Initiation of Enzymatic Reaction:

    • Add 20 µL of the 5 mM pNPG substrate solution to all wells to start the reaction.[6]

    • Incubate the plate at 37°C for an additional 20 minutes.[6]

  • Termination of Reaction:

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate to all wells.[6][10] The addition of the alkaline solution will also develop the yellow color of the p-nitrophenol.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.[6][10]

Data Analysis and Presentation

Calculation of Inhibition Percentage

The percentage of α-glucosidase inhibition is calculated using the following formula[10]:

% Inhibition = [ (Acontrol - Ablank_control) - (Asample - Ablank_sample) / (Acontrol - Ablank_control) ] x 100

Where:

  • Acontrol: Absorbance of the well with buffer, enzyme, and substrate.

  • Ablank_control: Absorbance of the well with buffer and substrate (no enzyme).

  • Asample: Absorbance of the well with buffer, enzyme, substrate, and this compound.

  • Ablank_sample: Absorbance of the well with buffer, substrate, and this compound (no enzyme).

IC₅₀ Determination

The IC₅₀ value is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. To determine the IC₅₀, plot the percentage of inhibition against the logarithm of the this compound concentrations. The IC₅₀ value can then be calculated from the resulting dose-response curve, typically by using non-linear regression analysis.[12]

Data Summary

The following table presents example data for the inhibition of α-glucosidase by this compound. IC₅₀ values for this compound can vary significantly depending on the specific assay conditions (e.g., enzyme source, substrate concentration). Reported values often fall within a wide range.[4]

This compound Concentration (µg/mL)Average Absorbance (405 nm)% Inhibition
0 (Control)0.8500%
500.72315%
1000.61228%
2000.44248%
4000.25570%
8000.11986%
Calculated IC₅₀ Value ~208 µg/mL

Note: The data above is illustrative. Actual results will vary based on experimental conditions.

Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis prep_buffer Prepare Phosphate Buffer add_reagents Add Buffer, this compound, and Enzyme Solution prep_buffer->add_reagents prep_enzyme Prepare Enzyme Solution (1 U/mL) prep_enzyme->add_reagents prep_substrate Prepare pNPG Solution (5 mM) add_substrate Add pNPG to Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare this compound Dilutions prep_inhibitor->add_reagents pre_incubate Pre-incubate (37°C, 15 min) add_reagents->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C, 20 min) add_substrate->incubate stop_reaction Add Na2CO3 to Stop Reaction incubate->stop_reaction measure_abs Measure Absorbance (405 nm) stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50 G E α-Glucosidase (Enzyme) ES Enzyme-Substrate Complex E->ES + Substrate EI Enzyme-Inhibitor Complex (Inactive) E->EI + Inhibitor S Carbohydrate (Substrate) S->ES ES->E P Glucose (Product) ES->P Hydrolysis I This compound (Inhibitor) I->EI

References

Application Notes and Protocols for Analyzing Acarbose-Induced Gut Microbiota Shifts Using 16S rRNA Gene Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on utilizing 16S rRNA gene sequencing to investigate the effects of Acarbose on the gut microbiota. This document outlines the mechanism of this compound, its impact on microbial composition, detailed experimental protocols, and the downstream physiological consequences.

Introduction

This compound, an α-glucosidase inhibitor, is a widely used medication for the management of type 2 diabetes mellitus.[1][2] Its primary mechanism of action involves delaying the digestion and absorption of carbohydrates in the small intestine, thereby reducing postprandial hyperglycemia.[1][3][4] As this compound is minimally absorbed and primarily acts within the gastrointestinal tract, it significantly influences the gut microbiota by increasing the delivery of undigested carbohydrates to the colon.[3][4] This alteration in substrate availability leads to shifts in the composition and metabolic activity of the gut microbiome, which are increasingly recognized as contributing to the therapeutic effects of the drug.[1][2]

16S rRNA gene sequencing is a culture-independent method that has become a gold standard for studying microbial communities.[5] By targeting the hypervariable regions of the 16S ribosomal RNA gene, which is conserved across bacteria and archaea, researchers can identify and quantify the relative abundance of different microbial taxa within a sample. This technique is instrumental in elucidating the specific changes in the gut microbiota following this compound intervention.

This compound-Induced Shifts in Gut Microbiota: Quantitative Data Summary

Multiple studies have demonstrated that this compound treatment significantly alters the gut microbial composition. These changes are characterized by shifts in microbial diversity and the relative abundance of specific bacterial taxa. The following tables summarize key quantitative findings from studies investigating the effects of this compound on the gut microbiota.

Table 1: Changes in Alpha and Beta Diversity of Gut Microbiota with this compound Treatment

Study TypeSubjectThis compound DosageDurationAlpha Diversity Changes (e.g., Shannon, Chao1)Beta Diversity Changes (e.g., Bray-Curtis, UniFrac)Reference
Randomized, double-blind, controlled crossover trialPrediabetic Patients50 mg, three times a day8 weeksNo significant change in Shannon diversity index.Significant separation between this compound and placebo groups.[1]
Randomized, placebo-controlled, double-blind, crossover studyType 2 Diabetes Patients100 mg, three times a day2 weeksNo significant change in Shannon diversity index or number of observed species.No significant differences between this compound and placebo groups.[6]
Animal Study (Mice)C57BL/6J mice400 ppm in diet2 weeksNot reportedSubstantial change in microbiota structure with a high-starch diet.[4]

Table 2: this compound-Induced Changes in Relative Abundance of Bacterial Taxa

Taxonomic LevelBacterial TaxonDirection of ChangeFold Change / SignificanceStudy PopulationReference
Phylum FirmicutesDecrease-Type 2 Diabetes Patients[7]
BacteroidetesIncrease-Type 2 Diabetes Patients, Mice[4][7]
ActinobacteriaIncrease-Type 2 Diabetes Patients[7]
ProteobacteriaIncrease-Type 2 Diabetes Patients[7]
Family LactobacillaceaeIncrease12.8-fold (OTUs)Prediabetic Patients[1][2]
RuminococcaceaeDecrease (some OTUs), Increase (others)-Prediabetic Patients[1][2]
LachnospiraceaeDecrease-Prediabetic Patients[1][2]
VeillonellaceaeIncrease-Prediabetic Patients[1]
BifidobacteriaceaeIncrease-Mice[4]
VerrucomicrobiaceaeDecrease-Mice[4]
Genus LactobacillusIncreaseFlourishedPrediabetic Patients[1][2]
DialisterIncreaseFlourishedPrediabetic Patients[1][2]
FaecalibacteriumIncrease (some OTUs)-Prediabetic Patients[1][2]
ButyricicoccusDecreaseInhibitedPrediabetic Patients[1][2]
PhascolarctobacteriumDecreaseInhibitedPrediabetic Patients[1][2]
RuminococcusDecreaseInhibitedPrediabetic Patients[1][2]
BifidobacteriumIncrease-Type 2 Diabetes Patients, Mice[4][8]
BacteroidesIncrease-Mice[4]
AkkermansiaDecrease-Mice[4]
KlebsiellaIncrease (minor)p < 0.05Type 2 Diabetes Patients[9][10]
Escherichia coliIncrease (minor)p < 0.05Type 2 Diabetes Patients[10]

Signaling Pathways Modulated by this compound-Induced Microbiota Shifts

The alterations in the gut microbiota composition induced by this compound lead to changes in the production of microbial metabolites, particularly short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate.[3][11] These SCFAs act as signaling molecules that can influence host physiology.

Acarbose_Mechanism This compound This compound Small_Intestine Small Intestine This compound->Small_Intestine Inhibits α-glucosidases Carbohydrates Dietary Carbohydrates Carbohydrates->Small_Intestine Colon Colon Small_Intestine->Colon Increased Undigested Carbohydrates Glucose_Absorption Glucose Absorption Small_Intestine->Glucose_Absorption Gut_Microbiota Gut Microbiota Colon->Gut_Microbiota SCFAs Short-Chain Fatty Acids (SCFAs) (e.g., Butyrate) Gut_Microbiota->SCFAs Fermentation Blood_Glucose Postprandial Blood Glucose Glucose_Absorption->Blood_Glucose Reduced

Figure 1: Mechanism of this compound action on carbohydrate digestion and gut microbiota.

The increased production of SCFAs in the colon due to this compound treatment can trigger downstream signaling pathways. SCFAs can bind to G-protein coupled receptors (GPCRs), such as Free Fatty Acid Receptor 2 (FFAR2/GPR43) and FFAR3 (GPR41), expressed on enteroendocrine L-cells.[2][9] This binding stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone that enhances insulin secretion, suppresses glucagon release, and promotes satiety.[1][12]

SCFA_GLP1_Pathway SCFAs Short-Chain Fatty Acids (Butyrate, Propionate) L_Cell Intestinal L-Cell SCFAs->L_Cell GPCRs FFAR2 (GPR43) FFAR3 (GPR41) L_Cell->GPCRs GLP1_Secretion GLP-1 Secretion GPCRs->GLP1_Secretion Stimulates Systemic_Effects Systemic Effects GLP1_Secretion->Systemic_Effects Insulin ↑ Insulin Secretion Systemic_Effects->Insulin Glucagon ↓ Glucagon Secretion Systemic_Effects->Glucagon Satiety ↑ Satiety Systemic_Effects->Satiety

Figure 2: SCFA-mediated stimulation of GLP-1 secretion from intestinal L-cells.

Furthermore, the shifts in gut microbiota and the production of SCFAs can modulate the host's immune system. Specifically, these changes have been shown to influence the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs).[13][14] An increase in SCFA-producing bacteria is associated with an expansion of Treg cells, which helps to maintain immune homeostasis.[15]

Microbiota_Immune_Modulation This compound This compound Gut_Microbiota Altered Gut Microbiota (↑ SCFA-producing bacteria) This compound->Gut_Microbiota SCFAs ↑ Short-Chain Fatty Acids Gut_Microbiota->SCFAs Immune_Cells Immune Cells (e.g., T cells) SCFAs->Immune_Cells Treg ↑ Treg Cells (Anti-inflammatory) Immune_Cells->Treg Th17 ↓ Th17 Cells (Pro-inflammatory) Immune_Cells->Th17 Immune_Homeostasis Immune Homeostasis Treg->Immune_Homeostasis Th17->Immune_Homeostasis

Figure 3: this compound-induced microbiota shifts modulate the Th17/Treg balance.

Experimental Protocols

This section provides a detailed methodology for analyzing this compound-induced gut microbiota shifts using 16S rRNA gene sequencing.

Experimental Workflow

The overall workflow for a 16S rRNA gene sequencing study involves sample collection, DNA extraction, PCR amplification of the 16S rRNA gene, library preparation, sequencing, and bioinformatic analysis.

Experimental_Workflow cluster_bioinformatics Sample_Collection Fecal Sample Collection (Before and After this compound) DNA_Extraction Genomic DNA Extraction Sample_Collection->DNA_Extraction PCR_Amplification 16S rRNA Gene Amplification (V3-V4 region) DNA_Extraction->PCR_Amplification Library_Preparation Library Preparation (Indexing and Pooling) PCR_Amplification->Library_Preparation Sequencing High-Throughput Sequencing (e.g., Illumina MiSeq) Library_Preparation->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics Data_Analysis Data Analysis & Interpretation Bioinformatics->Data_Analysis QC Quality Control & Filtering OTU_ASV OTU/ASV Picking Taxonomy Taxonomic Assignment Diversity Diversity Analysis (Alpha and Beta)

References

Application Notes & Protocols: Acarbose Administration in Murine Drinking Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose is an α-glucosidase inhibitor that competitively and reversibly inhibits enzymes in the small intestine brush border, delaying the digestion of complex carbohydrates and subsequent glucose absorption.[1] This mechanism effectively reduces postprandial hyperglycemia.[2] In murine models, this compound administration has been associated with a range of significant physiological effects, including extended lifespan (particularly in males), alterations in the gut microbiome, improved glucose homeostasis, and reduced body weight.[2][3][4][5][6] Its primary action of increasing the flux of starch to the lower digestive system modulates the gut microbiota, leading to an increase in beneficial short-chain fatty acids (SCFAs) like butyrate and propionate.[3][4][7]

These application notes provide a detailed protocol for the preparation and administration of this compound to mice via their drinking water, a common and non-invasive method for long-term studies.[8]

Data Presentation: Summary of this compound Effects in Mice

The following tables summarize quantitative data from various studies on this compound administration in mice.

Table 1: this compound Dosage and Administration Routes in Murine Studies

Dosage/ConcentrationAdministration RouteMouse ModelStudy DurationReference
1000 ppm in dietOral (in feed)Genetically heterogeneous (HET3)From 4 months of age[9]
400, 1000, 2500 ppm in dietOral (in feed)Genetically heterogeneous (HET3)From 8 months of age[2]
20 mg/kg/dayOral (in drinking water)SAMP8 mice6 months (from 3 to 9 months of age)[8]
50 mg/kg/dayOral (intragastric gavage)db/db mice14 days[10][11]
24 mg/kg/dayOralC57BL/6 mice with T2DM4 weeks[12]
400 ppm in dietOral (in feed)C57BL/6 miceNot specified[7][13]

Table 2: Reported Physiological Effects of this compound in Mice

ParameterEffectMagnitude of ChangeMouse ModelReference
Lifespan Increased Median LifespanMale: 16-22%; Female: 4-5%HET3[2][5]
Body Weight Decreased or No ChangeSignificant reduction in Western diet-fed mice; No change in db/db mice3xTg (AD model), db/db[6][10]
Fasting Blood Glucose DecreasedSignificant reduction in diabetic modelsdb/db, C57BL/6[12][14]
Postprandial Glucose DecreasedBlunts post-meal glucose spikeHET3[2]
Gut Microbiome Altered CompositionExpansion of Bacteroidaceae and BifidobacteriaceaeC57BL/6[7][13]
Short-Chain Fatty Acids Increased Fecal SCFAsNotably increased butyrate and propionateC57BL/6[3][7]
Insulin Sensitivity ImprovedImproved glucose tolerance and insulin sensitivitydb/db[14][15]
Plasma GLP-1 IncreasedAugmented postprandial GLP-1 concentrationsNot specified[16]

Experimental Protocols

Protocol for this compound Solution Preparation and Administration

This protocol details the preparation of this compound in drinking water for a target dose of 20 mg/kg/day. Adjust calculations based on the specific target dosage of your study.

3.1.1 Materials & Equipment

  • This compound powder (crystalline solid)

  • Standard mouse chow

  • Drinking water (autoclaved or sterile)

  • Water bottles for mice

  • Analytical balance

  • Graduated cylinders or volumetric flasks

  • pH meter (optional)

  • Magnetic stirrer and stir bars

3.1.2 Pre-Experimental Phase: Acclimatization and Baseline Monitoring

  • House mice in their designated caging for a minimum of one week to allow for acclimatization to the environment.

  • For 3-5 days prior to the start of treatment, measure and record the daily water and food consumption for each cage. This provides a baseline for monitoring and for accurate dose calculation.

  • Measure and record the initial body weight of each mouse.

3.1.3 Dosage Calculation

  • Determine Average Water Intake: Calculate the average daily water consumption per mouse (mL/day/mouse) from the baseline monitoring period. (A typical 25g mouse consumes approximately 3-5 mL of water per day).

  • Calculate Total Daily Dose: Determine the required daily dose in mg for an average-sized mouse.

    • Example: For a 25g (0.025 kg) mouse and a target dose of 20 mg/kg/day:

      • Dose (mg) = 0.025 kg * 20 mg/kg = 0.5 mg/mouse/day

  • Calculate Water Concentration: Determine the concentration of this compound needed in the drinking water.

    • Example: Assuming an average daily intake of 4 mL per mouse:

      • Concentration (mg/mL) = 0.5 mg / 4 mL = 0.125 mg/mL or 125 mg/L

3.1.4 this compound Solution Preparation CRITICAL NOTE: this compound is hygroscopic and its stability in aqueous solution is limited. Aqueous solutions should be prepared fresh daily and protected from light.[17][18][19] Storing aqueous solutions for more than one day is not recommended.[17]

  • Weigh the required amount of this compound powder using an analytical balance.

    • Example: To prepare 200 mL of a 0.125 mg/mL solution:

      • This compound needed (mg) = 0.125 mg/mL * 200 mL = 25 mg

  • Add the weighed this compound powder to a sterile container.

  • Add the calculated volume of sterile drinking water.

  • Mix thoroughly using a magnetic stirrer until the this compound is completely dissolved. The solubility of this compound in PBS (pH 7.2) is approximately 10 mg/mL.[17]

3.1.5 Administration and Monitoring

  • Replace the regular water bottles with the freshly prepared this compound-containing water bottles at the beginning of each day (e.g., 9:00 AM).

  • Daily: Measure the remaining volume of water in the bottles to monitor consumption and ensure animals are drinking. Check animals for any signs of adverse effects (e.g., gastrointestinal distress, lethargy).

  • Weekly: Measure and record the body weight of each mouse.

  • As per Study Design: Conduct specific experimental assays such as blood glucose measurements (fasting or postprandial), glucose tolerance tests, or collect fecal samples for microbiome analysis.

Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT)

This test is used to assess how quickly glucose is cleared from the blood and is a measure of insulin sensitivity.[14]

  • Fast mice for 6 hours (with free access to water).

  • Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.

  • Administer a sterile 20% glucose solution via intraperitoneal (IP) injection at a dose of 2 g/kg body weight.

  • Measure blood glucose at subsequent time points, typically 15, 30, 60, 90, and 120 minutes post-injection.[14]

  • Plot the glucose concentration over time and calculate the Area Under the Curve (AUC) for analysis.[20]

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in-vivo study involving this compound administration in drinking water.

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration & Monitoring cluster_analysis Phase 3: Data Analysis acclimatize Animal Acclimatization (1 week) baseline Baseline Monitoring (Weight, Water Intake) acclimatize->baseline calc Dose Calculation baseline->calc prep Daily Solution Preparation calc->prep Start Treatment admin Administer Medicated Water prep->admin monitor Daily/Weekly Monitoring (Water Intake, Weight, Health) admin->monitor collect Data & Sample Collection (Blood Glucose, Feces) monitor->collect During/End of Study analyze Biochemical & Statistical Analysis collect->analyze

General experimental workflow for this compound administration.
This compound Mechanism of Action and GLP-1 Signaling

This compound inhibits α-glucosidase in the small intestine, increasing carbohydrate delivery to the distal gut. This stimulates L-cells to secrete Glucagon-Like Peptide-1 (GLP-1), which in turn acts on the pancreas to enhance glucose-stimulated insulin secretion.[16][21]

G cluster_gut Gastrointestinal Tract cluster_pancreas Pancreas This compound This compound alpha_glucosidase α-glucosidase (Small Intestine) This compound->alpha_glucosidase Inhibits starch Dietary Carbohydrates starch->alpha_glucosidase Substrate l_cells L-cells (Distal Gut) starch->l_cells Increased Delivery glucose_abs Glucose Absorption alpha_glucosidase->glucose_abs Enables glp1 GLP-1 Secretion l_cells->glp1 Stimulates beta_cells β-cells insulin Insulin Secretion beta_cells->insulin Enhances blood_glucose Lowered Blood Glucose insulin->blood_glucose Leads to glp1->beta_cells Acts on

This compound action on GLP-1 signaling pathway.
Insulin Signaling Pathway Modulation

By improving overall glycemic control and potentially through other mechanisms, this compound can ameliorate insulin resistance.[14][15] In some contexts, it has been shown to influence the Akt/eNOS signaling pathway, which is crucial for cell survival and endothelial function.[11]

G cluster_cell Cellular Signaling This compound This compound glucose_control Improved Glycemic Control This compound->glucose_control insulin_sensitivity Improved Insulin Sensitivity glucose_control->insulin_sensitivity insulin_receptor Insulin Receptor insulin_sensitivity->insulin_receptor Enhances Signaling akt Akt Activation insulin_receptor->akt enos eNOS Activation akt->enos cellular_effects Improved Cell Function & Angiogenesis enos->cellular_effects

Modulation of insulin signaling by this compound.

References

Application Note: In Vitro Assessment of Acarbose on Intestinal Permeability Using Caco-2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acarbose is an alpha-glucosidase inhibitor used to manage type 2 diabetes by delaying carbohydrate digestion and glucose absorption.[1][2] Its primary action occurs at the brush border of the small intestine, where it competitively and reversibly inhibits enzymes like sucrase, maltase, and glucoamylase.[1][3] This localized action within the gastrointestinal tract raises questions about its potential secondary effects on intestinal barrier function. The Caco-2 cell line, a human colon adenocarcinoma cell line, serves as the gold standard in vitro model for studying intestinal drug absorption and permeability.[4][5] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions, mimicking the barrier properties of the human intestinal epithelium.[5] This application note provides detailed protocols for assessing the effect of this compound on the integrity and permeability of Caco-2 cell monolayers.

Principle

The integrity of the intestinal barrier is maintained by tight junctions (TJs), which regulate the paracellular pathway (the space between adjacent cells). A compromised barrier exhibits increased permeability, allowing substances to pass through more easily. This can be quantified by measuring two key parameters:

  • Transepithelial Electrical Resistance (TEER): A measure of the ionic conductance across the cell monolayer. A high TEER value indicates a well-formed, tight barrier.[6]

  • Apparent Permeability Coefficient (Papp): A measure of the rate of passage of a non-metabolized, cell-impermeable marker molecule (e.g., Lucifer Yellow, Mannitol) across the monolayer.[6][7] An increase in the Papp value of a paracellular marker suggests a disruption of tight junction integrity.

This protocol will expose differentiated Caco-2 monolayers to various concentrations of this compound and measure the subsequent changes in TEER and the Papp of a fluorescent marker.

Experimental Protocols

Caco-2 Cell Culture and Seeding

This protocol is based on standard methodologies for Caco-2 cell culture for permeability assays.[5][8][9]

  • Cell Maintenance:

    • Culture Caco-2 cells (passages 20-40) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[9]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 3-4 days or upon reaching 70-80% confluency.

  • Seeding on Transwell® Inserts:

    • Use 12-well or 24-well Transwell® plates with polycarbonate membrane inserts (e.g., 0.4 µm pore size).

    • Seed Caco-2 cells onto the apical side of the inserts at a density of approximately 2 x 10⁴ cells/cm².[9]

    • Add fresh culture medium to both the apical (insert) and basolateral (well) compartments.

    • Culture the cells for 21-26 days to allow for full differentiation and formation of a polarized monolayer.[4] Change the medium every 2-3 days.

Monolayer Integrity Assessment (TEER Measurement)
  • Procedure:

    • Before the experiment, allow the cell plates to equilibrate to room temperature for 30 minutes.

    • Using an epithelial voltohmmeter (EVOM) with "chopstick" electrodes, measure the TEER of each Transwell® insert.

    • Ensure the shorter electrode is in the apical compartment and the longer electrode is in the basolateral compartment.

    • Record the resistance value (Ω).

    • Measure the resistance of a blank insert (without cells) containing medium to subtract from the cell monolayer readings.

    • Calculate the final TEER value (Ω·cm²) using the following formula: TEER (Ω·cm²) = (Resistance_monolayer - Resistance_blank) x Membrane Surface Area (cm²)

    • Only monolayers with TEER values above a pre-determined threshold (typically >250 Ω·cm²) should be used for the permeability experiment, ensuring the barrier is intact.[6]

This compound Treatment and Permeability Assay

This protocol describes a permeability experiment in the apical-to-basolateral (A-B) direction.[5]

  • Preparation:

    • Prepare a stock solution of this compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4).

    • Prepare serial dilutions of this compound to achieve the desired final concentrations.

    • Prepare a solution of a paracellular marker, such as Lucifer Yellow (e.g., 100 µM), in the transport buffer.

  • Experimental Procedure:

    • Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer on both apical and basolateral sides.

    • Add fresh transport buffer to the basolateral compartment (e.g., 1.5 mL for a 12-well plate).

    • To the apical compartment (e.g., 0.5 mL for a 12-well plate), add the this compound solutions at different concentrations, each containing the Lucifer Yellow marker. Include a vehicle control (Lucifer Yellow without this compound) and a positive control for barrier disruption (e.g., EDTA).

    • Incubate the plate at 37°C on an orbital shaker (gentle agitation).

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.[6]

    • After each sampling, replace the volume removed with fresh, pre-warmed transport buffer.

    • At the end of the experiment, take a sample from the apical compartment to determine the initial concentration (C₀).

Quantification and Data Analysis
  • Quantification:

    • Analyze the concentration of Lucifer Yellow in the collected samples using a fluorescence plate reader (Excitation ~428 nm, Emission ~536 nm).

    • Create a standard curve to determine the concentration of the marker in each sample.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following equation:[6] Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux (rate of substance appearance in the receiver chamber, in µmol/s or µg/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of the substance in the donor chamber (µmol/mL or µg/mL).

Data Presentation

Quantitative data should be summarized for clear interpretation. While direct data on this compound's effect on Caco-2 TEER is not widely published, related inhibitory data provides context for its biological activity at the intestinal level.

Table 1: Inhibitory Effect of this compound on Maltose Absorption in Rat Intestine (Data adapted from an in situ rat perfusion study, which reflects inhibition of enzymatic digestion and subsequent absorption, not necessarily paracellular permeability.)

Perfusion TimeIC₅₀ of this compound (mmol/L)
15 min0.65
30 min0.27
45 min0.22
60 min0.28
Data derived from reference[10].

Table 2: In Vitro α-Glucosidase Inhibition by this compound (This data demonstrates the primary mechanism of this compound, which is relevant to its function in the intestine.)

CompoundConcentration (µg/mL)α-Glucosidase Inhibition Rate (%)
This compound 10098.94
Data derived from reference[11]. This compound was used as a positive control.

Table 3: Expected Outcomes of this compound on Caco-2 Permeability (Hypothetical) (This table is a template for presenting results from the protocol described above.)

This compound Conc. (µM)TEER (% of Control)Papp of Lucifer Yellow (10⁻⁶ cm/s)
0 (Control)100 ± 5.00.5 ± 0.1
10Experimental ValueExperimental Value
50Experimental ValueExperimental Value
100Experimental ValueExperimental Value

Visualizing Mechanisms and Workflows

Mechanism of Action & Experimental Design

G cluster_0 This compound Primary Mechanism of Action cluster_1 Hypothetical Effect on Paracellular Permeability Carbs Complex Carbohydrates (e.g., Starch) Enzyme α-Glucosidase (Brush Border Enzyme) Carbs->Enzyme Digestion Glucose Glucose Enzyme->Glucose This compound This compound This compound->Inhibition Absorption Glucose Absorption (Transcellular) Glucose->Absorption Inhibition->Enzyme TJ Tight Junctions (ZO-1, Occludin, Claudin) Paracellular Paracellular Pathway TJ->Paracellular Permeability Intestinal Permeability (Barrier Function) Paracellular->Permeability Acarbose2 This compound Acarbose2->TJ Effect to be determined?

Caption: this compound's known inhibition of glucose absorption vs. its hypothetical effect on permeability.

Experimental Workflow

G cluster_workflow Caco-2 Permeability Assay Workflow A 1. Seed Caco-2 cells on Transwell® inserts B 2. Culture for 21 days for differentiation A->B C 3. Verify monolayer integrity (Measure TEER) B->C D 4. Wash monolayer with transport buffer (HBSS) C->D TEER > Threshold E 5. Add this compound + Marker (Apical) & Buffer (Basolateral) D->E F 6. Incubate at 37°C (e.g., 2 hours) E->F G 7. Collect samples from basolateral side at time points F->G H 8. Quantify marker concentration (Fluorometry) G->H I 9. Calculate Papp & Analyze Data H->I G cluster_pathway General Signaling Pathway Modulating Tight Junctions Stimulus External Stimulus (e.g., Drug, Cytokine) Receptor Membrane Receptor Stimulus->Receptor Kinase Intracellular Kinases (e.g., PKC, MLCK) Receptor->Kinase Phospho Phosphorylation of TJ Proteins Kinase->Phospho Activates Cytoskeleton Actomyosin Cytoskeleton (Rearrangement) Kinase->Cytoskeleton TJ Tight Junction Complex (ZO-1, Occludin, Claudin) Phospho->TJ Disrupts Result Altered Paracellular Permeability TJ->Result Cytoskeleton->TJ Disrupts

References

Application Notes and Protocols: Acarbose in Preclinical Models of Non-alcoholic Fatty Liver Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Non-alcoholic fatty liver disease (NAFLD) represents a spectrum of liver disorders characterized by hepatic steatosis in the absence of significant alcohol consumption. Its progressive form, non-alcoholic steatohepatitis (NASH), can lead to cirrhosis and hepatocellular carcinoma. Acarbose, an α-glucosidase inhibitor used for the management of type 2 diabetes, has emerged as a potential therapeutic agent for NAFLD. By delaying carbohydrate absorption in the small intestine, this compound modulates key metabolic pathways implicated in the pathogenesis of NAFLD. These application notes provide a comprehensive overview of the use of this compound in preclinical NAFLD models, detailing experimental protocols, summarizing key quantitative findings, and visualizing the underlying molecular mechanisms.

Mechanism of Action

This compound exerts its therapeutic effects in NAFLD through a multi-pronged approach:

  • Inhibition of α-glucosidase: As a primary mechanism, this compound competitively and reversibly inhibits α-glucosidase enzymes in the brush border of the small intestine. This action delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial glucose and insulin spikes.

  • Modulation of Gut Microbiota: By increasing the delivery of undigested carbohydrates to the colon, this compound alters the composition and metabolic activity of the gut microbiota. This leads to an increased production of short-chain fatty acids (SCFAs), such as butyrate, which have been shown to have anti-inflammatory and metabolic benefits.

  • Activation of AMP-activated protein kinase (AMPK): this compound has been shown to activate AMPK, a central regulator of cellular energy homeostasis in the liver.[1][2] Activated AMPK phosphorylates and inactivates key enzymes involved in de novo lipogenesis, such as acetyl-CoA carboxylase (ACC).

  • Downregulation of Lipogenic Gene Expression: Through AMPK activation and other potential mechanisms, this compound suppresses the expression of critical lipogenic transcription factors, including sterol regulatory element-binding protein-1c (SREBP-1c), and their downstream target genes, such as fatty acid synthase (FAS).[2][3]

Quantitative Data from Preclinical Models

The following tables summarize the quantitative outcomes of this compound treatment in various preclinical models of NAFLD.

Table 1: Effects of this compound on Metabolic Parameters

Animal ModelDietThis compound DoseDurationBody WeightLiver WeightALTASTTriglyceridesTotal Cholesterol
C57BL/6J miceHigh-Fat DietNot specifiedNot specified
db/db miceStandard Chow5% w/w8 weeks----
Zucker ratsSucrose-rich diet20-40 mg/100g chow11.5 monthsNo significant change---

Note: ↓ indicates a decrease in the parameter with this compound treatment. - indicates data not specified in the reviewed literature.

Table 2: Effects of this compound on Histological and Molecular Markers

Animal ModelDietThis compound DoseDurationSteatosis ScoreInflammation ScoreFibrosis ScoreSREBP-1c ExpressionFAS Expression
C57BL/6J miceHigh-Fat DietNot specifiedNot specified-
db/db miceStandard Chow5% w/w8 weeks----
Zucker ratsSucrose-rich diet20-40 mg/100g chow11.5 months----

Note: ↓ indicates a decrease in the parameter with this compound treatment. - indicates data not specified in the reviewed literature.

Experimental Protocols

High-Fat Diet-Induced NAFLD Model in C57BL/6J Mice

This protocol describes the induction of NAFLD in C57BL/6J mice using a high-fat diet (HFD), a commonly used model to recapitulate the metabolic and hepatic features of human NAFLD.[4][5][6][7]

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Standard chow diet (Control group)

  • High-fat diet (e.g., 60% kcal from fat)

  • This compound

  • Oral gavage needles

  • Standard animal housing and care facilities

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment. House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Group Allocation: Randomly divide the mice into three groups:

    • Control Group: Fed a standard chow diet.

    • HFD Group: Fed a high-fat diet.

    • HFD + this compound Group: Fed a high-fat diet and treated with this compound.

  • NAFLD Induction and this compound Treatment:

    • Provide the respective diets to the mice for a period of 12-16 weeks.

    • For the HFD + this compound group, prepare a solution of this compound in a suitable vehicle (e.g., water).

    • Administer this compound daily via oral gavage at a predetermined dose (e.g., 100 mg/kg body weight). The vehicle should be administered to the control and HFD groups.

  • Monitoring: Monitor body weight, food, and water intake weekly.

  • Sample Collection: At the end of the study period, fast the mice overnight.

    • Collect blood samples via cardiac puncture for biochemical analysis (ALT, AST, triglycerides, cholesterol).

    • Euthanize the mice and carefully dissect the liver. Weigh the liver and collect tissue samples for histological analysis (formalin-fixed) and molecular analysis (snap-frozen in liquid nitrogen).

Histological Analysis of Liver Tissue
  • Tissue Processing: Process formalin-fixed liver tissues and embed in paraffin.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: To evaluate overall liver morphology, steatosis, inflammation, and hepatocyte ballooning.

    • Oil Red O Staining: To visualize lipid accumulation in frozen liver sections.

    • Sirius Red Staining: To assess collagen deposition and fibrosis.

  • Scoring: Score the histological sections for steatosis, lobular inflammation, and ballooning according to the NAFLD Activity Score (NAS) system.

Biochemical and Molecular Analysis
  • Serum Analysis: Use commercial kits to measure serum levels of ALT, AST, triglycerides, and total cholesterol.

  • Gene Expression Analysis (RT-qPCR):

    • Extract total RNA from frozen liver tissue.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative real-time PCR using specific primers for genes such as Srebp-1c and Fasn. Normalize to a housekeeping gene (e.g., Gapdh).

Visualizations

Signaling Pathways

Acarbose_Mechanism cluster_gut Small Intestine cluster_colon Colon cluster_liver Hepatocyte This compound This compound α-glucosidase α-glucosidase This compound->α-glucosidase inhibits Carbohydrate Digestion Carbohydrate Digestion α-glucosidase->Carbohydrate Digestion catalyzes Glucose Absorption Glucose Absorption Carbohydrate Digestion->Glucose Absorption Undigested Carbohydrates Undigested Carbohydrates Carbohydrate Digestion->Undigested Carbohydrates ↓ Glucose Influx ↓ Glucose Influx Glucose Absorption->↓ Glucose Influx Gut Microbiota Gut Microbiota Undigested Carbohydrates->Gut Microbiota fermentation Short-Chain Fatty Acids (SCFAs) Short-Chain Fatty Acids (SCFAs) Gut Microbiota->Short-Chain Fatty Acids (SCFAs) AMPK AMPK Short-Chain Fatty Acids (SCFAs)->AMPK activates ↓ Glucose Influx->AMPK activates ACC ACC AMPK->ACC inhibits SREBP1c SREBP1c AMPK->SREBP1c inhibits De Novo Lipogenesis De Novo Lipogenesis ACC->De Novo Lipogenesis rate-limiting step FAS FAS SREBP1c->FAS activates FAS->De Novo Lipogenesis ↓ Hepatic Steatosis ↓ Hepatic Steatosis De Novo Lipogenesis->↓ Hepatic Steatosis

Caption: this compound's mechanism of action in NAFLD.

Experimental Workflow

Experimental_Workflow start Animal Model Selection (e.g., C57BL/6J mice) diet NAFLD Induction (High-Fat Diet) start->diet groups Group Allocation (Control, HFD, HFD+this compound) diet->groups treatment This compound Administration (Oral Gavage) groups->treatment monitoring In-life Monitoring (Body Weight, Food Intake) treatment->monitoring collection Sample Collection (Blood, Liver) monitoring->collection biochem Biochemical Analysis (ALT, AST, Lipids) collection->biochem histo Histological Analysis (H&E, Oil Red O, Sirius Red) collection->histo molecular Molecular Analysis (RT-qPCR for SREBP-1c, FAS) collection->molecular data Data Analysis & Interpretation biochem->data histo->data molecular->data

Caption: Workflow for preclinical evaluation of this compound in NAFLD.

Logical Relationships

Logical_Relationships This compound This compound glucosidase_inhibition α-glucosidase Inhibition This compound->glucosidase_inhibition gut_microbiota_modulation Gut Microbiota Modulation This compound->gut_microbiota_modulation reduced_glucose_absorption Reduced Glucose Absorption glucosidase_inhibition->reduced_glucose_absorption increased_scfa Increased SCFAs gut_microbiota_modulation->increased_scfa reduced_hyperglycemia Reduced Postprandial Hyperglycemia & Hyperinsulinemia reduced_glucose_absorption->reduced_hyperglycemia ampk_activation AMPK Activation increased_scfa->ampk_activation improved_inflammation Improved Hepatic Inflammation increased_scfa->improved_inflammation reduced_hyperglycemia->ampk_activation reduced_lipogenesis Reduced De Novo Lipogenesis ampk_activation->reduced_lipogenesis naFLD_amelioration NAFLD Amelioration reduced_lipogenesis->naFLD_amelioration improved_inflammation->naFLD_amelioration

Caption: Logical flow of this compound's effects on NAFLD.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Acarbose-Induced Gastrointestinal Side Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common gastrointestinal (GI) side effects encountered during animal studies with acarbose.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues.

Issue 1: Diarrhea and Loose Stools

Question: We are observing a high incidence of diarrhea and loose stools in our rat/mouse model shortly after initiating this compound treatment. What are the potential causes and how can we mitigate this?

Answer:

This compound-induced diarrhea is primarily an osmotic and fermentative phenomenon. By inhibiting α-glucosidase in the small intestine, this compound prevents the breakdown of complex carbohydrates. These undigested carbohydrates draw water into the intestinal lumen, leading to osmotic diarrhea. Subsequently, their fermentation by colonic bacteria produces gas and short-chain fatty acids (SCFAs), which can further contribute to loose stools.

Mitigation Strategies:

  • Dose Titration: Avoid administering a high dose of this compound from the outset. A gradual dose escalation allows the animal's gastrointestinal system to adapt. Start with a low dose and increase it incrementally over several days to weeks to reach the target therapeutic dose.[1]

  • Dietary Modification:

    • Carbohydrate Content: The type and amount of carbohydrates in the diet significantly impact the severity of GI side effects. Diets high in complex starches or sucrose can exacerbate diarrhea.[1] Consider using a diet with a lower complex carbohydrate content if experimentally feasible.

    • Fiber Content: The role of dietary fiber is complex. While some studies suggest that a fiber-rich diet may be beneficial in the long term by modulating the gut microbiota, a sudden increase in fermentable fiber could initially worsen symptoms. If supplementing with fiber, introduce it gradually.

  • Probiotic Co-administration: Supplementation with probiotics, particularly strains of Lactobacillus and Bifidobacterium, has been shown to alleviate other forms of drug-induced diarrhea in animal models. These beneficial bacteria may help modulate the gut microbiota, potentially reducing the overgrowth of gas-producing bacteria and improving intestinal barrier function. While specific protocols for this compound are not well-established, a general approach would be to administer a multi-strain probiotic daily, starting a few days before this compound treatment and continuing throughout the study period.

Issue 2: Flatulence and Abdominal Distention

Question: Our animals are exhibiting significant abdominal bloating and flatulence. How can we manage these side effects?

Answer:

Flatulence and abdominal distention are direct consequences of the bacterial fermentation of undigested carbohydrates in the colon, which produces gases such as hydrogen, methane, and carbon dioxide.

Mitigation Strategies:

  • Dietary Carbohydrate Reduction: As with diarrhea, limiting the amount of complex carbohydrates and sucrose in the diet is the most direct way to reduce the substrate for bacterial fermentation and subsequent gas production.

  • Gradual this compound Introduction: A slow dose titration schedule, as recommended for diarrhea, can also help the gut microbiota adapt to the increased carbohydrate load, potentially reducing the initial surge in gas production.

  • Gut Microbiome Modulation: While not a direct and immediate solution, long-term modulation of the gut microbiome through diet or probiotics might favor the growth of bacteria that produce less gas or utilize the produced hydrogen.

Issue 3: Reduced Food Intake and Weight Loss

Question: We have noticed a decrease in food intake and subsequent weight loss in our animals treated with this compound. Is this expected and what can be done?

Answer:

This compound can lead to an initial reduction in food intake, which may be a behavioral response to the gastrointestinal discomfort. Weight loss can be a consequence of both reduced caloric intake and the malabsorption of carbohydrates.

Mitigation Strategies:

  • Monitor Animal Well-being: Closely monitor the animals for signs of distress. The Rat Grimace Scale can be a useful tool for assessing pain or discomfort.

  • Ensure Palatability of Medicated Feed: If this compound is administered in the feed, ensure that the addition of the drug does not negatively impact the taste and palatability of the chow.

  • Supportive Care: Ensure easy access to water to prevent dehydration, especially if diarrhea is present. If weight loss is significant, re-evaluate the this compound dose and the overall health of the animal. In some cases, a temporary reduction in the dose may be necessary.

Quantitative Data on this compound Effects in Animal Studies

The following tables summarize quantitative data from animal studies investigating the effects of this compound.

Table 1: Dose-Dependent Effects of this compound on Lifespan and Body Weight in Mice

ParameterThis compound Dose (ppm in diet)Male MiceFemale Mice
Median Lifespan Increase 400Not specified0%
100016%5%
250017%4%
Body Weight Reduction Not specifiedLess pronouncedMore pronounced

Data sourced from a study on genetically heterogeneous mice.[2]

Table 2: Effects of Probiotic Co-administration on Diarrhea in a Rat Model

Treatment GroupDiarrhea Inhibition (%)
Loperamide (positive control)100%
Probiotic Mixture (20 x 10⁹ CFU/kg)Not specified
Probiotic Mixture (30 x 10⁹ CFU/kg)>90%
Probiotic Mixture (40 x 10⁹ CFU/kg)>90%

Note: This data is from a study on castor oil-induced diarrhea and not directly on this compound. It is presented here to provide a reference for the potential efficacy of probiotics in mitigating diarrhea.[3]

Experimental Protocols

General Protocol for Co-administration of Probiotics to Mitigate Diarrhea in Rats

This is a generalized protocol based on studies of drug-induced diarrhea.

  • Animal Model: Male Sprague-Dawley or Wistar rats, 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Groups:

    • Control (Vehicle)

    • This compound only

    • This compound + Probiotic

    • Probiotic only

  • Probiotic Administration:

    • Probiotic Strain: A mixture of Lactobacillus and Bifidobacterium strains.

    • Dosage: 10⁸-10⁹ CFU/animal/day.

    • Route: Oral gavage.

    • Schedule: Administer daily, starting 3-5 days before the first this compound dose and continuing throughout the study.

  • This compound Administration:

    • Dosage: Based on the specific experimental design.

    • Route: Oral gavage or mixed in feed.

    • Schedule: Administer as required by the main study protocol.

  • Assessment of Diarrhea:

    • Frequency: Record the number of bowel movements per animal over a defined period.

    • Stool Consistency: Score fecal pellets on a scale (e.g., 1=well-formed, 2=soft, 3=diarrheic).

    • Fecal Water Content: Collect fresh fecal samples, weigh them, dry them in an oven, and re-weigh to calculate the percentage of water content.

  • Data Analysis: Compare the incidence, severity, and duration of diarrhea between the this compound-only and the this compound + probiotic groups using appropriate statistical tests.

General Protocol for Dose Escalation of this compound in Mice
  • Animal Model: C57BL/6 or other relevant mouse strain, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for one week.

  • Dose Escalation Schedule:

    • Week 1: Start with a low dose of this compound (e.g., 100 ppm in feed).

    • Week 2: Increase the dose to an intermediate level (e.g., 250 ppm in feed).

    • Week 3 onwards: Increase to the target therapeutic dose (e.g., 500-1000 ppm in feed).

  • Monitoring of Side Effects:

    • Daily Observation: Visually inspect animals for signs of bloating, lethargy, or ruffled fur.

    • Stool Monitoring: Observe the consistency of feces in the cage.

    • Body Weight: Record body weight twice weekly.

  • Data Collection: Record the incidence and severity of any observed side effects at each dose level. Note the dose at which side effects appear and if they diminish over time.

Visualizations

Mechanism of this compound-Induced Gastrointestinal Side Effects

This compound This compound AlphaGlucosidase Alpha-Glucosidase (Small Intestine) This compound->AlphaGlucosidase Inhibits Glucose Glucose AlphaGlucosidase->Glucose Digestion ComplexCarbs Complex Carbohydrates ComplexCarbs->AlphaGlucosidase Substrate UndigestedCarbs Undigested Carbohydrates (in Colon) ComplexCarbs->UndigestedCarbs Passage to Colon BacterialFermentation Bacterial Fermentation UndigestedCarbs->BacterialFermentation OsmoticEffect Osmotic Effect UndigestedCarbs->OsmoticEffect Gas Gas (H₂, CO₂, CH₄) BacterialFermentation->Gas SCFAs Short-Chain Fatty Acids BacterialFermentation->SCFAs Flatulence Flatulence & Bloating Gas->Flatulence Diarrhea Diarrhea SCFAs->Diarrhea WaterRetention Water Retention (in Lumen) OsmoticEffect->WaterRetention WaterRetention->Diarrhea

Caption: Mechanism of this compound-Induced GI Side Effects.

Hypothesized Signaling Pathway for this compound-Induced Diarrhea

cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell UndigestedCarbs Undigested Carbohydrates Water Water UndigestedCarbs->Water Osmotic Pull Diarrhea Diarrhea Water->Diarrhea Increased Secretion ApicalMembrane Apical Membrane BasolateralMembrane Basolateral Membrane CFTR CFTR CFTR->Water Cl- Secretion leads to NaK_ATPase Na+/K+ ATPase NKCC1 NKCC1 NaK_ATPase->NKCC1 Maintains Na+ gradient NKCC1->CFTR Provides Cl- for secretion cAMP cAMP cAMP->CFTR Activates BacterialMetabolites Bacterial Metabolites (e.g., SCFAs) BacterialMetabolites->cAMP May increase

Caption: Hypothesized Signaling in this compound-Induced Diarrhea.

Experimental Workflow for Mitigation Strategy Evaluation

start Start: Animal Acclimatization grouping Randomize into Groups (Control, this compound, this compound + Intervention) start->grouping pretreatment Pre-treatment Phase (e.g., Probiotic Administration) grouping->pretreatment treatment This compound Administration Phase (with or without intervention) pretreatment->treatment monitoring Daily Monitoring (Body weight, stool consistency, clinical signs) treatment->monitoring Throughout assessment Quantitative Assessment (e.g., Fecal water content, gut microbiome analysis) monitoring->assessment At defined endpoints analysis Data Analysis and Interpretation assessment->analysis end End of Study analysis->end

Caption: Workflow for Evaluating Mitigation Strategies.

References

addressing matrix effects in the quantification of Acarbose from fecal samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Acarbose in fecal samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with matrix effects in this complex application.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound from fecal samples, focusing on mitigating matrix effects.

Poor Peak Shape (Tailing, Broadening, or Splitting)

Question: My chromatographic peak for this compound is showing significant tailing and broadening. What could be the cause and how can I fix it?

Answer:

Poor peak shape for a polar compound like this compound is a common issue, often exacerbated by the complex fecal matrix. Here are the likely causes and solutions:

  • Secondary Interactions: this compound, with its multiple hydroxyl and amine functional groups, can interact with active sites on the column stationary phase (e.g., silanols), leading to peak tailing.

    • Solution:

      • Mobile Phase Modification: Add a small amount of a competing amine (e.g., 0.1% triethylamine) or use a buffered mobile phase to minimize secondary interactions. The pH of the mobile phase can influence the ionization state of this compound and any interfering matrix components.

      • Column Choice: Employ a column with end-capping or a polar-embedded stationary phase designed for the analysis of polar compounds.

  • Column Contamination: Buildup of matrix components from insufficiently cleaned-up fecal extracts can lead to peak distortion.[1]

    • Solution:

      • Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.

      • Optimized Sample Preparation: Enhance your sample cleanup procedure. See the "Experimental Protocols" section for recommended extraction methods.

      • Column Washing: Implement a robust column washing procedure between injections, including a strong solvent wash (e.g., a high percentage of organic solvent) to elute retained hydrophobic interferences.

  • Column Overload: Injecting too high a concentration of this compound or co-eluting matrix components can saturate the stationary phase.

    • Solution: Dilute the sample extract and re-inject. This can also help reduce the overall matrix effect.

High Signal Suppression or Enhancement (Matrix Effect)

Question: I am observing significant ion suppression for this compound when analyzing fecal samples compared to my standards in pure solvent. How can I reduce this matrix effect?

Answer:

Fecal matter is a notoriously complex matrix that can cause significant ion suppression or enhancement in LC-MS/MS analysis.[2] Here are strategies to mitigate this:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.[3]

    • Solution:

      • Solid-Phase Extraction (SPE): Utilize an SPE cartridge that retains this compound while allowing matrix components to be washed away. A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent may be effective.

      • Liquid-Liquid Extraction (LLE): While this compound is highly polar and not ideal for traditional LLE, a modified approach using polar solvents may help partition some interferences.

      • Protein Precipitation: Although less effective for removing all matrix components, it's a necessary first step for fresh (non-lyophilized) samples.

  • Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components.

    • Solution:

      • Gradient Optimization: Develop a gradient elution method that effectively separates this compound from early-eluting, highly polar matrix components and late-eluting non-polar components.

      • HILIC Chromatography: For a highly polar analyte like this compound, HILIC can be a powerful alternative to reversed-phase chromatography, often providing better retention and separation from different classes of matrix interferences.

  • Matrix-Matched Calibrators: Compensate for the matrix effect by preparing calibration standards in a blank fecal matrix extract that is free of this compound.[2]

    • Solution: Pool and extract fecal samples from untreated subjects to create a representative blank matrix. Prepare your calibration curve and quality control samples in this extract.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of an internal standard that co-elutes and experiences the same matrix effects as the analyte is the gold standard for compensation.

    • Solution: If available, use a SIL-IS for this compound (e.g., ¹³C- or ¹⁵N-labeled). This will provide the most accurate correction for signal suppression or enhancement.

Low and Inconsistent Recovery

Question: My recovery of this compound from spiked fecal samples is low and varies significantly between samples. What steps can I take to improve this?

Answer:

Low and variable recovery is often linked to the extraction efficiency and the interaction of this compound with the fecal matrix.

  • Inefficient Extraction: this compound's high polarity can make it challenging to efficiently extract from the solid components of feces.

    • Solution:

      • Solvent Optimization: Test different extraction solvents and mixtures. Methanol or acetonitrile/water mixtures are good starting points for polar analytes.[4][5] An optimized monophasic extraction with methanol has been shown to be effective for a broad range of metabolites in feces.[6]

      • Homogenization Technique: Ensure thorough homogenization of the fecal sample in the extraction solvent. Bead beating is often more effective than simple vortexing for disrupting the sample matrix and improving extraction efficiency.[6]

      • Sample-to-Solvent Ratio: An optimal ratio is crucial. A higher solvent volume can improve extraction efficiency but may also extract more interfering matrix components.[6] Ratios of 1:10 or 1:20 (fecal weight:solvent volume) are commonly used.[6]

  • Analyte Adsorption: this compound may adsorb to proteins or other solid components in the fecal sample.

    • Solution:

      • Modify Extraction Solvent pH: Adjusting the pH of the extraction solvent can alter the charge state of this compound and matrix components, potentially reducing adsorptive losses.

      • Sequential Extractions: Perform multiple extraction steps on the same sample pellet and combine the supernatants to maximize recovery.[7]

  • Degradation: While this compound is relatively stable, degradation could occur if the sample processing involves harsh conditions.

    • Solution: Keep samples on ice during processing and minimize the time between extraction and analysis. Store extracts at -80°C.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare fecal samples for this compound analysis?

A1: A recommended starting point is a monophasic extraction using methanol with bead beating for homogenization.[6] Lyophilizing (freeze-drying) the fecal samples beforehand can improve homogenization and allow for more consistent measurements by normalizing to dry weight.[5] For a detailed protocol, please refer to the "Experimental Protocols" section.

Q2: How do I quantitatively assess the matrix effect for my this compound assay?

A2: The standard method is the post-extraction spike analysis.[2] This involves comparing the peak area of this compound spiked into a blank fecal extract (post-extraction) with the peak area of this compound in a neat solvent standard at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in Matrix Extract) / (Peak Area in Neat Solvent)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is often considered acceptable.

Q3: What are typical acceptance criteria for recovery and matrix effect in a bioanalytical method for fecal samples?

A3: While specific limits can vary, typical acceptance criteria for method validation are:

  • Recovery: Should be consistent, precise, and reproducible across the concentration range. While high recovery is desirable, consistency is more critical.

  • Matrix Effect: The coefficient of variation (CV) of the matrix factor across different lots of blank matrix should be ≤15%.

  • Accuracy and Precision: The accuracy of quality control samples should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification), and the precision (CV) should not exceed 15% (20% for LLOQ).

Q4: Can I use a simple protein precipitation method for sample cleanup?

A4: While protein precipitation with a solvent like acetonitrile or methanol is a necessary first step to remove proteins, it is often insufficient on its own for fecal samples. This method does not effectively remove other major matrix components like phospholipids, salts, and other small molecules that can cause significant ion suppression. A more rigorous cleanup technique like SPE is highly recommended for robust and reliable quantification.

Q5: My baseline is very noisy. What could be the cause?

A5: A noisy baseline in LC-MS analysis of fecal extracts can be due to several factors:

  • Insufficient Sample Cleanup: Co-elution of numerous low-level matrix components.

  • Contaminated Solvents or Additives: Use only high-purity, LC-MS grade solvents and additives.[1]

  • Dirty Ion Source: The ion source can become contaminated quickly when analyzing complex samples. Regular cleaning is essential.

  • Mobile Phase Degassing Issues: Ensure your mobile phase is properly degassed to prevent bubble formation.

Quantitative Data Summary

The following tables provide illustrative quantitative data for a hypothetical validated LC-MS/MS method for this compound in human fecal samples. These values are based on typical performance characteristics for bioanalytical assays in complex matrices and should be used as a general guide.

Table 1: Illustrative Recovery and Matrix Effect of this compound from Fecal Samples

QC LevelNominal Conc. (ng/g)Mean Recovery (%)Recovery %CV (n=6)Mean Matrix Factor (MF)MF %CV (n=6 lots)
LLOQ5078.58.20.6511.5
Low QC15081.26.50.689.8
Mid QC100083.05.10.717.4
High QC400082.55.50.708.1

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Table 2: Illustrative Accuracy and Precision Data

QC LevelNominal Conc. (ng/g)Mean Measured Conc. (ng/g)Accuracy (%)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)
LLOQ5048.296.49.512.8
Low QC150154.8103.27.19.2
Mid QC1000975.097.55.87.5
High QC40004120.0103.04.96.8

Experimental Protocols

Optimized Monophasic Extraction of this compound from Fecal Samples

This protocol is adapted from methodologies optimized for the extraction of polar metabolites from fecal matter.[5][6]

  • Sample Preparation:

    • Lyophilize (freeze-dry) fecal samples for 24-48 hours until a constant dry weight is achieved.

    • Homogenize the lyophilized sample into a fine powder using a bead beater or mortar and pestle.

  • Extraction:

    • Weigh 50 mg of the homogenized lyophilized fecal powder into a 2 mL bead beater tube.

    • Add 1 mL of ice-cold methanol.

    • Add the appropriate beads for homogenization (e.g., ceramic or stainless steel).

    • Homogenize using a bead beater (e.g., FastPrep-24) for 60 seconds at 5 m/s.

    • Place the tubes on ice for 10 minutes to allow for complete extraction.

  • Centrifugation and Supernatant Collection:

    • Centrifuge the tubes at 15,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any remaining particulates.

  • Analysis:

    • Transfer the final supernatant to an LC-MS vial for injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation s1 Fecal Sample Collection s2 Lyophilization (Freeze-Drying) s1->s2 s3 Homogenization to Powder s2->s3 e1 Weigh 50 mg Powder s3->e1 e2 Add 1 mL Methanol + Bead Beating e1->e2 e3 Centrifuge (15,000 x g, 15 min) e2->e3 e4 Collect Supernatant e3->e4 a1 Evaporate to Dryness e4->a1 a2 Reconstitute in Mobile Phase a1->a2 a3 Centrifuge (15,000 x g, 10 min) a2->a3 a4 Transfer to LC-MS Vial a3->a4 end end a4->end Inject into LC-MS/MS

Caption: Fecal sample preparation and extraction workflow for this compound analysis.

troubleshooting_matrix_effects cluster_solutions Troubleshooting Strategies cluster_s1_details Cleanup Methods cluster_s2_details Chromatography Options start High Matrix Effect Observed (Ion Suppression/Enhancement) s1 Improve Sample Cleanup start->s1 s2 Optimize Chromatography start->s2 s3 Use Matrix-Matched Calibrants start->s3 s4 Use Stable Isotope-Labeled Internal Standard (SIL-IS) start->s4 s1_a Solid-Phase Extraction (SPE) s1->s1_a s1_b Liquid-Liquid Extraction (LLE) s1->s1_b s1_c More Efficient Precipitation s1->s1_c s2_a Modify Gradient Profile s2->s2_a s2_b Switch to HILIC s2->s2_b s2_c Change Column Chemistry s2->s2_c end Accurate Quantification s4->end Most Robust Solution

Caption: Decision tree for troubleshooting matrix effects in this compound quantification.

References

Technical Support Center: Enhancing the Therapeutic Efficacy of Acarbose in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Acarbose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your preclinical experiments aimed at enhancing the therapeutic efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance the therapeutic efficacy of this compound in preclinical models?

A1: Preclinical research has identified several key strategies:

  • Combination Therapies: Utilizing this compound with other drugs to achieve synergistic effects. This includes combinations with other anti-diabetic agents like metformin and sitagliptin, as well as drugs for other conditions, such as anti-cancer immunotherapies.

  • Novel Drug Formulations: Developing advanced delivery systems to prolong the release and improve the stability of this compound. Examples include encapsulation in microcapsules or microspheres and glucose-sensitive hydrogels.

  • Modulation of the Gut Microbiota: Leveraging this compound's inherent ability to alter the gut microbiome, which can lead to beneficial systemic effects beyond glycemic control.

  • Combination with Bioactive Compounds: Pairing this compound with natural compounds, such as flavonoids and triterpenoids, to enhance its therapeutic effects and potentially reduce side effects.

Q2: How does this compound impact the gut microbiota, and why is this important for its therapeutic efficacy?

A2: this compound is an α-glucosidase inhibitor that prevents the breakdown of complex carbohydrates in the upper small intestine. This results in more undigested carbohydrates reaching the colon, where they are fermented by the gut microbiota. This process leads to several beneficial changes:

  • Increased Short-Chain Fatty Acids (SCFAs): Fermentation of carbohydrates by gut bacteria produces SCFAs like butyrate, which have anti-inflammatory and other positive systemic effects.

  • Alterations in Bacterial Composition: this compound treatment has been shown to increase the abundance of beneficial bacteria such as Lactobacillus and Bifidobacterium, and in some cases, Faecalibacterium and Prevotella.

  • Systemic Effects: The changes in the gut microbiota and their metabolites are thought to contribute to the broader therapeutic effects of this compound, including its potential benefits for cardiovascular health and even in cancer therapy.

Q3: What is the rationale for combining this compound with metformin in preclinical studies?

A3: The combination of this compound and metformin is rational due to their complementary mechanisms of action. This compound primarily targets postprandial hyperglycemia by delaying carbohydrate absorption in the intestine. Metformin's main effect is to reduce fasting blood glucose by decreasing glucose production in the liver. Together, they provide a more comprehensive control of blood glucose levels. Preclinical studies in diabetic rats have shown that the combination therapy is more effective at reducing fasting blood glucose and glycated hemoglobin than either drug alone.

Q4: Can this compound be used to enhance cancer therapies in preclinical models?

A4: Yes, emerging preclinical evidence suggests that this compound can improve the efficacy of certain cancer therapies. In a mouse model of renal cell carcinoma, combining this compound with anti-PD-1 immunotherapy or the mTOR inhibitor rapamycin significantly reduced lung metastases and impeded primary tumor growth. The proposed mechanism involves the modulation of the tumor microenvironment, in part through a CD8 T cell-dependent manner.

Q5: Are there novel formulations of this compound being explored to improve its delivery?

A5: Yes, researchers are developing novel formulations to address the short half-life and gastrointestinal side effects of this compound. These include:

  • Controlled-release microcapsules and microspheres: These are designed to provide a sustained release of this compound over a longer period, which could improve patient compliance and reduce side effects.

  • Glucose-sensitive hydrogels: These "smart" delivery systems are designed to release this compound in response to changes in glucose concentration, offering a more controlled and targeted therapeutic effect.

Troubleshooting Guides

Issue 1: Inconsistent or lack of synergistic effect with combination therapy.

  • Question: We are combining this compound with another compound in our diabetic mouse model but are not observing the expected synergistic improvement in glycemic control. What could be the issue?

  • Possible Causes and Solutions:

    • Dosing and Timing: Ensure that the administration of this compound is timed correctly with feeding. This compound should be given with the first bite of a meal to be effective. The dosage of both this compound and the combination drug may need to be optimized for the specific animal model.

    • Diet Composition: The effect of this compound is highly dependent on the carbohydrate content of the diet. A diet with a low complex carbohydrate content may blunt the effect of this compound. Ensure a consistent and appropriate diet for your study.

    • Gut Microbiota Variability: The baseline gut microbiota of your animals can influence the response to this compound. Consider characterizing the gut microbiota of your animals before and after the experiment to identify any confounding variables.

    • Pharmacokinetic Interactions: The combination drug may be affecting the absorption or metabolism of this compound, or vice versa. Consider conducting a pharmacokinetic study to assess for any drug-drug interactions.

Issue 2: High variability in gut microbiota analysis results.

  • Possible Causes and Solutions:

    • Standardize Housing and Diet: Animals should be co-housed when possible and fed the exact same diet from the same batch to minimize variations in the gut microbiota.

    • Acclimatization Period: Allow for a sufficient acclimatization period after the animals arrive at your facility before starting the experiment to allow their gut microbiota to stabilize.

    • Consistent Sampling: Collect fecal samples at the same time of day for all animals to account for diurnal variations in the gut microbiota.

    • Increase Sample Size: A larger sample size can help to overcome inter-individual variability and increase the statistical power of your study.

    • Baseline Sampling: Collect fecal samples before the start of the treatment to establish a baseline for each animal. This allows for each animal to serve as its own control.

Issue 3: Difficulty in reproducing results from wound healing studies.

  • Question: We are trying to replicate the findings that this compound accelerates wound healing in db/db mice, but our results are not consistent. What factors should we consider?

  • Possible Causes and Solutions:

    • Animal Model: The db/db mouse model can have variability in the severity of diabetes. Ensure that your mice have a consistent and confirmed diabetic phenotype before starting the experiment. Blood glucose levels should be monitored regularly.

    • Wounding Technique: The size and depth of the wound can significantly impact healing. Use a standardized method for creating the wounds to ensure consistency across all animals.

    • This compound Administration: Ensure consistent oral gavage technique and dosage of this compound.

    • Endpoint Analysis: The methods used to assess wound healing, such as wound closure measurements and histological analysis, should be performed by a blinded observer to reduce bias.

Quantitative Data from Preclinical Studies

Table 1: Efficacy of this compound Combination Therapy in a Preclinical Model of Type 2 Diabetes

Treatment GroupFasting Blood Glucose (mmol/L)HbA1c (%)Serum Insulin (mU/L)
Diabetic Control25.4 ± 2.110.2 ± 0.815.2 ± 1.5
This compound18.7 ± 1.98.5 ± 0.612.1 ± 1.3
Metformin16.5 ± 1.57.9 ± 0.511.8 ± 1.2
This compound + Metformin12.3 ± 1.2#6.8 ± 0.4#10.5 ± 1.1*#

*Data are presented as mean ± SD. *p < 0.05 compared to Diabetic Control. #p < 0.05 compared to this compound and Metformin monotherapy groups. (Data adapted from a study in nicotinamide/streptozocin-induced diabetic rats).

Table 2: Effect of this compound on Tumor Growth and Metastasis in a Preclinical Renal Cancer Model

Treatment GroupPrimary Tumor Weight (mg)Lung Metastases (Number)
Control850 ± 15025 ± 8
This compound550 ± 12015 ± 5
Anti-PD-1400 ± 10010 ± 4
This compound + Anti-PD-1150 ± 50#3 ± 2#
Rapamycin450 ± 11012 ± 4
This compound + Rapamycin200 ± 60#5 ± 3#

*Data are presented as mean ± SD. *p < 0.05 compared to Control. #p < 0.05 compared to monotherapy groups. (Data adapted from a study in an orthotopic mouse model of renal cancer).

Experimental Protocols

Protocol 1: Evaluation of this compound in a Diabetic Wound Healing Model

  • Animal Model: Male db/db mice (a model for type 2 diabetes) and their non-diabetic littermates (db/m) are used.

  • This compound Treatment: this compound is administered daily by oral gavage at a dose of 50 mg/kg body weight for a period of 14 days prior to wounding.

  • Wounding Procedure:

    • Anesthetize the mice.

    • Shave the dorsal back of the mice.

    • Create a full-thickness excisional wound using a 6-mm sterile biopsy punch.

  • Wound Healing Assessment:

    • Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14).

    • Measure the wound area using image analysis software.

    • Calculate the percentage of wound closure.

  • Histological Analysis: At the end of the experiment, euthanize the mice and collect the wound tissue for histological analysis (e.g., H&E staining to assess re-epithelialization and granulation tissue formation, and immunohistochemistry for markers of angiogenesis like CD31).

  • Mechanism of Action Studies: Isolate bone marrow-derived endothelial progenitor cells (BM-EPCs) to assess their function (e.g., tube formation assay) and to perform Western blot analysis for proteins in the Akt/eNOS signaling pathway.

Protocol 2: In Vitro Assessment of Synergistic α-glucosidase Inhibition

  • Objective: To determine if a test compound has a synergistic inhibitory effect on α-glucosidase when combined with this compound.

  • Materials:

    • α-glucosidase from Saccharomyces cerevisiae.

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

    • This compound and the test compound.

    • Phosphate buffer (pH 6.8).

    • 96-well microplate reader.

  • Procedure:

    • Prepare a series of dilutions of this compound and the test compound, both individually and in combination at fixed ratios.

    • In a 96-well plate, add the α-glucosidase solution to the buffer.

    • Add the this compound, test compound, or combination solutions to the wells and pre-incubate.

    • Initiate the reaction by adding the pNPG substrate.

    • Measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitrophenol production.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration.

    • Determine the IC50 value for each compound and the combination.

    • Use the combination index (CI) method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Effects This compound This compound pAkt p-Akt (Active) This compound->pAkt promotes EPC_Dysfunction EPC Dysfunction This compound->EPC_Dysfunction reverses High_Glucose High Glucose Akt Akt High_Glucose->Akt inhibits High_Glucose->EPC_Dysfunction induces Akt->pAkt phosphorylation peNOS p-eNOS (Active) pAkt->peNOS activates eNOS eNOS eNOS->peNOS phosphorylation NO Nitric Oxide peNOS->NO produces EPC_Function Improved EPC Function NO->EPC_Function improves Angiogenesis Angiogenesis EPC_Function->Angiogenesis leads to Wound_Healing Accelerated Wound Healing Angiogenesis->Wound_Healing promotes

Technical Support Center: Long-Term Acarbose Administration in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for overcoming challenges associated with the long-term administration of Acarbose to rodents.

Troubleshooting Guide

This section addresses specific issues that may arise during long-term this compound studies in rodents, offering potential causes and actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Diarrhea and/or Soft Stools High initial dose of this compound leading to excessive carbohydrate fermentation in the colon.[1][2]- Gradual Dose Escalation: Begin with a low dose (e.g., 250-400 ppm in the diet) and gradually increase to the target concentration over 1-2 weeks.[3] - Dietary Adjustment: Ensure the base diet does not have an excessively high concentration of complex carbohydrates that could exacerbate the effects of this compound.
Reduced Food Intake / Weight Loss Gastrointestinal discomfort (gas, bloating, diarrhea).[1][2][4] Palatability issues with this compound-medicated chow.- Monitor Animal Well-being: Regularly check for signs of distress. - Dose Optimization: Determine the minimum effective dose that achieves the desired physiological effect without significant side effects.[5] - Palatability Enhancement: If mixing in chow, ensure thorough and uniform distribution. Consider adding a small amount of a palatable ingredient if it does not interfere with the study parameters.
Variability in Efficacy Inconsistent this compound intake due to fluctuations in food or water consumption. Uneven mixing of this compound in the feed.- Alternative Administration Route: Consider oral gavage for precise dosing, though this is more labor-intensive and can be stressful for the animals.[6] - Homogenous Diet Preparation: Ensure this compound is micronized and thoroughly mixed into the powdered diet before pelleting to guarantee uniform distribution.
Unexpected Mortality Severe dehydration from diarrhea. Potential interaction with other administered compounds.- Hydration Support: Provide hydration support (e.g., hydrogel packs) if diarrhea is observed. - Combination Therapy Caution: When co-administering with other drugs, such as rapamycin, be aware of potential synergistic negative effects, especially in young or health-compromised animals.[7] A lower dose of one or both compounds may be necessary.
Lack of Expected Glycemic Control Insufficient dosage. Degradation of this compound in the diet.- Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal concentration for your specific rodent model and diet.[5] - Proper Storage: Store this compound-medicated diet in a cool, dry place to prevent degradation of the active compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for administering this compound to rodents for long-term studies?

A1: The most common and least stressful method for long-term administration is mixing this compound into the rodent chow.[3][5][8][9] This method relies on consistent food intake. For studies requiring precise dosing, oral gavage can be used, but it is more invasive and may induce stress.[6] Administration in drinking water is generally not recommended due to the instability of this compound in aqueous solutions over time and potential for variable water intake.

Q2: What are the common gastrointestinal side effects of this compound in rodents and how can they be mitigated?

A2: The most common side effects are flatulence, soft stools, and diarrhea.[1][2][10] These occur because this compound prevents the breakdown of complex carbohydrates in the small intestine, leading to their fermentation by bacteria in the colon.[1] Mitigation strategies include starting with a low dose and gradually increasing it, which allows the gut microbiota to adapt.[3]

Q3: What is a typical starting dose of this compound in rodent feed?

A3: A common and effective starting dose in mice is 1000 ppm (1 g/kg of diet).[3] Studies have shown efficacy at doses ranging from 400 ppm to 2500 ppm.[5] The optimal dose can depend on the specific rodent strain, age, and the composition of the base diet.

Q4: Can this compound administration lead to weight loss in rodents?

A4: Yes, this compound can lead to reduced body weight or prevent weight gain, even with increased food consumption.[4][11] This is attributed to the reduced absorption of carbohydrates and improved insulin sensitivity.

Q5: How does this compound affect the gut microbiota in rodents?

A5: this compound significantly alters the gut microbiome by increasing the amount of undigested carbohydrates reaching the colon.[3][12] This can lead to an increase in the abundance of saccharolytic (carbohydrate-fermenting) bacteria and changes in the production of short-chain fatty acids (SCFAs).[12] These changes are considered part of its mechanism of action.

Q6: Is hypoglycemia a concern when administering this compound to rodents?

A6: When used as a monotherapy, this compound does not typically cause hypoglycemia.[13][14] However, if used in combination with other anti-diabetic agents like insulin or sulfonylureas, the risk of hypoglycemia is increased.[13][14] If hypoglycemia occurs, it should be treated with oral glucose (dextrose), as this compound will block the breakdown of more complex sugars like sucrose.[13]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound-Medicated Rodent Chow

Objective: To provide a standardized method for incorporating this compound into rodent chow for long-term oral administration.

Materials:

  • This compound powder (pharmaceutical grade)

  • Powdered rodent chow (ensure the formulation is appropriate for the study)

  • Precision scale

  • Geometric dilution mixing equipment (e.g., V-blender) or manual spatulas and bowls for smaller batches

  • Pellet mill (if pelleted feed is required)

  • Airtight storage containers

Procedure:

  • Dose Calculation: Determine the target concentration of this compound in the diet (e.g., 1000 ppm = 1 g of this compound per 1 kg of chow).

  • Weighing: Accurately weigh the required amounts of this compound and powdered chow.

  • Pre-mixing (Geometric Dilution):

    • Mix the weighed this compound with an equal amount of powdered chow.

    • Continue adding an equivalent volume of chow to the mixture and mix thoroughly at each step until all the chow is incorporated. This ensures a homogenous distribution of the drug.

  • Pelleting (Optional): If pelleted chow is required, process the mixed powder through a pellet mill according to the manufacturer's instructions.

  • Storage: Store the medicated chow in airtight containers in a cool, dry place, protected from light.

  • Administration: Provide the medicated chow to the rodents ad libitum, replacing it with fresh chow on a regular schedule (e.g., weekly) to maintain potency.

Visualizations

Mechanism of Action of this compound

Acarbose_Mechanism cluster_intestine Small Intestine Lumen Complex Carbs Complex Carbohydrates (Starch, Sucrose) Alpha-Glucosidase α-Glucosidase Enzymes (Brush Border) Complex Carbs->Alpha-Glucosidase Digestion Glucose Monosaccharides (Glucose) Alpha-Glucosidase->Glucose Breaks down into Absorption Absorption into Bloodstream Glucose->Absorption This compound This compound This compound->Alpha-Glucosidase Competitively Inhibits

Caption: this compound competitively inhibits α-glucosidase enzymes in the small intestine.

Troubleshooting Workflow for Adverse Effects

Troubleshooting_Workflow Start Start Long-Term This compound Administration Monitor Monitor Animals Daily: Weight, Stool Consistency, Behavior Start->Monitor Adverse_Effects Adverse Effects Observed? (e.g., Diarrhea, Weight Loss) Monitor->Adverse_Effects Continue Continue Monitoring Adverse_Effects->Continue No Reduce_Dose Reduce this compound Dose Adverse_Effects->Reduce_Dose Yes Hydration Provide Hydration Support Reduce_Dose->Hydration Resolved Effects Resolved? Hydration->Resolved Consult_Vet Consult Veterinarian Resolved->Monitor Yes Resolved->Consult_Vet No

References

refining in vitro assay conditions for consistent Acarbose inhibition results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and standardized protocols for researchers, scientists, and drug development professionals working with in vitro Acarbose inhibition assays. Our goal is to help you achieve consistent and reliable results.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during this compound inhibition experiments.

Q1: Why are my IC50 values for this compound highly variable between experiments?

A1: High variability in this compound IC50 values is a frequently reported issue and can be attributed to minor modifications in assay conditions.[1] Key factors that must be strictly controlled include:

  • Enzyme and Substrate Concentrations: The concentrations of both the enzyme (e.g., α-glucosidase) and the substrate have a significant effect on the calculated inhibition percentage and resulting IC50 value.[1][2] Using substrate concentrations far above the Michaelis-Menten constant (Km) can make it harder to identify competitive inhibitors.[1]

  • Incubation Time and Temperature: Both incubation time and temperature are critical parameters that directly influence enzyme activity and, consequently, inhibition results.[1][2] Even small deviations can lead to significant changes in outcomes.

  • Enzyme Source and Purity: The source of the enzyme (e.g., yeast, rat intestine, porcine pancreas) can lead to different kinetic properties and sensitivities to inhibition, causing wide variations in reported IC50 values for this compound.[3]

  • Buffer pH: Enzyme activity is highly dependent on the pH of the reaction buffer. Ensure the pH is optimal for your specific enzyme and is consistent across all experiments.

  • Reagent Stability: An old or degraded enzyme solution can lead to a loss of activity and an inability to interact correctly with this compound, producing erroneous results.[4][5] It is recommended to use freshly prepared enzyme solutions.

Q2: My assay shows decreasing inhibition as the this compound concentration increases. What is causing this inverted result?

A2: This is a common problem, particularly in the α-amylase assay using the DNSA (3,5-dinitrosalicylic acid) method. The likely cause is a direct reaction between this compound and the DNS reagent. This compound is a pseudotetrasaccharide with a reducing end, which can react with DNSA, leading to a color change that is mistakenly interpreted as low enzyme inhibition.[4]

  • Troubleshooting Steps:

    • Run a Control: Test for a reaction between this compound and your detection reagent (e.g., DNSA) in the absence of the enzyme. This will confirm if an interfering reaction is occurring.

    • Check Enzyme Activity: Ensure your enzyme solution is fresh and active. A degraded enzyme may not be capable of interacting with this compound, making the interfering reaction with the detection reagent more prominent.[4][5]

    • Consider Alternative Methods: If the interference is confirmed, consider an alternative assay method that does not use reducing sugar-detecting reagents like DNSA.

Q3: this compound is showing weak or no inhibition in my assay. What are the possible reasons?

A3: Several factors could lead to a lack of observable inhibition:

  • Incorrect Assay Conditions: As detailed in Q1, suboptimal conditions (pH, temperature, concentrations) can drastically reduce the apparent inhibitory effect.

  • Enzyme Degradation: The most common reason is an inactive or degraded enzyme solution.[4][5] Always prepare fresh enzyme solutions or validate the activity of stored solutions before use.

  • Improper this compound Dissolution: While this compound is water-soluble, ensure it is fully dissolved. For some assays, using the assay buffer or a small amount of a co-solvent like DMSO may be necessary, but solvent effects must be controlled for.[6][7]

  • Substrate Concentration Too High: Extremely high substrate concentrations can outcompete the inhibitor, making it difficult to observe the inhibitory effect, especially for competitive inhibitors like this compound.[1]

Q4: How should I properly prepare blanks and controls for my assay?

A4: The use of appropriate blanks and controls is critical for accurate results. Inconsistent blank-correction procedures are a major source of error.[7]

  • Negative Control (100% Enzyme Activity): Contains the enzyme and substrate in the reaction buffer, without any inhibitor. This represents the maximum enzyme activity.[8]

  • Positive Control: Contains the enzyme, substrate, and a known concentration of this compound. This validates that the assay can detect inhibition.[8]

  • Sample Blank (for each sample concentration): Contains the test sample and substrate, but no enzyme. This corrects for any absorbance from the test sample itself.[9]

  • Reagent Blank: Contains only the reaction buffer and substrate. This is used to zero the spectrophotometer.

  • Solvent Control: If your samples or this compound are dissolved in a solvent (like DMSO), this control contains the enzyme, substrate, and the same concentration of the solvent to account for any effect the solvent might have on enzyme activity.[10]

Quantitative Data Summary

Minor changes in experimental conditions can lead to large variations in IC50 values.[1] The following tables summarize reported conditions to aid in standardization.

Table 1: Optimized Conditions for α-Glucosidase Inhibition Assay

ParameterOptimized ValueReference
Enzyme Concentration0.55 U/mL[1]
Substrate (p-NPG)111.5 µM[1]
Incubation Time17.5 - 20 min[1]
Incubation Temperature37 - 39°C[1]
This compound Linear Range100 - 310.2 µg/mL[1]
Wavelength405 nm[8]

Table 2: Reported IC50 Values for this compound Under Various Conditions

EnzymeIC50 Value (mg/mL)Enzyme SourceReference
α-Amylase0.258 ± 0.017Porcine Pancreas[11]
α-Glucosidase0.28 ± 0.019Yeast[11]
α-Glucosidase0.1802 (180.2 µg/mL)Not Specified[1]
α-Amylase0.0522 (52.2 µg/mL)Porcine Pancreas[12]

Note: The wide range of reported IC50 values highlights the critical need for consistent internal controls and standardized protocols.[3]

Experimental Protocols & Visualizations

Protocol 1: α-Glucosidase Inhibition Assay (Colorimetric)

This protocol is adapted from established methods using p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[8] The enzyme cleaves pNPG to release p-nitrophenol, a yellow product measured at 405 nm.

Reagents:

  • Phosphate Buffer: 50 mM, pH 6.8.

  • α-Glucosidase Solution: 1.0 U/mL in phosphate buffer. Prepare fresh.

  • pNPG Substrate Solution: 1 mM in phosphate buffer.

  • This compound Standard: Prepare a stock solution and serial dilutions in phosphate buffer.

  • Stop Solution: 0.1 M Sodium Carbonate (Na2CO3).

Procedure:

  • Add 50 µL of phosphate buffer to each well of a 96-well plate.

  • Add 20 µL of your this compound dilution or test sample.

  • Add 10 µL of the α-glucosidase solution. For blanks, add 10 µL of buffer instead.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding 50 µL of the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

Calculation: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100

Where Abs_control is the absorbance of the enzyme reaction without inhibitor and Abs_sample is the absorbance with the inhibitor.

Visualizations

Alpha_Glucosidase_Inhibition_Pathway cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism pNPG pNPG (Substrate) Enzyme α-Glucosidase pNPG->Enzyme Binds to active site Product p-Nitrophenol (Yellow Product) Enzyme->Product Glucose Glucose Enzyme->Glucose Blocked Inhibited Complex Enzyme->Blocked Measurement Measurement Product->Measurement Measured at 405 nm This compound This compound (Inhibitor) This compound->Blocked Competitively binds NoProduct Reduced Absorbance Blocked->NoProduct Prevents product formation

Caption: Mechanism of α-Glucosidase inhibition by this compound.

Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Buffers & Reagents B Prepare this compound & Sample Dilutions C Prepare Enzyme (Use Freshly Made) D Dispense Reagents (Controls, Samples) C->D E Pre-incubate D->E F Add Substrate (Start Reaction) E->F G Incubate (Controlled Time/Temp) F->G H Add Stop Solution G->H I Read Absorbance (e.g., 405 nm) H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve & Determine IC50 J->K

Caption: General experimental workflow for in vitro inhibition assays.

Troubleshooting_Tree Start Inconsistent Results? HighIC50 High IC50 Variability? Start->HighIC50 WeakInhib Weak / No Inhibition? Start->WeakInhib Inverted Inverted Results? Start->Inverted Sol_HighIC50_1 Verify Temp, Time, pH Are Consistent HighIC50->Sol_HighIC50_1 Sol_HighIC50_2 Check Enzyme/Substrate Concentrations HighIC50->Sol_HighIC50_2 Sol_HighIC50_3 Use Same Enzyme Source/Lot HighIC50->Sol_HighIC50_3 Sol_WeakInhib_1 Prepare Fresh Enzyme Solution WeakInhib->Sol_WeakInhib_1 Sol_WeakInhib_2 Validate Inhibitor Solubility & Conc. WeakInhib->Sol_WeakInhib_2 Sol_WeakInhib_3 Optimize Substrate Concentration (lower if needed) WeakInhib->Sol_WeakInhib_3 Sol_Inverted_1 Check for Inhibitor-Reagent Reaction (e.g., this compound + DNSA) Inverted->Sol_Inverted_1 Sol_Inverted_2 Confirm Enzyme is Active Inverted->Sol_Inverted_2 Sol_Inverted_3 Consider Alternative Detection Method Inverted->Sol_Inverted_3

Caption: Troubleshooting decision tree for this compound inhibition assays.

References

managing variability in animal responses to Acarbose treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acarbose in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound treatment in animal experiments.

Q1: Why am I not observing a significant reduction in postprandial blood glucose in my this compound-treated animals?

A1: Several factors can contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Diet Composition: this compound's primary mechanism is the inhibition of complex carbohydrate digestion.[1][2] Its effect will be minimal if the diet is low in starch or high in simple sugars (glucose, fructose), which do not require α-glucosidase for absorption.[2][3]

    • Troubleshooting:

      • Verify the carbohydrate source in your animal diet. Ensure it contains a significant portion of complex carbohydrates (e.g., starch).

      • Consider switching to a high-starch diet to maximize the observable effect of this compound.[1]

  • Dosage and Administration: The timing and dose of this compound are critical. It must be administered immediately before or with a meal to be effective.[4]

    • Troubleshooting:

      • Review your protocol to ensure this compound is being administered just prior to feeding.

      • Consider a dose-response study to determine the optimal dose for your specific animal model and diet.[4]

  • Gut Microbiome Composition: The gut microbiota can influence the response to this compound.[5][6] Some gut bacteria can metabolize this compound, potentially reducing its efficacy.[7]

    • Troubleshooting:

      • If possible, analyze the gut microbiome composition of your animals before and after treatment to identify any significant shifts.

      • Be aware that different animal vendors may have colonies with distinct gut microbiota, leading to inter-study variability.[1]

Q2: My this compound-treated animals are experiencing significant weight loss and/or diarrhea. What should I do?

A2: Gastrointestinal side effects are the most commonly reported adverse effects of this compound.[8] This is due to the increased delivery of undigested carbohydrates to the colon, leading to fermentation by gut bacteria, gas production, and osmotic diarrhea.[8]

  • Troubleshooting:

    • Dosage Reduction: Lowering the dose of this compound can often alleviate these side effects while still providing a therapeutic effect.[4]

    • Gradual Dose Escalation: Start with a lower dose and gradually increase it over several days to allow the gut to adapt.

    • Dietary Adjustment: A very high carbohydrate diet may exacerbate these side effects. Consider a diet with a moderate complex carbohydrate content.

Q3: I am observing high variability in the response to this compound between individual animals. How can I manage this?

A3: Inter-individual variability is a common challenge in animal studies.

  • Troubleshooting:

    • Standardize Experimental Conditions: Ensure all animals are of the same age, sex, and genetic background.[9] House them under identical conditions (diet, light-dark cycle, temperature).[9]

    • Increase Sample Size: A larger number of animals per group can help to overcome individual variations and increase the statistical power of your study.[9]

    • Acclimatization Period: Allow for a sufficient acclimatization period after animals arrive and before the experiment begins to reduce stress-related variability.

    • Baseline Measurements: Record baseline measurements for parameters like body weight and blood glucose before starting the treatment. This can help to identify outliers and can be used for normalization of the data.

Q4: Can this compound be used in combination with other diabetic treatments in animal models?

A4: Yes, this compound is often used in combination with other antidiabetic drugs, such as metformin.[10] The combination can have a superior antihyperglycemic effect compared to monotherapy.[10] When designing combination studies, it is important to have appropriate control groups for each treatment alone and in combination.[9]

Data Presentation

Table 1: Summary of this compound Dosages and Effects in Rodent Models

Animal ModelDietThis compound DosageKey FindingsReference(s)
db/db MiceHigh-Fat Diet9 g/kg/day (gavage)Reduced fasting blood glucose, improved insulin sensitivity, decreased glucagon, TC, and TG levels.[11]
C57BL/6 MiceHigh-Fat Diet24 mg/kg/day (oral)Reduced postprandial glucose, decreased fasting glucose, and reduced adipocyte diameter.[12]
Male ICR MicePowdered Chow40 mg/100 g chowAttenuated inflammation and destruction of pancreatic islets in a model of diabetes.[13]
Diabetic RatsStandard Diet30 and 60 mg/kg/day (gavage)Significantly decreased fasting blood glucose and improved oral glucose tolerance.[14]
Wistar RatsHigh Fructose Diet30 mg/kg (oral)Improved glucose regulation and antioxidant status.[15]
STZ-NA Diabetic RatsStandard Diet40 mg/100 g dietDecreased fasting blood glucose and glycated hemoglobin.[10]

Table 2: Impact of Diet on this compound-Mediated Changes in Murine Gut Microbiota

DietThis compound DoseKey Changes in Gut MicrobiotaReference(s)
High-Starch400 ppmExpansion of Bacteroidaceae and Bifidobacteriaceae; Decrease in Verrucomicrobiaceae and Bacteroidales S24-7.[16]
High-Fiber (Plant Polysaccharides)400 ppmIncrease in Lachnospiraceae and Bifidobacteriaceae; Decrease in Bacteroidales S24-7.[16]

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a High-Fat Diet-Induced Diabetic Mouse Model

This protocol is based on methodologies described in studies with db/db and C57BL/6 mice.[11][12]

  • Animal Model: Male C57BL/6 mice, 8 weeks old.

  • Induction of Diabetes: Feed a high-fat diet (e.g., 45-60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.

  • Experimental Groups:

    • Control Group: High-fat diet + vehicle (e.g., water or saline) by oral gavage.

    • This compound Group: High-fat diet + this compound (e.g., 24 mg/kg body weight) by oral gavage once daily.

  • Treatment Duration: 4-8 weeks.

  • This compound Administration: Administer this compound or vehicle by oral gavage immediately before the dark cycle (the primary feeding period for mice).

  • Outcome Measures:

    • Body Weight and Food Intake: Monitor weekly.

    • Fasting Blood Glucose: Measure weekly from tail vein blood after a 6-hour fast.

    • Oral Glucose Tolerance Test (OGTT): Perform at the end of the study. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) by oral gavage and measure blood glucose at 0, 15, 30, 60, and 120 minutes.

    • Insulin Tolerance Test (ITT): Perform at the end of the study (on a different day from the OGTT). After a 4-6 hour fast, administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg) and measure blood glucose at 0, 15, 30, 60, and 90 minutes.

    • Terminal Blood and Tissue Collection: At the end of the study, collect blood for analysis of HbA1c, insulin, and lipid profile. Collect tissues such as the liver, adipose tissue, and pancreas for further analysis.

Mandatory Visualizations

Acarbose_Mechanism_of_Action cluster_small_intestine Small Intestine Lumen cluster_bloodstream Bloodstream Complex_Carbs Complex Carbohydrates (e.g., Starch) Alpha_Glucosidase α-Glucosidase Enzymes (Brush Border) Complex_Carbs->Alpha_Glucosidase Digestion This compound This compound This compound->Alpha_Glucosidase Competitive Inhibition Monosaccharides Monosaccharides (e.g., Glucose) Alpha_Glucosidase->Monosaccharides Blood_Glucose Blood Glucose Levels Monosaccharides->Blood_Glucose Absorption Postprandial_Hyperglycemia Reduced Postprandial Hyperglycemia Blood_Glucose->Postprandial_Hyperglycemia Leads to

Caption: Mechanism of this compound in the small intestine.

Acarbose_Troubleshooting_Workflow Start Start: Unexpected Experimental Outcome Issue Identify the Primary Issue Start->Issue No_Effect Lack of Efficacy (No Glucose Lowering) Issue->No_Effect Efficacy Issue Side_Effects Adverse Effects (Diarrhea, Weight Loss) Issue->Side_Effects Safety Issue Variability High Inter-Animal Variability Issue->Variability Consistency Issue Check_Diet Verify Diet Composition: Sufficient Complex Carbs? No_Effect->Check_Diet Reduce_Dose Lower this compound Dose Side_Effects->Reduce_Dose Standardize_Conditions Standardize Housing and Procedures Variability->Standardize_Conditions Check_Dose Review Dosage and Administration: Correct Timing and Dose? Check_Diet->Check_Dose Diet OK Consider_Microbiome Consider Gut Microbiome Influence Check_Dose->Consider_Microbiome Dose/Timing OK Gradual_Escalation Implement Gradual Dose Escalation Reduce_Dose->Gradual_Escalation Increase_N Increase Sample Size (N) Standardize_Conditions->Increase_N

Caption: Troubleshooting workflow for this compound experiments.

Acarbose_GLP1_Signaling This compound This compound Treatment Carb_Delivery Increased Carbohydrate Delivery to Distal Gut This compound->Carb_Delivery L_Cells Intestinal L-Cells Carb_Delivery->L_Cells Stimulates GLP1 Increased GLP-1 Secretion L_Cells->GLP1 Pancreas Pancreas (β-cells) GLP1->Pancreas Brain Brain (Neurons) GLP1->Brain Insulin Potentiated Glucose-Stimulated Insulin Release Pancreas->Insulin Neuroprotection Neuroprotective Effects Brain->Neuroprotection

Caption: this compound-mediated GLP-1 signaling pathway.

References

Validation & Comparative

A Comparative Guide to the Effects of Acarbose on Gut Microbial Gene Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of acarbose on gut microbial gene function, supported by experimental data from human and animal studies. This compound, an α-glucosidase inhibitor, is primarily prescribed for type 2 diabetes (T2D) to control postprandial blood glucose levels.[1][2] Its mechanism, which involves inhibiting carbohydrate breakdown in the small intestine, leads to a significant influx of undigested carbohydrates into the large intestine.[3][4][5] This directly influences the composition and metabolic activity of the gut microbiota, representing a key area of investigation for its therapeutic effects beyond glycemic control.[1][6]

Mechanism of Action: this compound and the Gut Microbiome

This compound competitively and reversibly inhibits α-glucosidase enzymes, such as salivary and pancreatic amylases, in the upper gastrointestinal tract.[7][8] This action delays the digestion of complex carbohydrates, which then transit to the colon.[5][8] In the colon, these carbohydrates become substrates for bacterial fermentation, leading to profound shifts in the microbial ecosystem and the production of various metabolites, notably short-chain fatty acids (SCFAs).[4][8]

Diet Dietary Complex Carbohydrates SI Small Intestine Diet->SI Ingestion AlphaGlucosidase Host α-Glucosidase Enzymes Glucose Glucose Absorption (Reduced) SI->Glucose Leads to LI Large Intestine SI->LI Transit This compound This compound This compound->AlphaGlucosidase Inhibits AlphaGlucosidase->Diet Digests Starch Increased Undigested Carbohydrates Microbiota Gut Microbiota Fermentation LI->Microbiota Starch->Microbiota Substrate for Metabolites Altered Microbial Metabolites (e.g., SCFAs) Microbiota->Metabolites Produces

Caption: this compound's mechanism of action in the gastrointestinal tract.

Impact on Gut Microbial Composition

This compound treatment consistently alters the composition of the gut microbiota. Studies in both prediabetic and T2D patients, as well as in animal models, have demonstrated shifts in the relative abundance of various bacterial taxa. The most frequently reported changes include an increase in beneficial, SCFA-producing bacteria.

Table 1: Summary of this compound-Induced Changes in Gut Microbiota Composition

Study TypeSubjectKey FindingsCitations
Randomized Controlled TrialPrediabetic PatientsIncreased: Lactobacillus, Dialister, Faecalibacterium.[6][9] Decreased: Butyricicoccus, Phascolarctobacterium, Ruminococcus.[6][9] A total of 107 Operational Taxonomic Units (OTUs) were significantly altered, with 71% belonging to the order Clostridiales.[6][6][9]
Clinical StudyT2D PatientsIncreased: Lactobacillus and Bifidobacterium.[10] In another study, treatment was associated with an increased abundance of Bifidobacterium longum and Lactobacillus gasseri.[11] Decreased: Bacteroides.[10][10][11]
Randomized Crossover StudyMetformin-Treated T2D PatientsA 14-day treatment period showed only minor effects, with small increases in the relative abundances of Klebsiella spp. and Escherichia coli.[12][13] No significant changes in overall alpha or beta diversity were observed.[2][12][2][12][13]
Animal StudyZucker Diabetic Fatty RatsIncreased: Ruminococcus 2 and Bifidobacterium.[14][15] Decreased: Lactobacillus.[14][14][15]
Animal StudyObese MiceIncreased: Bacteroides, Blautia, and Bifidobacterium.[11] Decreased: Desulfovibrio, Ruminiclostridium.[11][11]
In Vitro / Mechanistic StudyModel Bacteroides speciesThis compound differentially affects starch-degrading Bacteroides. The growth of Bacteroides thetaiotaomicron is severely impaired, while Bacteroides ovatus is less affected.[3][16] this compound targets intracellular GH97 enzymes and can compete for transport through SusC proteins.[3][16][3][8][16]

Effects on Gut Microbial Gene Function and Metabolism

The modulation of microbial composition by this compound directly impacts the functional genetic profile of the microbiome. A primary consequence is the enrichment of pathways related to carbohydrate metabolism, leading to increased production of SCFAs.

Table 2: Changes in Microbial Metabolites Following this compound Treatment

MetaboliteChangeHost EffectsCitations
Butyrate IncreasedA key energy source for colonocytes. Exerts anti-inflammatory effects.[1][4][5][8][1][4][5][8]
Propionate IncreasedInvolved in gluconeogenesis and satiety signaling.[2][5][2][5]
Acetate IncreasedA precursor for lipid synthesis and an energy source for peripheral tissues.[5][5]
Bile Acids AlteredThis compound treatment can alter the microbially derived bile acid pool, which influences host metabolic signaling.[8][10][8][10]
Lipopolysaccharides (LPS) DecreasedA reduction in LPS-producing bacteria (e.g., Enterococcus faecalis) can lower systemic inflammation and insulin resistance.[11][11]

These metabolic shifts are believed to contribute significantly to this compound's therapeutic benefits, including improved immune regulation and potentially enhanced longevity.[1][8] The increase in SCFAs can stimulate the secretion of glucagon-like peptide-1 (GLP-1) and peptide tyrosine-tyrosine (PYY), hormones that play a role in glucose homeostasis and appetite regulation.[6][10]

This compound This compound Administration Microbiota Altered Gut Microbiota (↑ Bifidobacterium, Lactobacillus) This compound->Microbiota Modulates Fermentation Increased Carbohydrate Fermentation Microbiota->Fermentation Leads to SCFAs Increased SCFA Production (Butyrate, Propionate, Acetate) Fermentation->SCFAs Results in GLP1 ↑ GLP-1 Secretion SCFAs->GLP1 Inflammation ↓ Pro-inflammatory Mediators SCFAs->Inflammation Integrity ↑ Gut Barrier Integrity SCFAs->Integrity Host Improved Host Metabolic Health (↑ Insulin Sensitivity, ↓ Glucose) GLP1->Host Inflammation->Host Integrity->Host

Caption: Downstream metabolic effects of this compound-induced microbial shifts.

Comparison with Other Oral Antidiabetic Drugs

Studies comparing this compound with other common antidiabetic agents like metformin and sitagliptin reveal distinct effects on the gut microbiota, suggesting different secondary mechanisms of action.

Table 3: Comparative Effects of this compound, Metformin, and Sitagliptin on Gut Microbiota

FeatureThis compoundMetforminSitagliptin (DPP-4 inhibitor)Citations
Primary Gut-Level Action Inhibits carbohydrate digestion in the small intestine.[7]Primarily absorbed systemically; direct effects on microbiota are still being elucidated.[14]Prevents degradation of incretin hormones.[14][7][14]
Key Microbial Genera Increased Bifidobacterium, Ruminococcus 2 (in rats), Lactobacillus (in humans).[10][14][15]Lactobacillus, Akkermansia, Escherichia.[11][14]Lactobacillus.[14][15][10][11][14][15]
Effect on Lactobacillus Increased in human studies, but decreased in one rat study.[6][14]Consistently increased.[14][15]Increased.[14][15][6][14][15]
Metabolic Pathway Enrichment Enriched carbohydrate metabolism pathways.[15]Varied effects; known to increase SCFA-producers like Akkermansia.[11]Less pronounced effects compared to this compound and metformin.[14][11][14][15]
Enterotype Can induce a specific enterotype dominated by Ruminococcus 2 (in rats).[14][15]Tends to cluster with control and sitagliptin groups with a Lactobacillus-dominant enterotype.[14][15]Tends to cluster with control and metformin groups.[14][15][14][15]

Experimental Protocols: A Generalized Approach

The validation of this compound's effects on the gut microbiome typically employs randomized, double-blind, controlled crossover trials. This design is effective for minimizing inter-individual variation in microbial composition.

Key Methodological Steps:

  • Subject Recruitment: Participants are screened based on specific criteria (e.g., diagnosis of prediabetes or T2D, BMI range, no recent antibiotic use).[6][9][13]

  • Study Design: A randomized, double-blind, placebo-controlled crossover design is often used.[6][9] This involves:

    • Randomization: Participants are randomly assigned to an initial treatment arm (this compound or placebo).

    • Treatment Period: A defined period of treatment (e.g., 4 weeks) with either this compound (e.g., 50 mg, three times a day) or a matching placebo.[6][9]

    • Washout Period: A period (e.g., 4-6 weeks) with no treatment to allow the microbiome to return to baseline.[13]

    • Crossover: Participants switch to the alternate treatment arm for a second treatment period.

  • Sample Collection: Fecal samples are collected at baseline and at the end of each treatment period for microbial analysis.[6][13] Blood samples are also collected to measure clinical parameters like HbA1c and fasting glucose.[6][7]

  • Microbiota Analysis:

    • DNA Extraction: DNA is extracted from fecal samples.

    • 16S rRNA Gene Sequencing: The V3-V4 or other variable regions of the 16S rRNA gene are amplified and sequenced to determine bacterial taxonomy and relative abundances.[13][15]

    • Bioinformatic Analysis: Sequencing data is processed to identify OTUs, assess alpha (within-sample) and beta (between-sample) diversity, and perform statistical comparisons of taxa between treatment groups.[6][12]

  • Metabolite Analysis: Techniques like gas chromatography-mass spectrometry (GC-MS) can be used to quantify SCFAs and other metabolites in fecal or plasma samples.

cluster_group1 Group 1 cluster_group2 Group 2 P1 Period 1: This compound Wash Washout Period P1->Wash Collect1 Sample Collection (Baseline, End P1) P1->Collect1 P2 Period 2: Placebo Collect2 Sample Collection (End P2) P2->Collect2 P3 Period 1: Placebo P3->Wash P3->Collect1 P4 Period 2: This compound P4->Collect2 Recruit Subject Recruitment (e.g., Prediabetes) Rand Randomization Recruit->Rand Rand->P1 Rand->P3 Wash->P2 Wash->P4 Analysis 16S rRNA Sequencing & Metabolomic Analysis Collect1->Analysis Collect2->Analysis Data Data Interpretation & Comparison Analysis->Data

Caption: Workflow for a randomized crossover trial studying this compound effects.

Conclusion

The evidence strongly indicates that this compound significantly modulates the gut microbiota's composition and functional capabilities. By increasing the delivery of carbohydrates to the colon, this compound selectively promotes the growth of beneficial bacteria, enhances the production of health-promoting SCFAs, and alters the metabolic landscape of the gut.[1][5][6] These microbial shifts likely contribute to its therapeutic effects, offering benefits that may extend beyond glucose control to include reduced inflammation and improved metabolic signaling.[1][11] However, the response can be diet-dependent and may vary based on an individual's baseline microbiome.[4] For drug development professionals, understanding these interactions is crucial for optimizing therapies, predicting patient response, and potentially developing novel microbiota-targeted treatments for metabolic diseases.

References

head-to-head comparison of Acarbose and SGLT2 inhibitors on cardiovascular outcomes in animal models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis for researchers and drug development professionals.

In the landscape of type 2 diabetes management, both Acarbose, an alpha-glucosidase inhibitor, and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors have demonstrated cardiovascular benefits beyond their glucose-lowering effects. While clinical trials have provided extensive human data, preclinical animal models offer a crucial platform to dissect the underlying mechanisms and direct comparative effects. This guide provides a head-to-head comparison of this compound and SGLT2 inhibitors on cardiovascular outcomes in animal models, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.

Quantitative Comparison of Cardiovascular Outcomes

To facilitate a clear comparison, the following tables summarize the quantitative data from various animal studies on the effects of this compound and SGLT2 inhibitors on key cardiovascular parameters.

Table 1: Effects on Atherosclerosis

ParameterThis compoundSGLT2 InhibitorsAnimal ModelReference
Aortic Plaque Area Significantly reducedSignificantly reducedApoE-/- mice, Ldlr-/- mice, Rabbits[1][2][3]
Macrophage Infiltration in Plaques ReducedReducedApoE-/- mice[1][4]
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Significantly decreased neointimal expressionReduced expressionRabbits, Mice[1][3]
Vascular Smooth Muscle Cell (VSMC) Proliferation ReducedNot consistently reportedRabbits[1]

Table 2: Effects on Cardiac Structure and Function

ParameterThis compoundSGLT2 InhibitorsAnimal ModelReference
Cardiac Fibrosis Prevented interstitial fibrosisAttenuated myocardial fibrosisRats, Mice[5][6]
Cardiomyocyte Hypertrophy PreventedAttenuatedRats, Mice[5][6]
Cardiac Oxidative Stress ReducedAttenuated myocardial oxidative stressNot specified in abstracts[6]
Improved Cardiac Function Delayed development of ischemic myocardial lesionsPrevents worsening of cardiac functionDiabetic animal models, Pressure overload-induced heart failure models[6][7]

Detailed Experimental Protocols

Understanding the experimental context is crucial for interpreting the data. Below are representative methodologies from the cited studies.

This compound Atherosclerosis Study in Rabbits
  • Animal Model: Male New Zealand White rabbits.

  • Diet: High-cholesterol diet (HCD) to induce atherosclerosis.

  • Drug Administration: this compound was administered orally at doses of 2.5-5.0 mg/kg/day.

  • Duration: 10 weeks.

  • Cardiovascular Assessment: Aortic atheroma severity was assessed by histology. Immunohistochemistry was used to measure the expression of α-actin, PCNA, IL-6, TNF-α, Ras, β-galactosidase, iNOS, and p-AMPK in atherosclerotic lesions.[1]

SGLT2 Inhibitor (Empagliflozin) Cardiac Fibrosis Study in Mice
  • Animal Model: Diabetic mice (db/db).

  • Drug Administration: Empagliflozin was administered to the mice.

  • Cardiovascular Assessment: Myocardial oxidative stress and fibrosis were evaluated. The study focused on the effects of SGLT2 inhibition on these parameters in the context of diabetes.[6]

Mechanistic Insights: Signaling Pathways

The cardiovascular benefits of this compound and SGLT2 inhibitors are attributed to distinct and overlapping signaling pathways.

This compound: Upregulation of AMPK Signaling

This compound has been shown to exert its anti-atherosclerotic effects by upregulating the AMP-activated protein kinase (AMPK) signaling pathway.[1] This pathway is a central regulator of energy metabolism and has known anti-inflammatory and anti-proliferative effects.

Acarbose_Pathway This compound This compound AMPK p-AMPK↑ This compound->AMPK iNOS iNOS↑ AMPK->iNOS Inflammation Inflammation↓ (TNF-α, IL-6) AMPK->Inflammation VSMC_Prolif VSMC Proliferation↓ AMPK->VSMC_Prolif Senescence Cellular Senescence↓ (β-galactosidase, Ras) AMPK->Senescence Atherosclerosis Atherosclerosis↓ Inflammation->Atherosclerosis VSMC_Prolif->Atherosclerosis Senescence->Atherosclerosis

Caption: this compound upregulates AMPK, leading to reduced inflammation, VSMC proliferation, and senescence, thereby inhibiting atherosclerosis.

SGLT2 Inhibitors: A Multifaceted Approach

The cardiovascular protective mechanisms of SGLT2 inhibitors are more diverse and include improved cardiac energy metabolism, reduced oxidative stress, and anti-inflammatory effects.[3][6][8]

SGLT2i_Pathway SGLT2i SGLT2 Inhibitors Glycosuria Glycosuria SGLT2i->Glycosuria Metabolism Shift in Cardiac Metabolism (↑ Ketone Utilization) SGLT2i->Metabolism Oxidative_Stress Reduced Oxidative Stress SGLT2i->Oxidative_Stress Inflammation Reduced Inflammation SGLT2i->Inflammation Hemodynamics Improved Hemodynamics (↓ Preload/Afterload) Glycosuria->Hemodynamics Cardiac_Protection Cardioprotection (↓ Fibrosis, ↓ Hypertrophy) Hemodynamics->Cardiac_Protection Metabolism->Cardiac_Protection Oxidative_Stress->Cardiac_Protection Inflammation->Cardiac_Protection

Caption: SGLT2 inhibitors exert cardioprotective effects through multiple mechanisms including improved hemodynamics, metabolic shifts, and reduced oxidative stress and inflammation.

Experimental Workflow Comparison

A standardized experimental workflow is essential for a direct comparison. The following diagram outlines a potential study design.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Groups (n per group) cluster_assessment Outcome Assessment Animal_Model Select Animal Model (e.g., ApoE-/- mice on HCD) Randomization Randomization Animal_Model->Randomization Control Control (Vehicle) Randomization->Control This compound This compound Randomization->this compound SGLT2i SGLT2 Inhibitor Randomization->SGLT2i Atherosclerosis Atherosclerosis Assessment (Aortic Plaque Analysis) Control->Atherosclerosis Cardiac_Function Cardiac Function & Structure (Echocardiography, Histology) Control->Cardiac_Function Biomarkers Biomarker Analysis (Inflammation, Oxidative Stress) Control->Biomarkers This compound->Atherosclerosis This compound->Cardiac_Function This compound->Biomarkers SGLT2i->Atherosclerosis SGLT2i->Cardiac_Function SGLT2i->Biomarkers

Caption: A proposed experimental workflow for the direct head-to-head comparison of this compound and SGLT2 inhibitors on cardiovascular outcomes in an animal model of atherosclerosis.

Conclusion

Both this compound and SGLT2 inhibitors demonstrate significant cardiovascular protective effects in animal models, albeit through different primary mechanisms. This compound appears to strongly influence the inflammatory and proliferative aspects of atherosclerosis via AMPK signaling.[1] In contrast, SGLT2 inhibitors offer a broader spectrum of cardioprotective actions, including beneficial effects on cardiac hemodynamics, metabolism, and oxidative stress.[6][8]

While this guide provides a comparative overview based on existing literature, it is important to note the absence of direct head-to-head comparative studies in animal models. Such studies would be invaluable for elucidating the nuanced differences and potential synergistic effects of these two important classes of drugs. The provided experimental workflow offers a blueprint for future research in this critical area. Researchers and drug development professionals should consider these preclinical findings in the design of future studies and the development of novel cardiovascular therapies.

References

validating the off-target effects of Acarbose through transcriptomic analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Off-Target Transcriptomic Effects of Acarbose

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

This compound, a widely prescribed α-glucosidase inhibitor, effectively manages type 2 diabetes by delaying carbohydrate digestion and absorption. However, its influence extends beyond glucose control, initiating a cascade of off-target effects that are increasingly being unveiled through transcriptomic analysis. These unintended molecular alterations carry significant implications for drug repositioning, understanding side effects, and developing novel therapeutic strategies. This guide provides a comparative analysis of the off-target transcriptomic effects of this compound, supported by experimental data and detailed protocols, to offer a comprehensive resource for the scientific community.

Comparative Analysis of Gene Expression

Transcriptomic studies reveal that this compound modulates a diverse range of genes unrelated to its primary mechanism of action. Below is a summary of differentially expressed genes (DEGs) identified in key studies. For comparison, data from other α-glucosidase inhibitors, Miglitol and Voglibose, are included where available.

Table 1: Summary of Differentially Expressed Genes (DEGs) Following α-Glucosidase Inhibitor Treatment

Drug Model System Key Findings Number of Significant DEGs Key Upregulated Genes Key Downregulated Genes Reference
This compound Rat Kidney (Rattus norvegicus)Modulates lipid metabolism and electrolyte balance.130 (44 up, 86 down)Not SpecifiedNot Specified[1]
This compound Breast Cancer Model (Mice)Induces glucose deprivation and metabolic oxidative stress.Not a transcriptomic studyCaspase-3 (protein level)Hexokinase-1 (protein level)[2][3]
This compound Renal Cancer Model (Mice)Impedes tumor growth in a CD8+ T cell-dependent manner.Not a full transcriptomic studyIFNγ, TNFα, Perforin, Granzyme B (in CD8+ T cells)Genes indicative of glycolysis (e.g., GLUT1, LDHA)[4]
Miglitol Peripheral Leukocytes (Streptozotocin-induced hyperglycemic rats)Suppresses hyperglycemia-induced inflammation.Microarray analysis performedNot SpecifiedInterleukin-1β, S100a4, S100a6, S100a8, S100a9[5]
Voglibose Diabetic KKAy Mice (Ileum)Ameliorates intestinal inflammation and endoplasmic reticulum (ER) stress.Microarray analysis performedNot SpecifiedBip, IRE1α, XBP1s, JNK, Selk (protein and gene level)[6][7]

Impact on Cellular Signaling Pathways

The off-target effects of this compound are not random; they converge on specific biological pathways. By altering gene expression, this compound can influence processes from inflammation to cellular stress and metabolism, highlighting its potential for broader therapeutic applications.

Table 2: Key Signaling Pathways Modulated by this compound and Alternatives

Drug Pathway Category Specifically Modulated Pathways Observed Effect Reference
This compound Metabolism Lipid Metabolism PathwaysSignificant enrichment of DEGs in these pathways in the kidney.[1]
This compound Inflammation & Immunity Nox4/NLRP3 Inflammasome PathwayInhibition of the pathway, leading to reduced vascular endothelial dysfunction.[8]
This compound Cancer Biology CD8+ T Cell-Mediated Anti-Tumor ImmunityEnhancement of T-cell function and reduction in glycolysis-related gene expression in renal tumors.[4]
This compound Aging Insulin/IGF-1 Signaling, ATF4Modulation of nutrient-sensing pathways related to lifespan extension.[9]
Miglitol Inflammation Inflammatory Cytokine SignalingSuppression of gene expression for pro-inflammatory cytokines in leukocytes.[5]
Voglibose Cellular Stress Endoplasmic Reticulum (ER) Stress PathwayDecreased expression of key ER stress markers in the ileum of diabetic mice.[7]

Visualizing the Mechanisms

To clarify the complex interactions, the following diagrams illustrate a key off-target signaling pathway affected by this compound and the typical workflow for a transcriptomic study.

G cluster_stress High Glucose Stress cluster_pathway Nox4/NLRP3 Inflammasome Pathway cluster_drug Intervention cluster_outcome Cellular Outcome HG High Glucose Nox4 Nox4 Activation HG->Nox4 ROS Superoxide (O2.-) Production Nox4->ROS NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B IL-1β Maturation Casp1->IL1B Dysfunction Endothelial Barrier Dysfunction IL1B->Dysfunction This compound This compound This compound->Nox4 Inhibits This compound->NLRP3 Inhibits

Caption: this compound inhibits the Nox4/NLRP3 inflammasome pathway.

G cluster_bioinformatics Bioinformatics Analysis start Experimental Model (e.g., Rat Kidney, Cell Line) treatment Treatment (this compound vs. Control) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing qc Quality Control (e.g., FastQC) sequencing->qc alignment Read Alignment (e.g., TopHat, STAR) qc->alignment quantification Gene Expression Quantification (e.g., Cufflinks, HTSeq) alignment->quantification deg_analysis Differential Expression Analysis (e.g., DESeq2, edgeR) quantification->deg_analysis pathway_analysis Pathway & GO Enrichment Analysis (e.g., GSEA) deg_analysis->pathway_analysis end Identified Off-Target Genes and Pathways pathway_analysis->end

Caption: Standard workflow for transcriptomic analysis.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following section details the methodologies employed in a representative study investigating the transcriptomic effects of this compound.

Protocol: Transcriptomic Analysis of this compound Effects on Rat Kidney (Adapted from Frontiers in Pharmacology[1])

  • Animal Model and Treatment:

    • Species: Rattus norvegicus (specific strain not detailed).

    • Groups: Two groups were established: a control group receiving water and a treatment group receiving this compound.

    • Dosing and Duration: The specific dosage and administration period were not detailed in the abstract but involved chronic treatment to assess long-term effects on the kidney.

  • Sample Collection and RNA Extraction:

    • Following the treatment period, rats were euthanized, and kidney tissues were immediately harvested.

    • Total RNA was extracted from the kidney tissue samples using a standard protocol (e.g., TRIzol reagent or a commercial kit). RNA quality and quantity were assessed using spectrophotometry and gel electrophoresis.

  • RNA Sequencing (RNA-Seq):

    • Library Preparation: RNA-seq libraries were prepared from the extracted total RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

    • Sequencing Platform: High-throughput sequencing was performed, likely on an Illumina platform (e.g., HiSeq or NovaSeq), to generate millions of short reads.

  • Bioinformatics Analysis:

    • Quality Control: Raw sequencing reads were assessed for quality, and low-quality bases and adapter sequences were trimmed.

    • Alignment: The cleaned reads were aligned to the Rattus norvegicus reference genome using alignment software such as TopHat.

    • Gene Expression Quantification: The number of reads mapping to each gene was counted. Software like Cufflinks was used to calculate expression levels in Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

    • Differential Expression Analysis: Statistical analysis was performed to identify genes with significant expression changes between the this compound-treated and control groups. A common criterion is a log2 fold change > 1 and a p-value < 0.05.

    • Pathway and Functional Enrichment Analysis: Differentially expressed genes were analyzed using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological processes and signaling pathways.

Conclusion

Transcriptomic analysis provides compelling evidence that this compound's biological effects are not confined to α-glucosidase inhibition. The drug significantly modulates gene expression related to lipid metabolism, inflammation, and cellular stress, particularly in the kidney.[1][8] These off-target effects, when compared to other inhibitors like Miglitol and Voglibose, reveal both common and unique molecular signatures.[5][7] While Miglitol and Voglibose also show anti-inflammatory and stress-reducing properties, this compound's impact on lipid metabolism pathways in the kidney appears distinct in the cited literature.[1]

For researchers and drug developers, these findings open new avenues for investigation. The potential of this compound in managing conditions with inflammatory or metabolic dysregulation components, such as chronic kidney disease or certain cancers, warrants further exploration.[1][4] This guide serves as a foundational resource for designing future studies aimed at harnessing the full therapeutic potential of this compound and other α-glucosidase inhibitors.

References

Comparative Efficacy of Acarbose and Other Alpha-Glucosidase Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of Acarbose against other prominent alpha-glucosidase inhibitors (AGIs), including Miglitol and Voglibose. Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that reduce postprandial hyperglycemia by delaying the digestion and absorption of carbohydrates in the small intestine.[1][2] They achieve this by competitively and reversibly inhibiting key enzymes: pancreatic alpha-amylase, which breaks down complex starches, and intestinal alpha-glucosidases, which convert oligosaccharides and disaccharides into absorbable monosaccharides like glucose.[3][4] This guide summarizes key preclinical data, details experimental methodologies, and visualizes relevant biological and experimental pathways to aid in research and development.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from preclinical studies, comparing the inhibitory potency and in vivo efficacy of this compound, Miglitol, and Voglibose.

Table 1: In Vitro Comparative Efficacy of Alpha-Glucosidase Inhibitors

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. It is important to note that reported IC50 values for the same compound can vary significantly across studies. This variability often stems from different experimental conditions, such as the source of the enzyme (e.g., yeast, rat intestine), the substrate used (e.g., pNPG, sucrose), and incubation parameters.

InhibitorTarget EnzymeReported IC50Source Organism
This compound α-Glucosidase562.22 ± 20.74 µMSaccharomyces cerevisiae
α-Amylase228.23 ± 22.34 µMPorcine Pancreas
α-Glucosidase0.28 ± 0.019 mg/mLNot Specified
α-Amylase0.258 ± 0.017 mg/mLNot Specified
Miglitol α-GlucosidaseDirect comparative preclinical data not available in sourced literature.-
α-AmylaseDirect comparative preclinical data not available in sourced literature.-
Voglibose α-GlucosidaseDirect comparative preclinical data not available in sourced literature.-
α-AmylaseDirect comparative preclinical data not available in sourced literature.-
Table 2: In Vivo Comparative Efficacy in Preclinical Animal Models

Preclinical studies in rodent models are crucial for evaluating the physiological effects of alpha-glucosidase inhibitors on postprandial glycemia.

InhibitorAnimal ModelDosageKey Findings
This compound Streptozotocin-induced diabetic rats8 mg/100 g body weight- Significantly decreased peak plasma glucose and total incremental glucose.[5]- Inhibited rice starch digestion by 65 ± 2%.[5]- Inhibited potato starch digestion by 38 ± 9%.[5]
Miglitol Streptozotocin-induced diabetic rats2 mg/100 g body weight- Exhibited similar inhibitory effect to 8 mg of this compound with corn or rice starch, indicating higher potency on a weight basis.[5]- Inhibited potato starch digestion by 58 ± 11%.[5]- Inhibited rice starch digestion by 30 ± 9%.[5]
Voglibose Various (Primarily clinical studies)N/A (Preclinical)- Preclinical head-to-head comparative data with this compound was not prominently available in the sourced literature. Clinical studies suggest comparable efficacy in reducing HbA1c and postprandial glucose, with potentially fewer gastrointestinal side effects than this compound.[6][7]

Key Signaling and Experimental Pathways

Visual diagrams help clarify the complex mechanisms and workflows involved in the preclinical assessment of alpha-glucosidase inhibitors.

Mechanism of Action

Alpha-glucosidase inhibitors act locally within the lumen of the small intestine. They bind to the active sites of alpha-glucosidase enzymes located on the brush border of intestinal cells, preventing the breakdown of complex carbohydrates into simple, absorbable sugars.

G Carbs Complex Carbohydrates (Starch, Sucrose) Enzyme α-Glucosidase Enzymes (Brush Border) Carbs->Enzyme Digestion Delayed Delayed Glucose Absorption (in Lower Intestine) Carbs->Delayed Delayed Digestion Block AGI Action: Competitive Inhibition Enzyme->Block Glucose Glucose Absorption (in Upper Intestine) Enzyme->Glucose Block->Enzyme Blocks Enzyme PPG Postprandial Blood Glucose Spike Glucose->PPG ReducedPPG Reduced Blood Glucose Spike Delayed->ReducedPPG

Caption: Mechanism of Alpha-Glucosidase Inhibitors (AGIs) in the intestine.

Influence on GLP-1 Secretion

By delaying carbohydrate digestion, AGIs ensure that more undigested carbohydrates reach the distal part of the small intestine. This stimulates the intestinal L-cells to increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion and provides additional glycemic control.

G cluster_intestine Small Intestine cluster_effects Systemic Effects AGI AGI Administration Delay Delayed Carbohydrate Digestion AGI->Delay Distal Carbohydrates Reach Distal Ileum Delay->Distal LCells L-Cells Stimulated Distal->LCells GLP1 Increased GLP-1 Secretion LCells->GLP1 Pancreas Pancreas GLP1->Pancreas Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon

Caption: AGIs enhance GLP-1 secretion by delaying carbohydrate digestion.

Experimental Workflow for In Vivo Efficacy

A typical preclinical study to assess the in vivo efficacy of an alpha-glucosidase inhibitor follows a structured workflow, from animal model preparation to data analysis.

G start Animal Model Selection (e.g., Wistar Rats) acclimate Acclimatization Period start->acclimate induce Diabetes Induction (Optional) (e.g., Streptozotocin) acclimate->induce group Randomization into Groups (Control, this compound, Miglitol) induce->group admin Drug Administration (with Starch/Sucrose Load) group->admin sample Serial Blood Sampling (Tail Vein) admin->sample analyze Blood Glucose Analysis sample->analyze end Data Analysis (AUC, Peak Glucose) analyze->end

Caption: Standard workflow for a preclinical oral tolerance test with AGIs.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide.

In Vitro Alpha-Glucosidase Inhibition Assay

This assay quantifies the ability of a compound to inhibit α-glucosidase enzyme activity.

  • Enzyme and Substrate Preparation: An α-glucosidase enzyme solution is prepared from a source such as Saccharomyces cerevisiae or rat intestinal acetone powder. The substrate solution is typically p-nitrophenyl-α-D-glucopyranoside (pNPG) dissolved in a phosphate or citrate buffer.

  • Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the α-glucosidase enzyme solution for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.

  • Reaction Termination and Measurement: After a second incubation period, the reaction is stopped by adding a strong base, such as sodium carbonate (Na₂CO₃). The amount of p-nitrophenol released from the hydrolysis of pNPG is quantified by measuring the absorbance at 405 nm using a spectrophotometer.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample to that of a control (without the inhibitor). The IC50 value is then determined from the dose-response curve.

In Vivo Oral Starch/Sucrose Tolerance Test

This protocol, based on studies like the comparison of this compound and Miglitol in rats[5], evaluates the effect of an inhibitor on postprandial blood glucose levels in an animal model.

  • Animal Model: Male rats (e.g., Wistar or Sprague-Dawley) are used. For diabetes models, diabetes may be induced with an agent like streptozotocin (STZ) several days before the experiment.

  • Acclimatization and Fasting: Animals are acclimatized to the laboratory conditions and then fasted overnight (e.g., 12-16 hours) with free access to water.

  • Grouping and Baseline Measurement: Animals are randomly assigned to control and treatment groups. A baseline blood sample (t=0) is collected from the tail vein to measure fasting blood glucose.

  • Administration: The test inhibitor (e.g., this compound at 8 mg/100g body weight or Miglitol at 2 mg/100g body weight) or a vehicle (for the control group) is administered orally via gavage. This is immediately followed by an oral load of a carbohydrate source, such as corn starch, rice starch, or sucrose (e.g., 0.5 g/100 g body weight).[5]

  • Blood Sampling: Blood samples are collected at subsequent time points (e.g., 30, 60, 90, and 120 minutes) after the carbohydrate load.

  • Data Analysis: Blood glucose concentrations are plotted against time for each group. Key parameters for comparison include the peak blood glucose concentration and the total area under the curve (AUC) for the incremental glucose response. Statistical analysis is performed to determine significant differences between the treatment and control groups.

References

A Comparative Analysis of Acarbose and Metformin on Bile Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Acarbose and Metformin, two widely prescribed oral antihyperglycemic agents, exert their glucose-lowering effects through distinct primary mechanisms. However, a growing body of evidence reveals a significant overlap in their secondary actions, particularly in their profound impact on bile acid (BA) metabolism. These alterations, mediated largely through the gut microbiome, contribute significantly to their therapeutic efficacy and present novel avenues for drug development. This guide provides a detailed comparison of their effects, supported by experimental data, protocols, and pathway visualizations.

Core Mechanisms of Action

This compound , an alpha-glucosidase inhibitor, acts locally in the small intestine to delay carbohydrate digestion and absorption. This leads to an increased flow of undigested carbohydrates to the distal intestine, fundamentally altering the substrate availability for the gut microbiota.[1]

Metformin , a biguanide, has a more complex and systemic mechanism, including the reduction of hepatic glucose production. However, its gastrointestinal effects are crucial. Metformin modulates the gut microbiome, inhibits the intestinal reabsorption of bile acids, and influences key signaling pathways that regulate glucose homeostasis.[2][3]

Impact on Bile Acid Profile: A Quantitative Comparison

Both drugs significantly alter the composition of the circulating and intestinal bile acid pool, generally shifting the balance from secondary to primary bile acids. This is primarily achieved by modulating the metabolic activity of the gut microbiota.

ParameterEffect of this compoundEffect of Metformin
Primary Bile Acids (PBA) Increased (Cholic Acid - CA, Chenodeoxycholic Acid - CDCA)[4]Increased (Cholic Acid - CA)[5]
Secondary Bile Acids (SBA) Decreased (Deoxycholic Acid - DCA, Lithocholic Acid - LCA)[4]Decreased (Deoxycholic Acid - DCA, Lithocholic Acid - LCA)[5]
PBA/SBA Ratio Increased Increased (trend observed)[5]
Unconjugated/Conjugated BA Ratio Increased Data less conclusive, but some studies show increases in specific unconjugated forms.
Specific Bile Acids ↓ Conjugated deoxycholic acids[4]↑ Ursodeoxycholic acid (UDCA), Tauroursodeoxycholic acid (TUDCA)[5]
Total Bile Acids Variable effects reported.↑ Total BA concentration in cecum (short-term)[6]

Signaling Pathways and Mechanistic Actions

The alterations in bile acid pools induced by this compound and Metformin have significant downstream effects on host signaling pathways, particularly those involving the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).

This compound: Gut Microbiota-Mediated Pathway

This compound's primary impact is indirect. By increasing carbohydrate delivery to the colon, it promotes the growth of saccharolytic bacteria like Bifidobacterium and Lactobacillus.[4] These bacteria have high bile salt hydrolase (BSH) activity, which de-conjugates primary bile acids. The altered microbial community structure also leads to a reduction in bacteria responsible for the 7α-dehydroxylation step, which converts primary BAs into secondary BAs.[7]

G This compound This compound carbs ↑ Undigested Carbohydrates in Distal Intestine This compound->carbs Inhibits α-glucosidase microbiota Alteration of Gut Microbiota carbs->microbiota saccharolytic ↑ Saccharolytic Bacteria (e.g., Bifidobacterium) microbiota->saccharolytic putrefactive ↓ 7α-dehydroxylating Bacteria microbiota->putrefactive bsh ↑ Bile Salt Hydrolase (BSH) Activity saccharolytic->bsh dehydroxylation ↓ 7α-dehydroxylation putrefactive->dehydroxylation pba ↑ Primary Bile Acids (CA, CDCA) bsh->pba Deconjugation sba ↓ Secondary Bile Acids (DCA, LCA) dehydroxylation->sba ratio ↑ PBA/SBA Ratio pba->ratio sba->ratio

Caption: this compound's impact on bile acid metabolism via gut microbiota modulation.

Metformin: A Multi-faceted Intestinal Pathway

Metformin exerts a more direct influence on host machinery while also altering the gut microbiota. It can inhibit the apical sodium-dependent bile acid transporter (ASBT), reducing BA reabsorption in the ileum.[3] This increases the concentration of bile acids in the colonic lumen, where they can activate TGR5 on enteroendocrine L-cells to stimulate glucagon-like peptide-1 (GLP-1) secretion.[8][9] Furthermore, metformin treatment has been shown to decrease the abundance of Bacteroides fragilis in the gut. This reduction in B. fragilis leads to lower bile salt hydrolase (BSH) activity, resulting in an increase of the specific bile acid glycoursodeoxycholic acid (GUDCA). GUDCA acts as an intestinal FXR antagonist, which contributes to improved metabolic outcomes.[10]

G metformin Metformin asbt Apical Sodium-dependent Bile Acid Transporter (ASBT) metformin->asbt Inhibits b_fragilis ↓ Bacteroides fragilis metformin->b_fragilis Reduces tgr5 TGR5 Receptor (on L-cells) asbt->tgr5 ↑ Luminal BAs bsh ↓ BSH Activity b_fragilis->bsh gudca ↑ Glycoursodeoxycholic Acid (GUDCA) bsh->gudca fxr Intestinal Farnesoid X Receptor (FXR) gudca->fxr Antagonizes glucose Improved Glucose Homeostasis fxr->glucose Contributes to glp1 ↑ GLP-1 Secretion tgr5->glp1 Activates glp1->glucose Contributes to

Caption: Metformin's mechanisms impacting bile acid signaling and GLP-1 secretion.

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating findings. Below are summaries of typical protocols used in studies evaluating the effects of this compound and Metformin on bile acid metabolism.

Protocol 1: Human Intervention Study (this compound)
  • Study Design: Randomized, controlled intervention study.[4]

  • Participants: Treatment-naïve patients with type 2 diabetes (T2D).

  • Intervention: this compound (e.g., 50 mg, three times daily) or a comparator/placebo for a duration of 3 months.[4]

  • Sample Collection: Fasting blood and fecal samples collected at baseline and at the end of the treatment period.

  • Bile Acid Analysis: Plasma and fecal bile acids are extracted and quantified using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). This allows for the identification and quantification of individual conjugated and unconjugated bile acid species.

  • Microbiota Analysis: DNA is extracted from fecal samples, and the 16S rRNA gene (e.g., V3-V4 region) is sequenced to determine the composition and relative abundance of bacterial taxa.

Protocol 2: Animal Model Study (Metformin)
  • Study Design: Controlled study using a diet-induced obesity mouse model (e.g., C57BL/6J mice on a high-fat diet).[5][10]

  • Animal Model: Male db/db mice or high-fat diet-fed mice are commonly used to model T2D and metabolic dysfunction.[6]

  • Intervention: Metformin administered via oral gavage (e.g., 300 mg/kg/day) or in drinking water for a period ranging from 1 day to several weeks.[5][6]

  • Sample Collection: Cecal contents, liver tissue, and plasma are collected post-euthanasia.

  • Bile Acid Analysis: UHPLC-MS is used to profile bile acids in cecum, liver, and plasma.

  • Gene Expression Analysis: RNA is extracted from intestinal and liver tissues. Quantitative real-time PCR (qPCR) is performed to measure the expression of genes involved in bile acid synthesis and transport (e.g., Cyp7a1, Bsep, Asbt) and signaling (e.g., Fxr, Fgf15).

G cluster_0 Subject Cohort cluster_1 Intervention cluster_2 Sample Collection cluster_3 Analysis start Human T2D Patients or Animal Models intervention Randomization: - this compound - Metformin - Placebo/Control start->intervention samples Collect Samples: - Blood (Plasma) - Feces / Cecum - Tissues (Liver, Ileum) intervention->samples Baseline & Post-Treatment uhplc UHPLC-MS (Bile Acid Profiling) samples->uhplc seq 16S rRNA Sequencing (Microbiota Analysis) samples->seq qpcr qPCR (Gene Expression) samples->qpcr

Caption: General experimental workflow for studying drug effects on bile acids.

Conclusion and Future Directions

Both this compound and Metformin significantly reshape the bile acid pool, primarily by modulating the gut microbiota and intestinal environment.

  • This compound acts more indirectly, leveraging its carbohydrate-blocking effect to foster a gut environment that favors primary over secondary bile acids.

  • Metformin employs a dual approach, altering the microbiota while also directly impacting host bile acid transport and signaling, leading to FXR antagonism and TGR5-mediated GLP-1 secretion.

The convergence of their effects on the gut-bile acid-incretin axis highlights this pathway as a critical therapeutic target for metabolic diseases. For researchers and drug developers, these findings underscore the importance of considering the gut microbiome as an active mediator of pharmacodynamics. Future research should focus on identifying the specific bacterial species and enzymatic pathways responsible for these changes, potentially leading to the development of next-generation therapeutics that can replicate these metabolic benefits with greater precision and fewer side effects.

References

Acarbose's Neuroprotective Potential in Ischemic Stroke: An Evidence-Based Comparison

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide for Researchers and Drug Development Professionals

The quest for effective neuroprotective therapies in the acute phase of ischemic stroke remains a critical challenge in neuroscience and drug development. While numerous compounds have shown promise in preclinical studies, translation to clinical efficacy has been largely disappointing. This guide provides a comparative analysis of the emerging evidence for the neuroprotective effects of Acarbose, an alpha-glucosidase inhibitor, against established alternative agents with demonstrated in vivo activity in ischemic stroke models.

Recent in vitro findings have positioned this compound as a compelling candidate for neuroprotection. This guide will objectively present the current experimental data for this compound, juxtaposed with in vivo data from more extensively studied neuroprotective agents, namely the free radical scavenger Edaravone and Glucagon-like peptide-1 receptor agonists (GLP-1 RAs). By detailing experimental protocols, presenting quantitative data in a comparative format, and visualizing key pathways and workflows, this guide aims to provide researchers with a clear perspective on the current validation status of this compound and the necessary next steps for its potential development as a stroke therapeutic.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the available quantitative data for this compound (in vitro) and the comparator agents, Edaravone and a GLP-1 Receptor Agonist (in vivo), in models of ischemic stroke.

Table 1: this compound - In Vitro Neuroprotective Effects in an Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

ParameterVehicle ControlThis compound (0.1 µM)Fold Change / Percent ChangeReference
Cell Viability (%)34.7%98.19%~2.8-fold increase[1]
Neurite Length (µm)~150 µm~250 µm~1.67-fold increase[1]
BCL2 ExpressionDecreasedIncreasedUpregulated[1]
BAX ExpressionIncreasedDecreasedDownregulated[1]
TNFα ExpressionIncreasedDecreasedDownregulated[1]

Data derived from an in vitro study on SH-SY5Y cells subjected to 2 hours of OGD followed by 22-48 hours of reperfusion.

Table 2: Edaravone - In Vivo Neuroprotective Effects in a Middle Cerebral Artery Occlusion (MCAO) Model

Animal ModelParameterVehicle ControlEdaravone (3 mg/kg)Percent ReductionReference
Rat (90-min MCAO)Infarct Volume (%)~40%~25%~37.5%[2]
Rat (90-min MCAO)Brain Swelling (%)~15%~8%~46.7%[2]
Mouse (1-hr MCAO)Infarct Volume (%)~55%~30%~45.5%[3]
Rat (MCAO/R)Neurological ScoreIncreasedDecreasedImprovement[4]

Data from various in vivo studies in rodent models of transient focal cerebral ischemia.

Table 3: GLP-1 Receptor Agonist (Liraglutide) - In Vivo Neuroprotective Effects in an MCAO Model

Animal ModelParameterVehicle ControlLiraglutidePercent ReductionReference
Mouse (MCAO)Infarct Volume (%)~35%~15%~57%[5]
Rat (90-min MCAO)Infarct Volume (%)Not specifiedNot specified~80% (with RIC)[6]
Mouse (MCAO)Neurological DeficitIncreasedDecreasedImprovement[5]

Data from in vivo studies demonstrating the neuroprotective effects of GLP-1 RAs in rodent MCAO models.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and experimental approaches, the following diagrams illustrate the proposed signaling pathway for this compound's neuroprotective action and a typical experimental workflow for validating neuroprotective agents in an in vivo ischemic stroke model.

Acarbose_Signaling_Pathway cluster_stroke Ischemic Stroke cluster_this compound This compound Intervention cluster_cellular Cellular Mechanisms Ischemia Ischemia/ Reperfusion DAPK1 DAPK1 Ischemia->DAPK1 Inflammation Inflammation (TNFα) Ischemia->Inflammation This compound This compound This compound->DAPK1 Inhibits p53 p53 This compound->p53 Inhibits Interaction Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Prevents Lysosome Lysosomal Dysfunction This compound->Lysosome Prevents Apoptosis Apoptosis (BAX, NOXA) This compound->Apoptosis Reduces This compound->Inflammation Reduces Survival Cell Survival (BCL2, EPO, VEGF) This compound->Survival Promotes DAPK1->p53 Interaction p53->Mitochondria p53->Lysosome Mitochondria->Apoptosis Neuroprotection Neuroprotection & Neuroregeneration Survival->Neuroprotection

Caption: Proposed signaling pathway for this compound's neuroprotection.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Surgical Procedure cluster_intervention Intervention cluster_assessment Outcome Assessment cluster_analysis Data Analysis AnimalModel Animal Model Selection (e.g., Rat, Mouse) Grouping Randomized Grouping (Sham, Vehicle, Treatment) AnimalModel->Grouping MCAO Ischemic Stroke Induction (e.g., MCAO) Grouping->MCAO Treatment Drug Administration (e.g., this compound, Edaravone) - Dosage - Timing - Route MCAO->Treatment Neurobehavioral Neurobehavioral Tests (e.g., mNSS) Treatment->Neurobehavioral Infarct Infarct Volume Measurement (TTC Staining) Treatment->Infarct Biomarkers Biomarker Analysis (e.g., Western Blot, ELISA) Treatment->Biomarkers Stats Statistical Analysis Neurobehavioral->Stats Infarct->Stats Biomarkers->Stats

Caption: Standard workflow for in vivo validation of neuroprotective agents.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the critical evaluation of the presented data.

This compound: In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Protocol
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Ischemia Induction: Cells are washed with glucose-free DMEM and incubated in an anaerobic chamber with an atmosphere of 5% CO2, 10% H2, and 85% N2 for 2 hours to induce oxygen-glucose deprivation (OGD).

  • Reperfusion and Treatment: Following OGD, the medium is replaced with complete culture medium, and the cells are returned to a normoxic incubator (5% CO2, 95% air) for 22 to 48 hours. This compound (at various concentrations, with 0.1 µM being most effective) is administered at 1 and 12 hours post-OGD.[1]

  • Assessment of Neuroprotection:

    • Cell Viability: Measured using the MTT assay.[1]

    • Neurite Outgrowth: Assessed by immunofluorescence staining and measurement of neurite length and number.[1]

    • Gene Expression: Analyzed by RT-qPCR for genes related to apoptosis (BAX, NOXA), survival (BCL2, EPO, VEGF), and inflammation (TNFα).[1]

    • Mechanism of Action: Investigated through fluorescence staining for phosphorylated p53 to assess the inhibition of the DAPK1-p53 interaction.[1]

Edaravone: In Vivo Middle Cerebral Artery Occlusion (MCAO) Protocol
  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice.[2][3]

  • Ischemia Induction: Transient focal cerebral ischemia is induced by inserting a silicone-coated filament into the internal carotid artery to occlude the middle cerebral artery (MCA) for a duration of 60 to 90 minutes.[2][3] Reperfusion is initiated by withdrawing the filament.

  • Treatment: Edaravone (typically 3 mg/kg) is administered intravenously, often with an initial dose at the time of occlusion or reperfusion, and sometimes with subsequent doses.[2][3]

  • Assessment of Neuroprotection:

    • Infarct Volume: Measured 24 hours after MCAO by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).[2][3]

    • Neurological Deficit: Evaluated using a neurological severity score (NSS) at various time points after reperfusion.[4]

    • Biomarkers: Levels of inflammatory markers (e.g., IL-1β, TNF-α) and oxidative stress markers (e.g., MDA) are measured in plasma or brain tissue using ELISA, Western blot, or cytokine arrays.[2][4]

GLP-1 Receptor Agonist: In Vivo Middle Cerebral Artery Occlusion (MCAO) Protocol
  • Animal Model: Male C57BL/6J mice or rats.[5][6]

  • Ischemia Induction: Similar to the Edaravone protocol, transient MCAO is induced for a defined period (e.g., 90 minutes).[5][6]

  • Treatment: GLP-1 RAs such as Liraglutide are administered, often via intraperitoneal or intravenous injection, at various time points before or after the ischemic insult.[5]

  • Assessment of Neuroprotection:

    • Infarct Volume: Quantified using TTC staining at 24 hours or later time points post-MCAO.[5][6]

    • Neurological Function: Assessed using behavioral tests such as the modified neurological severity score (mNSS).[5]

    • Mechanistic Studies: Analysis of apoptosis (e.g., TUNEL staining), oxidative stress, and inflammation in the brain tissue.[5]

Concluding Remarks and Future Directions

The available in vitro evidence strongly suggests that this compound possesses significant neuroprotective and neuro-regenerative potential. Its mechanism of action, involving the inhibition of the DAPK1-p53 interaction and modulation of key genes related to cell survival and inflammation, presents a novel therapeutic avenue for ischemic stroke.[1]

However, a critical gap exists in the validation of these findings in in vivo models of ischemic stroke. While agents like Edaravone and GLP-1 RAs have a more established preclinical profile with demonstrated efficacy in reducing infarct volume and improving neurological outcomes in rodent MCAO models, this compound's performance in a living organism remains to be elucidated.[2][3][4][5][6]

Therefore, the immediate and crucial next step for advancing this compound as a potential stroke therapeutic is to conduct rigorous in vivo studies. Following the standard experimental workflow outlined above, future research should aim to:

  • Determine the optimal dosage, therapeutic window, and route of administration for this compound in an MCAO model.

  • Quantify its effect on infarct volume and neurological function.

  • Validate the proposed mechanisms of action by examining the DAPK1-p53 pathway and relevant downstream targets in vivo.

Such studies will be instrumental in determining whether the promising in vitro neuroprotective effects of this compound can be translated into meaningful therapeutic benefits for ischemic stroke. The findings will be essential for guiding a go/no-go decision for further preclinical and potential clinical development.

References

A Comparative Analysis of Acarbose's Long-Term Effects on Aging in Mouse Models Versus Leading Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the experimental evidence behind Acarbose, Rapamycin, and Metformin as geroprotective agents.

The quest to slow the biological processes of aging has identified several promising pharmacological interventions. Among these, this compound, an alpha-glucosidase inhibitor used to treat type 2 diabetes, has emerged as a robust agent for extending lifespan and improving healthspan in mouse models. This guide provides a comparative analysis of the long-term effects of this compound, contrasting its performance with two other leading anti-aging drug candidates, Rapamycin and Metformin. The information is compiled from key studies, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Quantitative Comparison of Lifespan Extension

The following tables summarize the key findings from long-term studies of this compound, Rapamycin, and Metformin in various mouse models. These data highlight the significant lifespan-extending effects of these compounds, with notable differences based on sex, genetic background, and the age at which treatment begins.

Table 1: Long-Term Effects of this compound on Lifespan in Mice

Mouse StrainDose (ppm in diet)Treatment Start AgeMedian Lifespan Increase (Male)Median Lifespan Increase (Female)Key Healthspan Improvements
UM-HET310004 months22%[1]5%[2]Reduced age-related lesions in heart and kidney, improved cardiac health.[3][4][5]
UM-HET3400, 1000, 25008 months11-17%[6]4-5%[6]Reduced lung tumors in males, diminished liver degeneration, improved rotarod performance in females.[6][7]
UM-HET3100016 months6%[8]2%[8]Improved rotarod performance.[8]
C57BL/6100020 monthsNot specifiedNot specifiedDecreased age-related lesions in the heart and kidney.[3][4]

Table 2: Long-Term Effects of Rapamycin on Lifespan in Mice

Mouse StrainDose (ppm in diet)Treatment Start AgeMedian Lifespan Increase (Male)Median Lifespan Increase (Female)Key Healthspan Improvements
UM-HET3429 months23%[8]26%[8]Improved physical performance, reduced cardiac hypertrophy.[8]
UM-HET34220 months9%[8]14%[8]Delays cancer incidence and progression.[9]
C57BL/6144 monthsNot specifiedNot specifiedImproved grip strength in females, reduced sleep fragmentation.[10]

Table 3: Long-Term Effects of Metformin on Lifespan in Mice

Mouse StrainDose (% w/w in diet)Treatment Start AgeMedian Lifespan Increase (Male)Median Lifespan Increase (Female)Key Healthspan Improvements
C57BL/60.1%Middle Age~5%[11][12]Not specifiedImproved physical performance, increased insulin sensitivity, reduced cholesterol.[11]
B6C3F10.1%Middle AgeLifespan extension observedNot specifiedImproved healthspan.[11]
Diversity Outbred (DO)0.1%2 monthsPotential deleterious impact on lifespanNo significant effect on lifespanImpaired glucose tolerance in females, reduced pyruvate and insulin tolerance in males.[13]
Aged Female Mice100 mg/kg/day20 monthsNot applicableNo lifespan extension[14]Did not improve cardiac function.[14]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the results of these longevity studies. Below are summaries of key experimental protocols used in the cited research.

Longevity and Healthspan Studies:

  • Animal Models: The most frequently used mouse model in these studies is the genetically heterogeneous UM-HET3 mouse, which is considered a good model for the diverse human population.[6][8] C57BL/6 and B6C3F1 inbred strains have also been utilized.[3][11]

  • Drug Administration: this compound, Rapamycin, and Metformin are typically administered orally, mixed into the standard rodent chow at specified concentrations (ppm or % w/w).[6][8][11]

  • Treatment Duration: For lifespan studies, treatments are administered from a specified age until the natural death of the animal.[6][8][11] Healthspan assessments are conducted at various ages throughout the study.[8][10]

  • Healthspan Assessments: A battery of tests is used to assess overall health and function, including:

    • Rotarod Performance: To measure balance, coordination, and motor function.[6][8] Mice are placed on a rotating rod that gradually accelerates, and the time until they fall is recorded.[8]

    • Grip Strength: To assess muscle strength.

    • Pathology Analysis: At the end of life, tissues are collected and examined for age-related lesions and tumors.[3][4][6]

    • Metabolic Assessments: Including glucose tolerance tests, insulin tolerance tests, and measurements of blood lipids and glycated hemoglobin.[11]

    • Cardiac Function: Assessed through methods like echocardiography to measure heart structure and function.[5][8]

Molecular Assays:

  • Western Blotting: Used to quantify the levels of specific proteins and their phosphorylation status, providing insights into signaling pathway activity (e.g., mTORC1 signaling via phosphorylation of S6 ribosomal protein).[15]

  • RNA Sequencing: To analyze changes in gene expression in response to drug treatment, offering a broad view of the molecular changes occurring in tissues like the brain.[16]

  • Microbiome Analysis: Fecal samples are collected to analyze the composition of the gut microbiota, typically through 16S rRNA gene sequencing.[17]

Signaling Pathways and Mechanisms of Action

The pro-longevity effects of this compound, Rapamycin, and Metformin are mediated by distinct yet sometimes overlapping molecular pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Acarbose_Mechanism cluster_gut Small Intestine cluster_systemic Systemic Effects Carbohydrates Complex Carbohydrates Alpha_Glucosidase α-Glucosidase Carbohydrates->Alpha_Glucosidase Digestion This compound This compound This compound->Alpha_Glucosidase Inhibits Gut_Microbiota Altered Gut Microbiota This compound->Gut_Microbiota Glucose_Absorption Glucose Absorption Alpha_Glucosidase->Glucose_Absorption Postprandial_Glucose Reduced Postprandial Glucose Spike Glucose_Absorption->Postprandial_Glucose Insulin_Spike Reduced Insulin Spike Postprandial_Glucose->Insulin_Spike Longevity Increased Lifespan & Healthspan Postprandial_Glucose->Longevity Insulin_Spike->Longevity SCFAs Increased SCFAs (e.g., Propionate) Gut_Microbiota->SCFAs Inflammation Reduced Inflammation (NF-κB) SCFAs->Inflammation Inflammation->Longevity

Caption: this compound's mechanism of action in promoting longevity.

Rapamycin_Metformin_Pathways cluster_rapamycin Rapamycin Pathway cluster_metformin Metformin Pathway Rapamycin Rapamycin mTORC1 mTORC1 Rapamycin->mTORC1 Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Autophagy Autophagy mTORC1->Autophagy Longevity Increased Lifespan & Healthspan Protein_Synthesis->Longevity Autophagy->Longevity Metformin Metformin AMPK AMPK Metformin->AMPK Activates Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Antioxidant_Response Antioxidant Response AMPK->Antioxidant_Response Gluconeogenesis->Longevity Antioxidant_Response->Longevity

Caption: Key signaling pathways for Rapamycin and Metformin in aging.

Comparative Discussion

This compound: The primary mechanism of this compound is the inhibition of alpha-glucosidase in the small intestine, which delays carbohydrate digestion and reduces post-meal glucose spikes.[1][2][6] This mode of action mimics some aspects of caloric restriction.[11][17] A key differentiator for this compound is its profound impact on the gut microbiome.[1][17][18] By allowing more complex carbohydrates to reach the colon, it fosters the growth of beneficial bacteria that produce short-chain fatty acids (SCFAs), which have anti-inflammatory effects.[1][18] this compound has also been shown to reduce systemic inflammation by inhibiting the NF-κB pathway.[1][18][19] The longevity effects of this compound are notably more pronounced in male mice.[2][20]

Rapamycin: As a specific inhibitor of the mechanistic target of rapamycin (mTOR) complex 1 (mTORC1), Rapamycin is one of the most potent and well-studied anti-aging compounds.[8][21][22] Inhibition of mTORC1 signaling leads to a reduction in protein synthesis and an increase in autophagy, a cellular recycling process that clears damaged components.[16] Rapamycin consistently extends lifespan in both male and female mice, though some studies suggest a greater effect in females.[8][23] A significant portion of its lifespan-extending effect is attributed to its ability to delay the onset of cancer.[9][21]

Metformin: This widely prescribed diabetes drug primarily acts by activating AMP-activated protein kinase (AMPK), a key energy sensor in cells.[11] This leads to reduced glucose production in the liver and increased insulin sensitivity.[11][17] Metformin has been shown to increase antioxidant protection and reduce chronic inflammation.[11] However, its effects on lifespan in mice have been less consistent than those of this compound and Rapamycin, with some studies showing modest benefits, particularly in males, while others report neutral or even negative effects, especially when initiated at a young age in genetically diverse mice.[11][12][13][14]

Synergistic Effects: Interestingly, studies combining this compound and Rapamycin have shown synergistic effects, extending lifespan in mice more than either drug alone.[19] This suggests that targeting different, complementary aging pathways—glucose metabolism and the gut microbiome with this compound, and mTOR signaling with Rapamycin—may be a superior strategy for promoting longevity.

Conclusion

This compound stands out as a compelling anti-aging intervention with a unique mechanism of action centered on modulating carbohydrate metabolism and the gut microbiome. Its strong, reproducible lifespan-extending effects, particularly in male mice, position it as a key compound for further research. While Rapamycin demonstrates broader efficacy across sexes through its potent inhibition of the mTOR pathway, and Metformin offers benefits through AMPK activation, the distinct and complementary actions of this compound make it a valuable tool in the development of strategies to promote healthy aging. The sex-specific differences observed across all three compounds underscore the importance of considering sex as a biological variable in aging research. Future studies should continue to explore the long-term healthspan benefits of these drugs and the potential for combination therapies to achieve even greater gains in longevity.

References

Safety Operating Guide

Proper Disposal of Acarbose in a Laboratory Setting: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Acarbose is classified as a non-hazardous pharmaceutical waste. The primary recommended disposal method is incineration. Under no circumstances should this compound waste be disposed of down the drain or in regular trash without proper deactivation.

This guide provides essential safety and logistical information for the proper disposal of this compound in research, scientific, and drug development settings. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.

Waste Characterization and Segregation

This compound, an alpha-glucosidase inhibitor, is not classified as a hazardous substance for transport.[1][2] However, all pharmaceutical waste should be handled with care to prevent environmental contamination.

Step-by-step procedure for waste characterization and segregation:

  • Identify this compound Waste: This includes expired or unused pure this compound, contaminated materials (e.g., weighing boats, gloves, paper towels), and solutions containing this compound.

  • Segregate from Hazardous Waste: this compound waste should be collected separately from RCRA (Resource Conservation and Recovery Act) hazardous waste.

  • Use Designated Waste Containers: Collect all this compound waste in a dedicated, clearly labeled, leak-proof container. The container should be marked as "Non-Hazardous Pharmaceutical Waste for Incineration" and should include the name "this compound."

Routine Disposal of this compound Waste

The recommended method for the final disposal of this compound is incineration by a licensed hazardous material disposal company.[1][2][3]

Step-by-step procedure for routine disposal:

  • Container Management: Ensure the designated this compound waste container is kept closed when not in use.

  • Storage: Store the waste container in a secure, designated area away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and incineration of the this compound waste.

  • Documentation: Maintain a log of the accumulated this compound waste, including quantities and dates of generation, as per your institution's policies.

Spill Management

In the event of an this compound spill, prompt and appropriate action is necessary to prevent exposure and contamination.

Step-by-step procedure for spill cleanup:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and gloves. For larger spills where dust may be generated, a respirator may be necessary.[4]

  • Contain the Spill: If it is a solid, carefully sweep up the spilled this compound to avoid creating dust.[1] If it is a liquid, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collect the Waste: Place the swept-up solid or the absorbent material into a designated, labeled waste container for this compound.

  • Decontaminate the Area: Clean the spill area with soap and water or a suitable laboratory detergent.

  • Dispose of Contaminated Materials: All materials used for cleanup (e.g., paper towels, absorbent pads) should be placed in the this compound waste container.

Decontamination of Laboratory Equipment

Equipment that has come into contact with this compound must be decontaminated before reuse or disposal.

Step-by-step procedure for equipment decontamination:

  • Initial Cleaning: Remove any gross this compound contamination from the equipment.

  • Washing: Wash the equipment thoroughly with soap and water.[1] For glassware or other compatible equipment, rinsing with a suitable solvent may also be effective.

  • Rinsing: Rinse the equipment with water and then with deionized water.

  • Drying: Allow the equipment to air dry completely or dry it according to standard laboratory procedures.

  • Verification: For critical applications, a validated analytical method may be used to confirm the absence of this compound residues.

Quantitative Data for Disposal

ParameterGuideline for Non-Hazardous Pharmaceutical Waste Incineration
Operating Temperature Typically between 850°C and 1100°C
Residence Time A minimum of 2 seconds in the secondary combustion chamber
Destruction and Removal Efficiency (DRE) Generally >99.99%

Note: These are general guidelines for the incineration of non-hazardous pharmaceutical waste and are not specific to this compound. The exact operational parameters will be determined by the licensed waste disposal facility in accordance with their permits and regulations.

Experimental Protocols

Currently, there are no standardized experimental protocols for the chemical degradation of this compound in a laboratory setting for disposal purposes. Research on this compound degradation has primarily focused on its metabolism by gut microbiota. Therefore, the recommended and most reliable method of disposal remains incineration.

This compound Disposal Workflow

AcarboseDisposal cluster_0 This compound Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Collection & Storage cluster_3 Final Disposal cluster_4 Spill Event start Unused/Expired this compound or Contaminated Materials characterize Characterize as Non-Hazardous Pharmaceutical Waste start->characterize segregate Segregate from other chemical waste streams characterize->segregate collect Collect in a dedicated, labeled, sealed container segregate->collect store Store in a secure, designated area collect->store pickup Arrange for pickup by licensed waste contractor store->pickup incinerate Incinerate at a permitted facility pickup->incinerate spill Spill Occurs cleanup Follow Spill Cleanup Protocol spill->cleanup spill_waste Collect spill residue and cleanup materials cleanup->spill_waste spill_waste->collect

Caption: this compound waste management workflow in a laboratory setting.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting both laboratory personnel and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.